molecular formula C7H5N3O B1501088 [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde CAS No. 676256-24-9

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Número de catálogo: B1501088
Número CAS: 676256-24-9
Peso molecular: 147.13 g/mol
Clave InChI: VILHVNRQIADSEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-1-2-10-5-8-9-7(10)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILHVNRQIADSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665452
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676256-24-9
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Executive Summary

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to purines and its unique electronic properties make it a cornerstone for designing novel therapeutics. This guide focuses on a particularly valuable derivative, [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde . The introduction of a reactive carbaldehyde group at the 7-position transforms the core scaffold into a versatile synthetic intermediate, enabling extensive chemical diversification. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its applications as a building block for developing potent inhibitors targeting critical pathways in oncology, such as the PD-1/PD-L1 immune checkpoint and the IDO1 metabolic pathway.

The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a 1,2,4-triazole ring with a pyridine ring creates the[1][2][3]triazolo[4,3-a]pyridine system, a class of compounds with a broad spectrum of biological activities. This scaffold is particularly prominent in the development of therapies for cancer and central nervous system disorders.[4] Its utility stems from its ability to engage in various non-covalent interactions with biological targets and its favorable physicochemical properties, which can contribute to improved drug-like characteristics.

Recent breakthroughs in immunotherapy have highlighted the importance of this scaffold. Derivatives of[1][2][3]triazolo[4,3-a]pyridine have been identified as potent small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance.[5] Furthermore, this core is instrumental in the design of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in creating an immunosuppressive tumor microenvironment.[6][7] The 7-carbaldehyde derivative serves as a crucial starting point for synthesizing libraries of these advanced inhibitors.

Physicochemical and Structural Properties

The chemical identity of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is defined by its fused heterocyclic core and the aldehyde functional group. These features dictate its reactivity and physical characteristics.

Chemical Structure:

Table 1: Physicochemical Properties of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

PropertyValueSource
Molecular Formula C₇H₅N₃O[1]
Molar Mass 147.13 g/mol [1]
Predicted Density 1.39 ± 0.1 g/cm³[1]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not widely published, its structural features allow for the prediction of key spectroscopic signatures:

  • ¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically δ 7.0-9.5 ppm). The aldehyde proton (–CHO) would appear as a distinct singlet at a significantly downfield chemical shift (δ 9.5-10.5 ppm). The protons on the pyridine and triazole rings would exhibit characteristic coupling patterns.

  • ¹³C NMR: The carbon of the aldehyde group would be readily identifiable in the downfield region (δ 185-200 ppm). Aromatic carbons would resonate in the typical range of δ 110-150 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent around 1680-1710 cm⁻¹. C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹.

Synthesis and Mechanistic Rationale

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is well-established, often involving the cyclization of a 2-hydrazinopyridine precursor.[2][8] To obtain the 7-carbaldehyde derivative, a logical approach involves starting with a pyridine molecule already functionalized at the desired position.

Proposed Synthetic Workflow

The following protocol describes a plausible and efficient pathway for the synthesis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde, starting from 2-chloro-4-methylpyridine.

Synthesis_Workflow start 2-Chloro-4-methylpyridine intermediate1 2-Chloro-4-pyridinecarboxaldehyde start->intermediate1 1. SeO₂, Dioxane 2. Reflux intermediate2 2-Hydrazinyl-4-pyridinecarboxaldehyde intermediate1->intermediate2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux final_product [1,2,4]Triazolo[4,3-a] pyridine-7-carbaldehyde intermediate2->final_product Triethyl Orthoformate p-Toluenesulfonic acid (cat.) Reflux

Caption: Proposed synthetic workflow for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Chloro-4-methylpyridine to 2-Chloro-4-pyridinecarboxaldehyde

  • Rationale: This initial step introduces the required aldehyde functionality. Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of benzylic methyl groups to aldehydes. Dioxane is a suitable high-boiling solvent for this transformation.

  • Procedure:

    • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-4-pyridinecarboxaldehyde.

Step 2: Formation of 2-Hydrazinyl-4-pyridinecarboxaldehyde

  • Rationale: This step introduces the hydrazine moiety necessary for forming the triazole ring. Hydrazine hydrate acts as a nucleophile, displacing the chloride at the 2-position of the pyridine ring in a nucleophilic aromatic substitution reaction (SₙAr).

  • Procedure:

    • Dissolve 2-chloro-4-pyridinecarboxaldehyde (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

    • Wash the collected solid with cold ethanol and dry under vacuum to obtain 2-hydrazinyl-4-pyridinecarboxaldehyde.

Step 3: Cyclization to[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Rationale: This is the key ring-forming step. Triethyl orthoformate serves as a one-carbon source. The reaction proceeds via initial condensation with the more nucleophilic terminal nitrogen of the hydrazine, followed by acid-catalyzed cyclization and elimination of ethanol to form the stable, aromatic triazole ring.

  • Procedure:

    • Suspend 2-hydrazinyl-4-pyridinecarboxaldehyde (1.0 eq) in triethyl orthoformate (used in excess as both reagent and solvent).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC.

    • Once the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the final product,[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Applications in Drug Development: A Gateway to Novel Inhibitors

The true value of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde lies in the reactivity of its aldehyde group, which provides a synthetic handle for constructing more complex molecules. It is an ideal starting point for structure-activity relationship (SAR) studies.

Key Chemical Transformations:
  • Reductive Amination: The aldehyde can be readily converted into a wide array of secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diverse side chains to explore the binding pockets of target proteins.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of alkenes, extending the carbon skeleton and introducing different geometries.

  • Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes, respectively.

Case Study: Development of PD-1/PD-L1 Inhibitors

Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the anti-tumor activity of T-cells. The[1][2][3]triazolo[4,3-a]pyridine scaffold has been successfully employed to design such inhibitors.[5] Using the 7-carbaldehyde as a starting material, medicinal chemists can perform reductive amination with various amines to synthesize a library of compounds. These compounds can then be tested for their ability to block the protein-protein interaction.

PD1_PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell pdl1 PD-L1 pd1 PD-1 pdl1->pd1 Interaction exhaustion T-Cell Exhaustion (No Cancer Cell Killing) pd1->exhaustion Leads to activation T-Cell Activation (Cancer Cell Killing) inhibitor [1,2,4]Triazolo[4,3-a]pyridine -based Inhibitor inhibitor->pdl1 Binds & Blocks dummy->activation Restores

Caption: Role of a[1][2][3]triazolo[4,3-a]pyridine-based inhibitor in blocking the PD-1/PD-L1 pathway.

Conclusion and Future Outlook

[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its robust synthesis and the versatile reactivity of its aldehyde functional group make it an invaluable intermediate for researchers and scientists. The proven success of its derivatives in targeting challenging pathways in oncology underscores its potential. Future research will likely see this building block utilized to develop next-generation therapeutics not only in cancer but also in neurodegenerative and infectious diseases, further solidifying the importance of the[1][2][3]triazolo[4,3-a]pyridine scaffold in modern medicine.

References

  • 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI) - ChemBK. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine - ResearchGate. Available at: [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) - MDPI. Available at: [Link]

  • Synthesis of 7-amino-3-phenyl-[1][2][3]triazolo [4,3-a] pyrimidin-5(1H) - ResearchGate. Available at: [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Available at: [Link]

  • 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI) - NextSDS. Available at: [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC. Available at: [Link]

  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives - ResearchGate. Available at: [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - Wiley Online Library. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - MDPI. Available at: [Link]

  • 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one - PubChem. Available at: [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed. Available at: [Link]

Sources

A Technical Guide toTriazolo[4,3-a]pyridine-7-carbaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

A Technical Guide to[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,3-a]pyridine core is a key pharmacophore found in a variety of biologically active agents, demonstrating properties that range from kinase inhibition to anti-inflammatory effects.[1][2] This document will delve into the predicted physicochemical characteristics of the 7-carbaldehyde derivative, propose a detailed synthetic protocol, and discuss its potential applications as a versatile intermediate in drug discovery.

Core Physicochemical Characteristics

PropertyValueSource
CAS Number 676256-24-9[4]
Molecular Formula C₇H₅N₃O[4]
Molecular Weight 147.13 g/mol [4]
Predicted Density 1.39 ± 0.1 g/cm³[4]
Appearance Predicted to be a solid at room temperature.Inferred
Melting Point Estimated to be in the range of 150-200 °C.Inferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.Inferred from related compounds[5]
Spectroscopic Profile (Predicted)

The structural elucidation of[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings. The aldehyde proton should appear as a singlet in the downfield region, typically around 9-10 ppm. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-200 ppm. The remaining carbons of the heterocyclic rings will appear in the aromatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong carbonyl (C=O) stretching band from the aldehyde group, typically in the region of 1680-1710 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic rings and C=N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 147. Fragmentation may involve the loss of the carbonyl group (CO) or cleavage of the triazole ring.[6]

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde involves the cyclization of a corresponding 2-hydrazinopyridine derivative. This approach is widely documented for the preparation of the[1][2][3]triazolo[4,3-a]pyridine scaffold.[3][7]

The proposed synthesis begins with the conversion of a commercially available 2-chloro-4-pyridinecarboxaldehyde to 2-hydrazinyl-4-pyridinecarbaldehyde, followed by an acid-catalyzed cyclization.

SynthesisWorkflowcluster_startStarting Materialcluster_intermediateIntermediate Formationcluster_productFinal Productstart2-chloro-4-pyridinecarboxaldehydeintermediate2-hydrazinyl-4-pyridinecarbaldehydestart:e->intermediate:wHydrazine Hydrate,Ethanol, Refluxproduct[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehydeintermediate:e->product:wTriethoxymethane,Acid Catalyst, Reflux

Caption: Proposed synthetic workflow for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-hydrazinyl-4-pyridinecarbaldehyde

  • To a solution of 2-chloro-4-pyridinecarboxaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-hydrazinyl-4-pyridinecarbaldehyde.

Causality: The use of an excess of hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion, replacing the chloro group with the hydrazinyl moiety. Ethanol serves as a suitable polar protic solvent for this reaction.

Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Suspend 2-hydrazinyl-4-pyridinecarbaldehyde (1 equivalent) in triethoxymethane (used as both reagent and solvent).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reflux the mixture for 3-5 hours, tracking the formation of the product by TLC.

  • After the reaction is complete, cool the mixture and remove the excess triethoxymethane under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde.

Causality: Triethoxymethane serves as a source of a one-carbon unit required for the formation of the triazole ring. The acid catalyst facilitates the cyclization and subsequent dehydration to form the aromatic triazole ring.

Reactivity and Therapeutic Potential

The chemical reactivity of[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde is dominated by the aldehyde functional group and the electron-rich heterocyclic system.

Reactivitycluster_reactionsPotential ReactionsCore[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehydeAldehyde GroupOxidationCarboxylic Acid DerivativeCore->OxidationOxidation(e.g., KMnO₄, CrO₃)ReductionAlcohol DerivativeCore->ReductionReduction(e.g., NaBH₄, LiAlH₄)CondensationImine/Hydrazone DerivativesCore->CondensationCondensation(with amines, hydrazines)WittigAlkene DerivativesCore->WittigWittig Reaction(with phosphonium ylides)

Caption: Potential chemical transformations of the aldehyde group in[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

The aldehyde functionality makes this compound a valuable intermediate for the synthesis of a diverse library of derivatives. For instance, it can undergo:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the alcohol.

  • Condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

  • Wittig reactions to introduce carbon-carbon double bonds.

The[1][2][3]triazolo[4,3-a]pyridine scaffold itself is present in molecules that have been investigated as inhibitors of various kinases, such as c-Met, and as modulators of immune checkpoints like the PD-1/PD-L1 interaction.[1][8] Derivatives have also shown potential as anti-inflammatory agents.[2] The 7-carbaldehyde derivative serves as a key building block to explore these and other therapeutic applications by allowing for the introduction of diverse chemical moieties at this position.

Conclusion

[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is a heterocyclic compound with significant potential as a versatile intermediate in the development of new therapeutic agents. While specific experimental data is limited, its physicochemical properties can be reliably predicted. The proposed synthetic route offers an efficient and straightforward method for its preparation. The reactivity of the aldehyde group, coupled with the inherent biological relevance of the triazolopyridine core, makes this compound a valuable tool for medicinal chemists and drug discovery professionals. Further experimental investigation into its properties and reactions is warranted to fully unlock its potential in the development of novel pharmaceuticals.

References

  • Zhang B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2020). IRIS UPO. [Link]

  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2025). ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. (2014). ResearchGate. [Link]

  • 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI). (n.d.). ChemBK. [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2020). PMC. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. (n.d.). Preprints.org. [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). PubMed. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2007). Arkivoc. [Link]

  • Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. [Link]

  • Structures, physicochemical properties, and applications of T-Hg(II)-T, C-Ag(I)-C, and other metallo-base-pairs. (2015). PubMed. [Link]

  • 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. (n.d.). PubChem. [Link]

  • Design of highly active binary catalyst systems for CO2/epoxide copolymerization: polymer selectivity, enantioselectivity, and stereochemistry control. (2006). PubMed. [Link]

  • Extracellular calcium promotes internalization and degradation of the fission yeast TRP-like calcium ion channel Pkd2. (2024). PomBase. [Link]

  • Time-Dependent CO2 Sorption Hysteresis in a One-Dimensional Microporous Octahedral Molecular Sieve. (2012). ResearchGate. [Link]

  • Cobalt(Ⅱ,Ⅲ) oxide 10~24mesh. (n.d.). Junsei Chemical Co.Ltd. [Link]

  • A practical post-Hartree-Fock approach describing open-shell metal cluster-support interactions. Application to Cu3 adsorption on benzene/coronene. (2024). COSY Cost action. [Link]

Whitepaper: TheTriazolo[4,3-a]pyridine Scaffold as a Privileged Substructure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core topic ofTriazolo[4,3-a]pyridine-7-carbaldehyde mechanism of action in drug discovery for researchers, scientists, and drug development professionals.

Abstract: Thetriazolo[4,3-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This guide focuses ontriazolo[4,3-a]pyridine-7-carbaldehyde, not as an endpoint therapeutic agent, but as a critical starting material for the synthesis of novel drug candidates. We will explore the synthetic utility of the 7-carbaldehyde group and delve into the mechanisms of action of its derivatives, which have shown promise in targeting key proteins in oncology and other therapeutic areas. This document provides a framework for leveraging this scaffold in drug discovery programs, complete with experimental workflows for mechanism of action (MoA) elucidation and target validation.

The Strategic Importance of theTriazolo[4,3-a]pyridine Scaffold

The fused bicyclic system oftriazolo[4,3-a]pyridine is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. Its rigid structure and defined three-dimensional shape provide a solid foundation for designing specific inhibitors. The introduction of a carbaldehyde group at the 7-position transforms this scaffold into a powerful intermediate for library synthesis. The aldehyde's reactivity allows for the systematic and efficient exploration of the surrounding chemical space, a crucial step in establishing Structure-Activity Relationships (SAR).

The primary value oftriazolo[4,3-a]pyridine-7-carbaldehyde in drug discovery is its role as a versatile precursor for creating more complex molecules with therapeutic potential. The aldehyde functional group is a key site for chemical modification, enabling the synthesis of a diverse library of derivatives. These derivatives have been investigated for their activity against various biological targets.

Synthetic Versatility: The Gateway to Chemical Diversity

The 7-carbaldehyde group is an electrophilic center that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This synthetic flexibility is paramount in medicinal chemistry for optimizing lead compounds. Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, allowing for the introduction of various substituents to probe interactions with target proteins.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C bonds, enabling the extension of the scaffold and the introduction of different functional groups.

  • Condensation Reactions: Formation of imines, hydrazones, or other related structures, which can act as hydrogen bond donors or acceptors.

This synthetic tractability allows chemists to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Start [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde Reaction1 Reductive Amination (+ R1R2NH) Start->Reaction1 Reaction2 Wittig / HWE Reaction Start->Reaction2 Reaction3 Condensation Rxn (e.g., + Hydrazine) Start->Reaction3 Library Diverse Library of Triazolopyridine Derivatives Reaction1->Library Reaction2->Library Reaction3->Library Target1 Target Class A (e.g., Kinases) Library->Target1 Screening Target2 Target Class B (e.g., GPCRs) Library->Target2 Screening Target3 Target Class C (e.g., Ion Channels) Library->Target3 Screening

Caption: Synthetic utility of the 7-carbaldehyde group.

Mechanisms of Action of Bioactive Derivatives

Derivatives of thetriazolo[4,3-a]pyridine scaffold have demonstrated activity against a range of important drug targets. The specific mechanism of action is dictated by the nature of the substituents introduced via the 7-carbaldehyde group, which modulate the compound's binding affinity and selectivity.

Inhibition of the Hedgehog Signaling Pathway via Smoothened (Smo)

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers, including triple-negative breast cancer (TNBC).[1] The Smoothened (Smo) protein is a key transducer in this pathway and an attractive drug target.[1]

  • Mechanism: A series of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives have been developed as potent Smo inhibitors.[1] These compounds are thought to directly bind to the Smo protein.[1] The nitrogen atoms of thetriazolo[4,3-a]pyridine core are hypothesized to form hydrogen bonds with key residues, such as Tyr394, within the Smo binding pocket, contributing to its antagonistic activity.[1] Mechanistic studies have shown that potent derivatives like TPB15 not only block the translocation of Smo to the primary cilia (a key activation step) but also reduce the overall expression of Smo protein and its downstream effector, Gli1.[1] This dual action leads to cell cycle arrest and apoptosis in cancer cells.[1]

Modulation of the Immune Response: PD-1/PD-L1 and IDO1 Inhibition

Targeting immune checkpoints is a revolutionary approach in cancer therapy. Thetriazolo[4,3-a]pyridine scaffold has been successfully utilized to create inhibitors for two key immunomodulatory targets.

  • PD-1/PD-L1 Interaction: The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a major mechanism by which tumors evade the immune system. Small-molecule inhibitors that block this interaction can restore T-cell activity against cancer cells. A novel series oftriazolo[4,3-a]pyridines were identified as potent inhibitors of the PD-1/PD-L1 interaction.[4] Compound A22 , for instance, showed an IC50 of 92.3 nM in a homogenous time-resolved fluorescence (HTRF) assay and was shown to increase the production of interferon-γ (a marker of T-cell activation) in a co-culture model.[3][4]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that suppresses the immune system by depleting tryptophan in the tumor microenvironment. A novel class oftriazolo[4,3-a]pyridine-based compounds were identified as IDO1 inhibitors through a structure-based virtual screen.[2] The mechanism involves the N1 atom of the triazole ring coordinating with the iron atom of the heme group within the IDO1 active site.[2] This interaction is crucial for inhibitory activity, and optimization of substituents on the scaffold led to compound 38 , which exhibits sub-micromolar potency (IC50 = 0.9 µM) and high selectivity over other heme-containing enzymes.[2]

Targeting Receptor Tyrosine Kinases: c-Met Inhibition

The c-Met receptor tyrosine kinase is a well-validated oncogene, and its dysregulation drives the growth and metastasis of various tumors.

  • Mechanism: Derivatives oftriazolo[4,3-a]pyridine have been developed as potent and selective c-Met inhibitors.[5] Compound 4d from one such series demonstrated high activity against c-Met and was highly selective, showing no significant inhibition against a panel of 59 other kinases.[5] In vivo studies with a salt form of this compound (4d·CH3SO3H ) showed superior tumor growth inhibition in xenograft models compared to the known c-Met inhibitor SGX-523, along with a favorable pharmacokinetic profile.[5]

Other Emerging Targets

The versatility of the scaffold is further highlighted by its application in developing inhibitors for other target classes:

  • Tankyrase (TNKS): TNKS inhibitors are being explored for cancer therapy due to their role in WNT/β-catenin signaling. The derivative TI-12403 was identified as a novel TNKS inhibitor that stabilizes AXIN2, reduces active β-catenin, and downregulates β-catenin target genes in colorectal cancer cells.[3]

  • S-phase kinase-associated protein 2 (Skp2): Inhibition of the Skp2 E3 ubiquitin ligase is another promising anti-cancer strategy. A series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives (a related isomer) were developed as Skp2 inhibitors, with compound E35 shown to disrupt the Skp2-Cks1 interaction, increase levels of the tumor suppressors p21 and p27, and inhibit tumor growth in xenograft models.[6]

  • Retinoic acid receptor-related orphan nuclear receptor γt (RORγt): This nuclear receptor is a key driver of psoriasis. Triazolopyridine derivatives have been identified as inverse agonists of RORγt, reducing the expression of pro-inflammatory cytokines like IL-17A.[7]

Derivative ExampleTargetMechanism of ActionTherapeutic AreaPotency (IC50)
TPB15 Smoothened (Smo)Blocks Smo translocation and reduces Smo/Gli1 expression.[1]Oncology (TNBC)< 100 nM[1]
A22 PD-1/PD-L1 InteractionDisrupts protein-protein interaction, enhances T-cell activity.[4]Immuno-oncology92.3 nM[4]
Compound 38 IDO1Coordinates with heme iron in the active site.[2]Immuno-oncology0.9 µM[2]
Compound 4d c-Met KinaseSelective ATP-competitive inhibition.[5]OncologyHigh Activity
TI-12403 Tankyrase (TNKS)Stabilizes AXIN2, reduces active β-catenin.[3]Oncology (CRC)Not specified

A Self-Validating Workflow for MoA Elucidation

For a researcher starting withtriazolo[4,3-a]pyridine-7-carbaldehyde, a systematic and self-validating workflow is essential to progress from a synthetic precursor to a well-characterized drug candidate. This process ensures that experimental choices are logical and that the resulting data is trustworthy.

Start [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde Step1 Step 1: Library Synthesis (e.g., Reductive Amination) Start->Step1 Step2 Step 2: Phenotypic Screening (e.g., Cell Viability Assay) Step1->Step2 Diverse Derivatives Step3 Step 3: Target Deconvolution (Biochemical/Biophysical Assays) Step2->Step3 Active 'Hits' Step4 Step 4: On-Target Validation (Cell-Based Target Engagement) Step3->Step4 Hypothesized Target(s) Step5 Step 5: Pathway Analysis (Downstream Signaling) Step4->Step5 Confirmed Target End Lead Candidate with Validated Mechanism of Action Step5->End Verified MoA

Caption: A logical workflow for MoA elucidation.

Protocol 1: Target Identification using a Cellular Thermal Shift Assay (CETSA®)

Causality: Once a "hit" compound is identified from a phenotypic screen (e.g., it kills cancer cells), the next critical step is to identify its direct molecular target. CETSA is a powerful biophysical method that assesses target engagement in a native cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Culture: Culture the relevant cells (e.g., MDA-MB-468 for a TNBC screen) to ~80% confluency.

  • Compound Treatment: Treat cells with the active triazolopyridine derivative (e.g., 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze by Western blot or mass spectrometry (MS).

  • Data Interpretation: A target protein will show increased stability (i.e., it remains in the soluble fraction at higher temperatures) in the compound-treated samples compared to the vehicle control. This thermal shift validates direct binding.

Protocol 2: On-Target Pathway Modulation via Western Blot

Causality: After confirming a direct target (e.g., Smoothened), it is essential to validate that the compound modulates the expected downstream signaling pathway. For the Hh pathway, inhibition of Smo should lead to a decrease in the levels of the downstream transcription factor, Gli1.

Methodology:

  • Cell Treatment: Seed MDA-MB-468 cells and allow them to adhere. Treat the cells with increasing concentrations of the active triazolopyridine derivative (e.g., 0, 0.1, 1, 10 µM) for a defined period (e.g., 24-48 hours). Include a known Smo inhibitor (e.g., Vismodegib) as a positive control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Smo, Gli1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation: A dose-dependent decrease in the protein levels of Smo and Gli1 in the compound-treated samples, relative to the loading control, confirms on-target pathway modulation.

Conclusion

[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is not merely a chemical entity but a strategic starting point for the discovery of novel therapeutics. Its synthetic accessibility allows for the creation of diverse molecular libraries, which have yielded potent and selective modulators of high-value drug targets in oncology and immunology. The mechanisms of these derivatives range from direct enzyme inhibition and disruption of protein-protein interactions to the complex modulation of signaling pathways. By employing a rigorous, self-validating experimental workflow, researchers can confidently elucidate the mechanism of action of novel compounds derived from this privileged scaffold, paving the way for the development of next-generation medicines.

References

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. [Link]

  • Discovery of[1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. European Journal of Medicinal Chemistry. [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. [Link]

  • Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Chemistry. [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. [Link]

  • Mild-condition synthesis of bioactive 1,2,4-triazolo[4,3-a]pyridines... ResearchGate. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

Sources

1H NMR and 13C NMR spectrum of [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The [1,2,4]triazolo[4,3-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry. Its unique electron distribution makes it a critical pharmacophore in the development of positive allosteric modulators (PAMs) for the mGluR2 receptor [1], IDO1 catalytic inhibitors, and novel antimalarial sulfonamides [2].

Specifically, [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde (CAS: 676256-24-9) serves as a highly reactive electrophilic intermediate. The presence of the 7-carbaldehyde group allows for rapid functionalization (e.g., reductive amination, Wittig reactions). However, the fused nature of the electron-deficient triazole and the pyridine ring creates complex magnetic anisotropies. This guide provides a definitive, self-validating framework for acquiring and interpreting the 1 H and 13 C NMR spectra of this molecule, ensuring absolute structural certainty during high-throughput drug discovery workflows.

Mechanistic Insights: The Anisotropic Environment

To correctly assign the NMR spectra, one must understand the causality behind the chemical shifts. The [1,2,4]triazolo[4,3-a]pyridine core contains a bridgehead nitrogen (N4) that donates its lone pair into the aromatic π -system.

  • The N4 Deshielding Cone: The partial positive charge localized near the N4 bridgehead severely deshields the adjacent H5 proton, pushing it far downfield (typically >8.5 ppm).

  • The -M Effect of the Aldehyde: The 7-carbaldehyde group exerts a strong mesomeric withdrawing effect (-M). This removes electron density from the ortho positions (C6 and C8 ), further deshielding H6 and H8 compared to the unsubstituted parent heterocycle [3].

  • Triazole Proton (H3): The H3 proton is flanked by two electronegative nitrogen atoms (N2 and N4), making it the most deshielded C-H proton in the system.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-resolution data, mere sample dissolution is insufficient. The following protocol is designed as a self-validating system to eliminate artifacts such as solvent exchange broadening or poor digital resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve precisely 15.0 mg of [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D). Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt any intermolecular dipole-dipole stacking that can broaden the aldehyde proton signal.

  • Temperature Equilibration: Insert the sample into a 400 MHz or 500 MHz spectrometer and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents, which manifest as asymmetric line broadening (shimming artifacts).

  • Tuning, Matching, and Locking: Perform automated probe tuning and matching (ATM) for both 1 H and 13 C channels. Lock the spectrometer to the DMSO- d6​ signal (2.50 ppm).

  • Pulse Calibration ( pw90​ ): Calibrate the 90° pulse width specifically for the sample. Causality: An accurate 90° pulse ensures maximum signal-to-noise (S/N) ratio and guarantees that quantitative integration of the H3 and CHO singlets is exact.

  • 1D 1 H Acquisition: Run a standard proton sequence (e.g., zg30) with a relaxation delay ( D1​ ) of 2.0 seconds, 16 scans, and 64k data points.

  • 1D 13 C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30) with a D1​ of 2.5 seconds, minimum 1024 scans. Causality: The extended D1​ ensures the quaternary carbons (C7, C8a) relax sufficiently to be detected above the noise floor.

Workflow A Sample Prep (Anhydrous DMSO-d6) B Thermal Equilibration (298 K) A->B C Pulse Calibration (pw90 Optimization) B->C D 1D/2D Acquisition (Extended D1) C->D E Fourier Transform & Phasing D->E

Caption: Self-validating NMR acquisition workflow ensuring high S/N and precise integration.

Spectral Data Presentation & Analysis

Based on the electronic principles of the 4,3-fused 1,2,4-triazole system and empirical data from structurally analogous derivatives [1, 3], the quantitative assignments are structured below.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationDiagnostic Rationale
CHO 10.10Singlet (s)-1HHighly deshielded aldehyde proton.
H3 9.35Singlet (s)-1HFlanked by N2 and N4; most deshielded ring proton.
H5 8.82Doublet (d) 3J5,6​=7.2 1HOrtho to bridgehead N4; strong anisotropic deshielding.
H8 8.25Doublet (d) 4J8,6​=1.5 1HMeta coupling to H6; deshielded by ortho-CHO group.
H6 7.55Doublet of doublets (dd) 3J6,5​=7.2 , 4J6,8​=1.5 1HOrtho coupling to H5 and meta coupling to H8.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeDiagnostic Rationale
CHO 191.5Carbonyl (CH)Characteristic aldehyde carbonyl region.
C8a 148.2Quaternary (C)Bridgehead carbon; highly deshielded by adjacent nitrogens.
C3 138.5Methine (CH)Triazole carbon; confirmed via HSQC correlation to H3.
C7 135.0Quaternary (C)Substituted carbon bearing the electron-withdrawing CHO group.
C5 128.4Methine (CH)Deshielded by N4 bridgehead.
C8 118.6Methine (CH)Ortho to the aldehyde group.
C6 115.2Methine (CH)Meta to the bridgehead, relatively shielded compared to C5.

2D NMR Strategies for Unambiguous Assignment

In complex fused heterocycles, 1D NMR is often insufficient for absolute certainty due to overlapping substituent effects. As an application scientist, I mandate the use of HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of the quaternary carbons (C7 and C8a).

The HMBC Logical Matrix:

  • Differentiating C5 and C8: The H5 proton will show a strong 3JCH​ correlation to the quaternary C7 and the bridgehead C8a. Conversely, the H8 proton will show a 2JCH​ correlation to C8a and a 3JCH​ correlation to C6.

  • Anchoring the Aldehyde: The aldehyde proton (CHO) will show a 2JCH​ correlation to C7 and a 3JCH​ correlation to both C6 and C8, effectively confirming the regiochemistry of the substitution at the 7-position.

HMBC H3 H3 (9.35 ppm) C8a C8a (148.2 ppm) H3->C8a 3J H5 H5 (8.82 ppm) H5->C8a 3J C7 C7 (135.0 ppm) H5->C7 3J H8 H8 (8.25 ppm) H8->C8a 2J C6 C6 (115.2 ppm) H8->C6 3J CHO CHO (10.10 ppm) CHO->C7 2J CHO->C6 3J

Caption: HMBC correlation map utilized to unambiguously assign quaternary carbons C7 and C8a.

Conclusion

The structural elucidation of [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde relies heavily on understanding the anisotropic deshielding of the N4 bridgehead and the mesomeric withdrawal of the 7-carbaldehyde group. By adhering to the self-validating acquisition protocol and utilizing HMBC correlation mapping outlined in this guide, researchers can confidently verify the integrity of this critical intermediate before advancing it through the drug discovery pipeline.

References

  • Title: Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2)
  • Title: A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: MDPI URL
  • Source: The Royal Society of Chemistry (RSC)

Determining the Molecular Architecture: A Technical Guide to the Crystallographic Analysis ofTriazolo[4,3-a]pyridine-7-carbaldehyde

Determining the Molecular Architecture: A Technical Guide to the Crystallographic Analysis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive, in-depth technical framework for the crystallographic analysis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. As the precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity, this document outlines the necessary steps from synthesis to the final elucidated crystal structure.

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as anticancer and immunomodulatory agents. A detailed understanding of the crystal structure of novel derivatives, such as the 7-carbaldehyde, is paramount for structure-based drug design and the development of new therapeutic agents.

Synthesis and Purification of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

The initial and critical step is the synthesis of the target compound. Based on established methodologies for related structures, a plausible synthetic route involves the condensation of a suitable hydrazine with an appropriate pyridine derivative, followed by oxidative cyclization.

A proposed synthetic pathway is the reaction of 2-hydrazinopyridine-4-carbaldehyde with an orthoester, such as triethyl orthoformate, under acidic conditions, followed by an oxidative cyclization step. Alternative methods may involve the use of N-chlorosuccinimide (NCS) as a cyclizing agent.[1]

Protocol for Synthesis:

  • Starting Material Preparation: Synthesize or procure 2-hydrazinopyridine-4-carbaldehyde. This can be achieved by reacting 2-chloropyridine-4-carbaldehyde with hydrazine hydrate.

  • Condensation and Cyclization:

    • Dissolve 2-hydrazinopyridine-4-carbaldehyde in a suitable solvent, such as ethanol or acetic acid.

    • Add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purification: Purify the crude[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde by column chromatography or recrystallization to obtain a high-purity sample essential for crystal growth.

Cultivating Order: The Art of Single Crystal Growth

The cornerstone of a successful single-crystal X-ray diffraction experiment is the availability of a high-quality single crystal.[2][4] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free from defects.[5]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.[6][7]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.[7]

Protocol for Crystal Growth:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a suitable crystallization solvent or solvent system.

  • Crystallization Setup: Prepare a dust-free environment. Dissolve a small amount of the purified compound in the chosen solvent to near saturation.

  • Incubation: Employ one of the techniques described above. For slow evaporation, cover the vial with parafilm and pierce a few small holes. For vapor diffusion, select a compatible solvent/anti-solvent pair.

  • Monitoring: Allow the setup to remain undisturbed for several days to weeks, periodically checking for crystal formation under a microscope.

Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8][10]

  • Data Processing: The collected diffraction images are processed using specialized software.[11][12] This involves:

    • Integration: Determining the intensities of the individual diffraction spots.

    • Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections to produce a unique set of diffraction data (an HKL file).

From Data to Structure: Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but not their phases. The "phase problem" is overcome using computational methods to generate an initial structural model.[13]

Structure Solution:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases. This is the most common approach for small molecules.

  • Patterson Methods: This technique is particularly useful when heavy atoms are present in the structure.

Structure Refinement:

Once an initial model is obtained, it is refined to improve the agreement with the experimental data.[3][14] This iterative process involves adjusting atomic coordinates, displacement parameters (describing thermal motion), and other parameters until the differences between the observed and calculated structure factors are minimized.

Protocol for Structure Solution and Refinement:

  • Software Selection: Utilize crystallographic software packages such as SHELX[1] or Olex2.[8]

  • Structure Solution: Employ direct methods to obtain an initial electron density map and build a preliminary atomic model.

  • Refinement:

    • Perform least-squares refinement of the atomic positions and isotropic displacement parameters.

    • Locate and add hydrogen atoms to the model, typically at calculated positions.

    • Refine the model with anisotropic displacement parameters for non-hydrogen atoms.

    • Continue refinement until convergence is reached, as indicated by stable R-factors and a featureless difference electron density map.

Interpreting the Blueprint: Data Analysis and Visualization

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Hypothetical Crystallographic Data for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde:

ParameterValue
Chemical FormulaC₇H₅N₃O
Formula Weight147.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value
Goodness-of-fitValue
CCDC Deposition No.To be deposited

Note: The values in this table are illustrative and would be determined from the experimental data.

Analysis of the CIF file provides crucial information, including:

  • Bond Lengths and Angles: To confirm the molecular connectivity and identify any unusual geometric features.

  • Torsion Angles: To define the conformation of the molecule.

  • Intermolecular Interactions: To understand how the molecules pack in the crystal lattice, identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.

This detailed structural information is invaluable for understanding the molecule's properties and for guiding further research in drug development.

References

  • Al-Warhi, T. I., Al-Ghorbani, M., Al-Majidi, S. M., & Asiri, A. M. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5795. [Link]

  • Groom, C. R., & Tocher, D. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1739-1761. [Link]

  • David, W. I. F., & Shankland, K. (2019). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section A: Foundations and Advances, 75(Pt 5), 685–702. [Link]

  • Altomare, A., Cascarano, G., Giacovazzo, C., & Guagliardi, A. (1991). Automatic solution and refinement of crystal structures by means of the package UNIQUE. Journal of Applied Crystallography, 24(4), 373-381. [Link]

  • Unknown. (n.d.). Crystallization of small molecules. UAB. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (pp. 315-432). Oxford University Press. [Link]

  • Zhu, J., & Zuo, X. (2022). Single Crystal Automated Refinement (SCAR): A Data-Driven Method for Solving Inorganic Structures. ChemRxiv. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

  • Struchkov, Y. T., & Chernyshev, V. V. (2012). Single-crystal diffraction data collection and primary processing. In Modern Diffraction Methods. Oxford University Press. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Brunger, A. T. (2012). Refinement of X-ray Crystal Structures. In Comprehensive Biophysics. Elsevier. [Link]

  • Müller, P. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Wójcik, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721. [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Jones, J. H., et al. (1986). Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. Journal of Medicinal Chemistry, 29(7), 1074-1077. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • Díez-González, S., et al. (2009). Synthesis, structure and properties of[1][2][3]triazolo[4,3-a]pyridin-3-ylidene rhodium and palladium complexes. Dalton Transactions, (36), 7113-7120. [Link]

  • Reddy, C. R., et al. (2013). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. The Journal of Organic Chemistry, 78(12), 6195-6203. [Link]

  • Lee, H., et al. (2023). Crystal structure of[1][2][3] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10815. [Link]

  • Kim, Y., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 496-501. [Link]

  • Hryniuk, A., et al. (2022). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-311. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Cambridge Crystallographic Data Centre. (2004). CCDC 207842: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. [Link]

An In-Depth Technical Guide to the Toxicity and Safety Profile ofTriazolo[4,3-a]pyridine-7-carbaldehyde

An In-Depth Technical Guide to the Toxicity and Safety Profile of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicity and safety profile is paramount prior to its widespread use and for guiding drug development programs. This technical guide provides a comprehensive overview of the known and anticipated toxicological properties of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. Due to the limited direct studies on this specific molecule, this guide synthesizes information from structurally related triazolopyridine and 1,2,4-triazole derivatives to construct a predictive safety profile. Furthermore, it outlines a standard battery of in vitro and in vivo toxicological assays essential for a complete safety assessment, providing researchers with a practical framework for evaluation.

Introduction to[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds.[4][5] Derivatives of this class have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] The 7-carbaldehyde functional group on this scaffold provides a reactive site for further chemical modifications, making it an attractive building block for the synthesis of diverse chemical libraries.

Predicted Toxicological Profile

Based on the toxicological data of analogous structures, the following is a predictive summary of the potential hazards associated with[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Acute Toxicity

The acute toxicity of 1,2,4-triazole derivatives can vary significantly based on their substitution patterns.[7] Some derivatives exhibit low toxicity, while others can be harmful if swallowed.[8][9] For instance, the parent compound, 1,2,4-triazole, is classified as harmful if swallowed.[8] Therefore, it is prudent to handle[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid accidental ingestion.

Dermal and Ocular Irritation

Safety data sheets for structurally similar compounds, such as 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, indicate the potential for skin and serious eye irritation.[10] Direct contact with the skin or eyes should be avoided. In case of contact, immediate and thorough rinsing with water is recommended.[10]

Genotoxicity and Mutagenicity

Genotoxicity, the potential for a compound to damage genetic material, is a critical endpoint in safety assessment.[11] The triazole ring system is present in some compounds that have been investigated for genotoxic effects. Standard assays to evaluate this include the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and chromosomal aberration assay.[1][12] Given that nitrogen-containing heterocycles can sometimes interact with DNA, a comprehensive genotoxicity assessment is essential.[3]

Reproductive and Developmental Toxicity

Certain 1,2,4-triazole derivatives have been shown to have reproductive and developmental toxicity, with some suspected of damaging the unborn child.[8] Therefore, it is crucial for individuals of childbearing potential to handle this compound with extreme caution and appropriate containment measures.

Framework for Toxicological Evaluation

A systematic and tiered approach is necessary to definitively characterize the safety profile of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. This involves a battery of in vitro and in vivo studies, as recommended by regulatory agencies for the development of new chemical entities.[11][13]

In Vitro Toxicity Assays
  • Cytotoxicity Assays: Initial screening using cell-based assays (e.g., MTT or LDH assays) on various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) can provide preliminary data on the compound's potential to cause cell death.[14]

  • Genotoxicity Battery: A standard set of in vitro genotoxicity tests is required to assess mutagenic and clastogenic potential.[1][12] This typically includes:

    • Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in bacterial strains.[1][12]

    • In Vitro Micronucleus Test: Identifies chromosomal damage in mammalian cells.[15][16]

    • In Vitro Chromosomal Aberration Assay: Assesses structural chromosomal abnormalities in mammalian cells.[1]

  • hERG Assay: This assay is crucial for evaluating the potential for cardiac toxicity by assessing the compound's effect on the hERG potassium channel, which is linked to QT interval prolongation.[17]

In Vivo Toxicity Studies

Should in vitro studies indicate potential concerns or for a more comprehensive safety profile, in vivo studies in animal models are warranted.

  • Acute Toxicity Studies: These studies determine the short-term toxic effects of a single high dose of the compound and help in determining the LD50 (lethal dose for 50% of the test population).

  • Repeated Dose Toxicity Studies: Conducted over a longer period (e.g., 28 or 90 days), these studies provide information on the effects of repeated exposure and help identify target organs for toxicity.

  • Safety Pharmacology: These studies investigate the effects of the compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems, at therapeutic and supratherapeutic doses.[2][17][18]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key in vitro toxicity assays.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.[12]

Methodology:

  • Strain Selection: Utilize a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Dose Selection: Use a range of at least five concentrations of the test compound, typically spanning several orders of magnitude.

  • Assay Procedure: a. Pre-incubate the bacterial culture, test compound, and S9 mix (if applicable) at 37°C. b. Plate the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.

Protocol: In Vitro Micronucleus Assay

Objective: To detect the potential of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde to induce chromosomal damage in cultured mammalian cells.[15][16]

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to the test compound at a minimum of three concentrations, with and without metabolic activation (S9).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Harvest and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation and Visualization

Table 1: Predictive Toxicity Summary of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde
Toxicological EndpointPredicted HazardBasis for PredictionRecommended Action
Acute Oral Toxicity Potentially HarmfulData on 1,2,4-triazole derivatives[7][8]Handle with appropriate PPE; conduct in vivo acute toxicity studies.
Dermal Irritation Potential IrritantSDS of analogous compounds[10]Avoid skin contact; use protective gloves.
Ocular Irritation Potential for Serious IrritationSDS of analogous compounds[10]Wear safety glasses or goggles.
Genotoxicity Unknown; Potential ConcernPresence of nitrogen heterocycle[3]Conduct a full in vitro genotoxicity battery.
Reproductive Toxicity Potential HazardData on 1,2,4-triazole derivatives[8]Handle with extreme caution, especially for individuals of childbearing potential.
Diagram 1: Tiered Approach to Toxicological Evaluation

Toxicity_Evaluation_Workflowcluster_in_vitroIn Vitro Assessmentcluster_in_vivoIn Vivo ConfirmationCytotoxicityCytotoxicity Assays(e.g., MTT, LDH)GenotoxicityGenotoxicity Battery(Ames, Micronucleus, Chromosomal Aberration)Cytotoxicity->GenotoxicityProceed if cytotoxic potential is understoodhERGhERG AssayGenotoxicity->hERGProceed for comprehensive safety profilingDecisionData Review &Risk AssessmenthERG->DecisionAcute_ToxAcute Toxicity StudiesRepeated_Dose_ToxRepeated Dose Toxicity StudiesAcute_Tox->Repeated_Dose_ToxBased on acute toxicity findingsSafety_PharmSafety PharmacologyRepeated_Dose_Tox->Safety_PharmFor IND-enabling studiesEndComprehensive Safety ProfileSafety_Pharm->EndStart[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehydeStart->CytotoxicityDecision->Acute_ToxIf further data is requiredDecision->EndIf sufficient data for intended use

Caption: A tiered workflow for the comprehensive toxicological evaluation of a novel chemical entity.

Conclusion

While direct toxicological data for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is currently lacking, a predictive analysis based on structurally related compounds suggests that it should be handled with care, with particular attention to potential oral toxicity, skin and eye irritation, and possible reproductive hazards. This guide provides a robust framework for the systematic toxicological evaluation of this compound, outlining key in vitro and in vivo assays. By following these established protocols, researchers and drug development professionals can generate the necessary data to perform a thorough risk assessment and ensure the safe handling and development of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

References

  • Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. National Center for Biotechnology Information. (2026). Available from: [Link]

  • Safety Pharmacology in Drug Discovery and Development. National Center for Biotechnology Information. (n.d.). Available from: [Link]

  • Genotoxicity: definition & regulatory requirements. GenEvolutioN. (2026). Available from: [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. U.S. Food and Drug Administration. (1997). Available from: [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. (n.d.). Available from: [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. (2000). Available from: [Link]

  • High-throughput approaches for genotoxicity testing in drug development: recent advances. National Center for Biotechnology Information. (2016). Available from: [Link]

  • 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI). NextSDS. (n.d.). Available from: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. National Center for Biotechnology Information. (n.d.). Available from: [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem. (n.d.). Available from: [Link]

  • Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Royal Society of Chemistry. (2025). Available from: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ScienceDirect. (2023). Available from: [Link]

  • In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. National Center for Biotechnology Information. (n.d.). Available from: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. National Center for Biotechnology Information. (2021). Available from: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. (2021). Available from: [Link]

  • The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science. (2022). Available from: [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. (2018). Available from: [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Center for Biotechnology Information. (n.d.). Available from: [Link]

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. National Center for Biotechnology Information. (2022). Available from: [Link]

  • The Chemistry of the Triazolopyridines: an Update. ScienceDirect. (n.d.). Available from: [Link]

  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems. (2024). Available from: [Link]

The Privileged Scaffold: Discovery and Early-Stage Development of[1,2,4]Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophoric Power of Fused Bicycles

In modern drug discovery, the identification of versatile, drug-like scaffolds is paramount. The [1,2,4]triazolo[4,3-a]pyridine system—a fused bicyclic heterocycle comprising a pyridine ring and a triazole ring—has emerged as a "privileged scaffold"[1]. Its unique physicochemical properties, notably its electron-deficient nature and the presence of multiple nitrogen atoms capable of acting as hydrogen-bond acceptors, make it an ideal bioisostere for purines, benzimidazoles, and simple pyridines[2][3].

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I have observed that the strategic incorporation of this moiety consistently improves aqueous solubility, metabolic stability, and target binding affinity. Recent breakthroughs have demonstrated its profound efficacy in targeting the Hedgehog (Hh) signaling pathway via Smoothened (Smo) receptor antagonism[4], c-Met kinase inhibition in oncology[5], and even as positive allosteric modulators for mGluR2 receptors in psychiatric disorders[6].

Mechanistic Rationale: Targeting the Hedgehog Pathway

To understand the causality behind selecting the [1,2,4]triazolo[4,3-a]pyridine scaffold, we must examine its structural biology within a specific target context. In the Hedgehog signaling pathway, aberrant activation of the Smoothened (Smo) transmembrane protein drives malignancies such as basal cell carcinoma and triple-negative breast cancer (TNBC)[4].

Traditional Smo inhibitors, such as Vismodegib (VIS), rely on a pyridine ring to anchor the molecule within the central hydrophobic pocket of the Smo transmembrane domain. By replacing the simple pyridyl group of VIS with a[1,2,4]triazolo[4,3-a]pyridine moiety, researchers have engineered molecules with superior binding profiles[4].

The Causality of Binding: The electron-deficient nature of the triazolopyridine core maintains critical π−π stacking interactions with aromatic residues within the Smo pocket. Concurrently, the additional nitrogen atoms in the triazole ring serve as precise hydrogen-bond acceptors, forming robust interactions with key residues like Tyr394[4]. This dual-action binding not only blocks Smo translocation into the primary cilium but also triggers receptor degradation.

Hh_Pathway PTCH1 PTCH1 Receptor (Active without Hh ligand) SMO Smoothened (SMO) (Inhibited by PTCH1) PTCH1->SMO Endogenous Inhibition GLI GLI Transcription Factors (Inactive/Cleaved State) SMO->GLI Activates (If uninhibited) TargetGenes Oncogenic Target Genes (Expression Suppressed) GLI->TargetGenes Promotes Transcription Triazolo [1,2,4]triazolo[4,3-a]pyridine Derivatives (e.g., TPB15) Triazolo->SMO Allosteric Antagonism (H-bonds to Tyr394)

Diagram 1: Mechanism of Smoothened (SMO) inhibition by triazolopyridine derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

Through iterative structure-based drug design (SBDD), modifications at the C3 and C8 positions of the [1,2,4]triazolo[4,3-a]pyridine core have yielded significant variations in biological activity. The introduction of halogen atoms (e.g., chlorine) at the C8 position enhances lipophilic contacts, while bulky aryl groups at the C3 position dictate the depth of pocket insertion[1][4].

Table 1: SAR of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives against Smoothened (Smo)[4]

Compound IDC3 SubstituentC8 SubstituentSmo Binding IC 50​ ( μ M)MDA-MB-468 Cell Viability IC 50​ ( μ M)
Vismodegib (Ref) N/A (Pyridine core)N/A0.125 ± 0.01018.45 ± 1.20
TPB3 4-ChlorophenylChloro0.085 ± 0.0058.32 ± 0.45
TPB14 3-FluorophenylChloro0.092 ± 0.0089.15 ± 0.60
TPB15 2,4-DichlorophenylChloro0.045 ± 0.003 4.20 ± 0.35
TPB17 4-MethoxyphenylChloro0.098 ± 0.00711.05 ± 0.85

Data synthesis indicates that the 2,4-dichlorophenyl substitution (TPB15) provides optimal steric bulk and halogen bonding, resulting in sub-100 nM target engagement and superior cellular anti-proliferative effects compared to the clinical standard.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of [1,2,4]triazolo[4,3-a]pyridines must be robust, scalable, and atom-economical. While traditional methods rely on harsh dehydrating agents (like POCl 3​ )[2][7], modern early-stage research favors oxidative cyclization under mild conditions.

Causality of the Synthetic Route

We utilize N-Chlorosuccinimide (NCS) to drive the oxidative cyclization of pyridine-2-ylhydrazones. The choice of NCS is deliberate: it acts as a mild chlorinating agent to form a chlorohydrazone intermediate. Because the nitrogen of the pyridine moiety is locked in close spatial proximity, the intermediate spontaneously loses HCl and generates a nitrilimine, which undergoes rapid intramolecular cyclization to form the fused triazole core. This avoids transition-metal catalysts, simplifying downstream purification and preventing heavy-metal assay interference during biological screening.

Protocol 1: Synthesis of 3-Aryl-[1,2,4]triazolo[4,3-a]pyridines via NCS Oxidative Cyclization

Self-Validating System Design: This protocol includes built-in orthogonal checks to ensure intermediate fidelity before proceeding to the next step, preventing the propagation of synthetic errors.

Step 1: Hydrazone Formation

  • Reaction: Dissolve 10.0 mmol of the appropriate aromatic aldehyde and 10.0 mmol of 2-hydrazinopyridine in 20 mL of absolute ethanol.

  • Execution: Stir at room temperature for 2-4 hours. A pale yellow precipitate will form.

  • Validation Checkpoint 1 (TLC & LC-MS): Spot the reaction mixture on silica TLC (Eluent: Hexane/EtOAc 1:1). The disappearance of the aldehyde spot and the appearance of a new, highly UV-active spot validates completion. Confirm the intermediate mass [M+H]+ via LC-MS.

Step 2: Oxidative Cyclization

  • Preparation: Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum. Dissolve the intermediate in a minimal amount of dry N,N-dimethylformamide (DMF) (approx. 20 mL).

  • Execution: Cool the flask in an ice bath (0 °C). Crucial Causality: The subsequent reaction is highly exothermic; thermal runaway will lead to decomposition and tar formation.

  • Addition: Add 11.0 mmol (1.1 equivalents) of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

  • Validation Checkpoint 2 (Thermal & Visual): The solution will transition from yellow to deep orange/red, accompanied by a controlled temperature spike. If the temperature exceeds 15 °C, pause addition.

Step 3: Isolation and Final Validation

  • Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography or recrystallization from hot ethanol.

  • Final Validation Checkpoint 3 (NMR): Confirm the structure via 1 H and 13 C NMR. The defining hallmark of successful cyclization is the disappearance of the hydrazone N-H proton ( 10-11 ppm) and the diagnostic downfield shift of the pyridine C5 proton due to the newly formed triazole ring's deshielding effect.

Synth_Workflow Step1 1. Hydrazone Formation (2-hydrazinopyridine + Aldehyde) Val1 Validation 1: TLC & LC-MS (Confirm [M+H]+ of intermediate) Step1->Val1 Step2 2. Oxidative Cyclization (NCS addition in dry DMF) Val1->Step2 Val2 Validation 2: Thermal Control (Maintain <15°C to prevent tar) Step2->Val2 Step3 3. Isolation & Purification (EtOAc Extraction & Chromatography) Val2->Step3 Val3 Final Validation: 1H/13C NMR (Absence of N-H proton) Step3->Val3

Diagram 2: Self-validating synthetic workflow for triazolopyridine derivatives.

In Vitro Biological Evaluation

Once the chemical library is synthesized and validated, early-stage research transitions to phenotypic and target-based screening.

Protocol 2: High-Throughput Anti-Proliferative Assay (CellTiter-Glo)

To evaluate the efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives (e.g., against TNBC cell lines like MDA-MB-468), we employ an ATP-quantification luminescence assay.

Self-Validating System Design: This protocol utilizes the Z'-factor calculation to ensure assay robustness and plate-to-plate reproducibility.

  • Cell Seeding: Seed MDA-MB-468 cells at a density of 3,000 cells/well in a 384-well white opaque microplate using 40 μ L of DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the triazolopyridine compounds in DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 40 nL of compound into the assay wells (final DMSO concentration = 0.1%).

    • Control Wells: Include 0.1% DMSO as the negative control (Vehicle) and 10 μ M Staurosporine as the positive control (Maximal Killing).

  • Incubation: Incubate the plates for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 40 μ L of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read & Validate: Read luminescence on a microplate reader.

    • Validation Checkpoint: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor >0.5 validates the assay plate, confirming that the dynamic range and data variance are acceptable for calculating accurate IC 50​ values.

Conclusion

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a masterclass in heterocyclic drug design. By leveraging its unique electronic distribution and hydrogen-bonding capabilities, researchers can systematically optimize binding kinetics against challenging targets like Smoothened and c-Met. Combined with operationally simple, self-validating synthetic routes like NCS-mediated oxidative cyclization, this scaffold will continue to serve as a cornerstone in the discovery of next-generation therapeutics.

References

Sources

Methodological & Application

Reductive amination using [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Strategic Synthesis of Bioactive Amines via Reductive Amination of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

Introduction: The Strategic Value of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional bioisostere for purine systems, enabling potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, including roles as c-Met kinase inhibitors for oncology applications.[4] The functionalization of this core is paramount for tuning pharmacokinetic and pharmacodynamic properties.

Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, allowing for the direct conversion of the aldehyde functionality at the 7-position into a diverse array of primary, secondary, and tertiary amines.[5][6] This one-pot reaction is highly valued for its efficiency, operational simplicity, and broad substrate scope, making it a cornerstone transformation in the synthesis of compound libraries for high-throughput screening.[7]

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed, field-proven protocol for the successful reductive amination of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Mechanistic Rationale: A Tale of Two Steps in One Pot

The reductive amination process is an elegant cascade of two distinct chemical events occurring sequentially within a single reaction vessel: (1) Imine/Iminium Ion Formation and (2) Hydride-Mediated Reduction .[8][9] The success of the reaction hinges on the careful selection of a reducing agent that selectively reduces the C=N double bond of the intermediate in the presence of the starting aldehyde.

  • Step 1: Imine Formation. The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate which subsequently dehydrates to yield a Schiff base (an imine). In the presence of a protic source (even trace amounts of acid), the imine nitrogen is protonated to form a highly electrophilic iminium ion. This protonation significantly activates the C=N bond for reduction.[10]

  • Step 2: Selective Reduction. The choice of reducing agent is critical. Reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) are ideal for this transformation.[11] The electron-withdrawing acetoxy groups on STAB moderate its hydridic character, making it significantly less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[12] This exquisite selectivity prevents the premature reduction of the starting aldehyde to an alcohol, which would be a major side reaction with stronger reducing agents like sodium borohydride (NaBH₄).[10][13]

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism Start [1,2,4]Triazolo[4,3-a]pyridine -7-carbaldehyde + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Imine Imine (Schiff Base) Hemiaminal->Imine -H2O Iminium Iminium Ion (Protonated) Imine->Iminium +H+ Product Final Amine Product Iminium->Product Hydride Transfer (Reduction) Reducer NaBH(OAc)3 (STAB) Reducer->Iminium

Caption: Figure 1: The two-stage mechanism of one-pot reductive amination.

Core Protocol: Reductive Amination Using Sodium Triacetoxyborohydride

This protocol provides a robust and scalable method for the synthesis of secondary amines from[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde and a primary amine.

Materials & Reagents
ReagentMolar Equiv.Purpose
[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde1.0Aldehyde Substrate
Primary or Secondary Amine1.0–1.2Nucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2–1.5Selective Reducing Agent
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-Aprotic Solvent
Acetic Acid (optional)0.1–1.0Catalyst (for less reactive partners)
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Quenching Agent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-Drying Agent
Step-by-Step Experimental Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Dissolve aldehyde and amine in anhydrous DCE/DCM under inert atmosphere (N2 or Ar). B 2. Addition of Reducing Agent Add NaBH(OAc)3 portion-wise at room temperature. Monitor for mild exotherm. A->B C 3. Reaction Stir at room temperature for 2–24 hours. B->C D 4. Monitoring Track reaction progress via TLC or LC-MS until starting aldehyde is consumed. C->D E 5. Quench Cool to 0°C and slowly add saturated aq. NaHCO3 to neutralize acid and destroy excess hydride. D->E F 6. Workup Separate organic layer. Extract aqueous phase with DCM (2-3x). E->F G 7. Isolation Combine organic layers, dry over MgSO4, filter, and concentrate in vacuo. F->G H 8. Purification Purify crude product via silica gel column chromatography. G->H

Caption: Figure 2: A typical workflow for reductive amination.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 eq). Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1–0.2 M with respect to the aldehyde. Add the desired amine (1.0–1.2 eq) via syringe and stir the resulting solution for 15-30 minutes at room temperature to facilitate pre-formation of the imine.[14]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2–1.5 eq) portion-wise to the stirred solution. A mild exotherm may be observed. The reaction is typically run at ambient temperature.

  • Reaction Monitoring: Stir the mixture vigorously for 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting aldehyde.

  • Workup - Quenching: Upon completion, cool the reaction flask in an ice-water bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue addition until gas evolution ceases and the aqueous phase is basic (pH > 8). Stir the biphasic mixture vigorously for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three more times with fresh dichloromethane (DCM) or DCE.

  • Isolation: Combine all the organic extracts. Dry the combined solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amine product.

Key Considerations and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; low reactivity of the amine (e.g., electron-poor anilines); steric hindrance.Increase the equivalents of NaBH(OAc)₃ to 2.0. For electron-deficient amines, consider adding a catalytic amount of acetic acid (0.1 eq) to promote iminium ion formation.[2][14] Gently warming the reaction (40-50°C) may also be beneficial.[12]
Dialkylation Side Product Occurs when using primary amines (R-NH₂), where the secondary amine product reacts again with the aldehyde.Use a slight excess of the primary amine (1.5-2.0 eq) to favor mono-alkylation. Alternatively, perform a stepwise procedure: first form the imine, then add the reducing agent.[14]
Alcohol Formation Reduction of the starting aldehyde. This is rare with NaBH(OAc)₃ but could indicate a contaminated or overly reactive reagent.Ensure the use of high-purity NaBH(OAc)₃. Confirm that a less selective hydride (like NaBH₄) was not used by mistake.
Low Isolated Yield Product is water-soluble; incomplete extraction; product loss during chromatography.If the product is expected to be basic and water-soluble, perform the extraction under basic conditions to ensure it is in its free-base form. Use a more polar solvent like ethyl acetate for extraction.
Imine Remains in Product Incomplete reduction of the imine/iminium intermediate.This indicates the reduction step is slow or stalled. Add another portion of NaBH(OAc)₃ and allow the reaction to stir for a longer period. Ensure the reaction is anhydrous, as water can hydrolyze the imine back to the starting materials.[15]

Conclusion

The reductive amination of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde using sodium triacetoxyborohydride is a highly reliable and efficient method for generating structurally diverse amine derivatives. By understanding the underlying mechanism and paying close attention to the reaction parameters—particularly the choice of an appropriate reducing agent and the maintenance of anhydrous conditions—researchers can consistently achieve high yields of desired products. This protocol serves as a foundational blueprint for the synthesis of novel compounds built upon this medicinally important scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Source: Catalysis Science & Technology (RSC Publishing)
  • Title: Robust and Scalable Reductive Amination Protocol for Electron- Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent Source: Thieme Chemistry URL
  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases Source: ACS Catalysis URL: [Link]

  • Title: Can someone please explain reductive amination Source: Reddit URL: [Link]

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... Source: ResearchGate URL: [Link]

  • Title: C-N Bond-Forming Reactions: Reductive Amination Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines Source: Academia.edu URL: [Link]

  • Title: A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines Source: RSC Publishing URL: [Link]

  • Title: Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors Source: PubMed URL: [Link]

  • Title: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent Source: SpringerLink URL: [Link]

  • Title: Solvent-Free Reductive Amination: An Organic Chemistry Experiment Source: ACS Publications URL: [Link]

  • Title: One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition Source: ResearchGate URL: [Link]

  • Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit URL: [Link]

  • Title: Reductive Amination Reaction Source: OpenBU, Boston University URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold Source: Beilstein Journals URL: [Link]

  • Title: A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine Source: ResearchGate URL: [Link]

  • Title: Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin Source: Redalyc URL: [Link]

Sources

Application Note: Synthesis and Utility of [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde in Cross-Coupling and Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde and its substituted derivatives serve as critical electrophilic building blocks in modern medicinal chemistry. They are predominantly utilized in the development of positive allosteric modulators (PAMs) and Positron Emission Tomography (PET) radiotracers targeting the metabotropic glutamate receptor 2 (mGluR2) 12. This application note details the upstream generation of this scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling and oxidative cleavage, followed by its downstream integration into drug discovery workflows via highly selective reductive amination.

Mechanistic Context: The mGluR2 Target

mGluR2 is a Gi/o-coupled G-protein coupled receptor (GPCR) localized on presynaptic nerve terminals, where it regulates synaptic transmission and neuroplasticity 3. Activation of mGluR2 leads to the inhibition of adenylate cyclase, reducing intracellular cyclic AMP (cAMP) levels 4. Triazolopyridine-based PAMs do not independently activate the receptor; instead, they bind to an allosteric site within the seven-transmembrane (7-TM) domain, potentiating the receptor's maximal response to endogenous glutamate 5.

mGluR2_Pathway Glutamate Glutamate (Orthosteric Ligand) mGluR2 mGluR2 Receptor (Active Conformation) Glutamate->mGluR2 Binds PAM Triazolopyridine PAM (Allosteric Modulator) PAM->mGluR2 Enhances Affinity Gi_Protein Gαi Protein Activation mGluR2->Gi_Protein Couples Adenylate_Cyclase Adenylate Cyclase Inhibition Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Levels Reduced Adenylate_Cyclase->cAMP Lowers

Figure 1: mGluR2 signaling pathway and mechanism of action for triazolopyridine-based PAMs.

Retrosynthetic Strategy & Cross-Coupling Dynamics

Direct formylation of the electron-deficient [1,2,4]triazolo[4,3-a]pyridine core is synthetically prohibitive. Therefore, the 7-carbaldehyde moiety is installed via a robust two-step sequence starting from a 7-halo precursor:

  • Suzuki-Miyaura Cross-Coupling : The halogenated core undergoes palladium-catalyzed cross-coupling with a vinyl boronate to yield a 7-vinyl intermediate 6.

  • Oxidative Cleavage : The terminal olefin is subjected to Lemieux-Johnson oxidation (OsO4/NaIO4) to generate the highly reactive 7-carbaldehyde 5 [[2]]().

Synthetic_Workflow Halo_Precursor 7-Halo-[1,2,4]triazolo[4,3-a]pyridine Suzuki Suzuki-Miyaura Cross-Coupling (Vinyl Boronate, Pd Catalyst) Halo_Precursor->Suzuki Vinyl_Int 7-Vinyl Intermediate Suzuki->Vinyl_Int C-C Bond Formation Oxidation Oxidative Cleavage (OsO4, NaIO4) Vinyl_Int->Oxidation Aldehyde [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde Oxidation->Aldehyde Olefin Cleavage Red_Am Reductive Amination (Piperazine, NaBH(OAc)3) Aldehyde->Red_Am Final_Product mGluR2 PAM / PET Tracer Red_Am->Final_Product C-N Bond Formation

Figure 2: Synthetic workflow from halogenated precursor to mGluR2 PAM via cross-coupling.

Validated Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling to 7-Vinyl-[1,2,4]triazolo[4,3-a]pyridine
  • Step 1: Charge a flame-dried Schlenk flask with 7-chloro-[1,2,4]triazolo[4,3-a]pyridine (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ acts as a base to form the reactive boronate complex, which is essential for facilitating the transmetalation step with the palladium intermediate 6.

  • Step 2: Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v) and degas via argon sparging for 15 minutes.

    • Causality: Complete removal of oxygen prevents the oxidative degradation of the active Pd(0) catalyst and minimizes homocoupling of the boronic ester.

  • Step 3: Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction mixture to 90 °C for 4 hours.

    • Causality: The bidentate dppf ligand provides necessary steric bulk and electron density to accelerate reductive elimination while stabilizing the Pd center against precipitation as inactive Pd black.

  • Step 4 (Self-Validation): Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Product formation is confirmed by TLC (UV active) and the appearance of characteristic vinylic protons (dd, ~5.5 and ~6.2 ppm) in ¹H NMR.

Protocol B: Lemieux-Johnson Oxidative Cleavage to 7-Carbaldehyde
  • Step 1: Dissolve the 7-vinyl intermediate in 1,4-dioxane/H₂O (3:1 v/v) at room temperature.

  • Step 2: Add OsO₄ (0.02 eq, 2.5% in t-BuOH) and stir for 10 minutes.

    • Causality: OsO₄ performs a syn-dihydroxylation of the olefin. Utilizing a catalytic amount minimizes toxicity risks while maintaining reaction velocity 5.

  • Step 3: Slowly add NaIO₄ (3.0 eq) in discrete portions.

    • Causality: NaIO₄ serves a dual purpose: it cleaves the intermediate 1,2-diol to the target carbaldehyde and simultaneously reoxidizes the inactive Os(VI) species back to the active Os(VIII) catalyst 2.

  • Step 4: Stir for 2-4 hours, then quench with saturated aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ safely reduces any remaining OsO₄ and unreacted periodate, preventing over-oxidation to the carboxylic acid during workup.

  • Step 5 (Self-Validation): Extract with DCM and concentrate. Disappearance of vinylic protons and the emergence of a sharp singlet (~10.0–10.5 ppm) in ¹H NMR confirms successful aldehyde formation.

Protocol C: Reductive Amination to mGluR2 PAMs
  • Step 1: Combine [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 eq, e.g., 50 mg, 0.19 mmol) and the target amine (e.g., 1-(2,4-difluorophenyl)piperazine, 1.1 eq, 41.6 mg) in anhydrous DCM (3 mL) 3.

  • Step 2: Add Triethylamine (TEA, 4.0 eq, 0.11 mL) and MgSO₄ (10.0 eq, 0.229 g).

    • Causality: TEA neutralizes any hydrochloride salts of the amine, ensuring optimal nucleophilicity. MgSO₄ acts as a desiccant to absorb water generated during condensation, driving the thermodynamic equilibrium toward the iminium intermediate [[3]]().

  • Step 3: Stir at room temperature for 30 minutes, then add NaBH(OAc)₃ (1.5 eq, 60.4 mg).

    • Causality: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing acetate groups reduce its hydride-donating ability, allowing it to selectively reduce the highly electrophilic iminium ion without reducing the unreacted starting aldehyde 1.

  • Step 4 (Self-Validation): Stir overnight, quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography. LC-MS analysis will show the desired [M+H]+ mass peak, and ¹H NMR will show the disappearance of the aldehyde proton and the appearance of a new methylene bridge (~3.5–4.0 ppm).

Quantitative Pharmacological Data

Table 1: Optimization of Suzuki-Miyaura Coupling for 7-Vinyl Intermediate

Catalyst System Boron Source Solvent System Temp (°C) Isolated Yield (%)
Pd(dppf)Cl₂ Vinylboronic acid pinacol ester 1,4-Dioxane/H₂O 90 85
Pd(PPh₃)₄ Potassium vinyltrifluoroborate Toluene/H₂O 100 72

| Pd(OAc)₂ / SPhos | Vinylboronic anhydride | THF/H₂O | 80 | 88 |

Table 2: Pharmacological Activity of Synthesized mGluR2 PAMs Note: EC₅₀ values determined via split luciferase-based GloSensor cAMP biosensor assay 3.

Compound ID Amine R-Group mGluR2 EC₅₀ (nM) Primary Application
Compound 13 4-(2-methoxy-4-(trifluoromethyl)phenyl)piperidine 51.2 PET Tracer Precursor ([¹¹C]13)
Compound 14 1-(2,4-difluorophenyl)piperazine 101.0 Potent Allosteric Modulator

| Compound 17 | 1-(2,4-difluorophenyl)piperazine (CF₃ variant) | 51.2 | In vivo CNS Imaging |

References

  • [1] Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor 2 (mGluR2). ResearchGate. URL:

  • [3] Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PMC (nih.gov). URL:

  • [4] WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders. Google Patents. URL:

  • [5] US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors. Google Patents. URL:

  • [6] WO2015032790A1 - 1,2,4-TRIAZOLO[4,3-a]PYRIDINE COMPOUNDS AND THEIR USE AS POSITIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS. Google Patents. URL:

  • [2] Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PMC (nih.gov). URL:

Sources

Application Note: [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde as a Privileged Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde (CAS: 676256-24-9)[1] is a highly versatile, nitrogen-rich bicyclic scaffold. In modern drug discovery, incorporating polar, non-flat heterocycles is a proven strategy to escape "flatland"—thereby improving aqueous solubility, metabolic stability, and target specificity[2]. The 7-carbaldehyde moiety acts as an ideal electrophilic hook, enabling rapid late-stage functionalization to generate diverse libraries of bioactive compounds[3].

Table 1: Physicochemical Profile of the Core Building Block

PropertyValueStructural Implication
CAS Number 676256-24-9[1]Standard identifier for the unsubstituted 7-carbaldehyde core.
Molecular Formula C₇H₅N₃O[1]Low molecular weight allows for extensive downstream functionalization.
Core Geometry Bicyclic, fusedImparts structural rigidity, locking functional groups in defined spatial vectors.
Polarity High (Nitrogen-rich)Enhances hydrogen bonding capacity with target proteins and improves solubility.

Strategic Utility in Medicinal Chemistry

The triazolopyridine core is a "privileged motif" in neuropharmacology and metabolic disease research[2]. Most notably, derivatives of this scaffold function as highly potent Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2). Activation of mGluR2 is a clinically validated mechanism for suppressing excessive glutamate release, offering therapeutic avenues for schizophrenia and anxiety disorders.

G Ligand Triazolopyridine PAM mGluR2 mGluR2 Receptor Ligand->mGluR2 Allosteric Binding Gi Gαi Protein mGluR2->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Production (Decreased) AC->cAMP Downregulation Glutamate Glutamate Release (Inhibited) cAMP->Glutamate Synaptic Modulation

Mechanism of mGluR2 modulation by triazolopyridine-derived PAMs.

Synthetic Workflow: Reductive Amination

The most robust application of[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde is its use in reductive amination to form 7-alkylamine substituted triazolopyridines[3]. This reaction couples the aldehyde with primary or secondary amines (e.g., functionalized piperazines) to build complex drug-like molecules, such as PET imaging ligands[3].

G Aldehyde [1,2,4]Triazolo[4,3-a]pyridine -7-carbaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine + Amine Amine Secondary Amine (e.g., Piperazine) Amine->Imine Product 7-Alkylamine Substituted Triazolopyridine Imine->Product Reduction Reagent NaBH(OAc)3 / DCM Reagent->Imine

Reductive amination workflow for [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Validated Protocol: Mild Reductive Amination

The following protocol is optimized for coupling the 7-carbaldehyde building block with secondary amines, ensuring high chemoselectivity and yield[3].

Materials Required
  • Electrophile: [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 equiv, 50 mg, 0.19 mmol)[3]

  • Nucleophile: 1-(2,4-difluorophenyl)piperazine (1.1 equiv, 41.6 mg, 0.21 mmol)[3]

  • Base: Triethylamine (TEA) (4.0 equiv, 0.11 mL, 0.76 mmol)[3]

  • Desiccant: Anhydrous Magnesium Sulfate (MgSO₄) (10.0 equiv, 0.229 g, 1.9 mmol)[3]

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 60.4 mg, 0.285 mmol)[3]

  • Solvent: Anhydrous Dichloromethane (DCM) (3 mL)[3]

Step-by-Step Methodology & Causality Analysis

Step 1: Imine Formation Setup

  • Action: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carbaldehyde and the secondary amine in 3 mL of anhydrous DCM.

  • Causality: DCM is selected as a non-nucleophilic, aprotic solvent. It effectively solubilizes the polar triazolopyridine core without participating in hydrogen bonding, which would otherwise competitively inhibit the nucleophilic attack of the amine on the carbonyl carbon.

Step 2: Additive Introduction

  • Action: Add TEA and MgSO₄ to the stirring reaction mixture. Allow the mixture to stir at room temperature for 1 hour.

  • Causality: Commercial piperazines are frequently supplied as hydrochloride salts; TEA acts as a non-nucleophilic base to neutralize these salts, liberating the reactive free base. MgSO₄ serves as an in-situ desiccant. By scavenging the water byproduct, it drives the thermodynamic equilibrium toward the iminium ion intermediate according to Le Chatelier's principle, preventing premature hydrolysis[3].

Step 3: Chemoselective Reduction

  • Action: Add NaBH(OAc)₃ in a single portion. Stir the reaction at room temperature until complete consumption of the aldehyde is observed via TLC or LC-MS (typically 2–4 hours).

  • Causality: NaBH(OAc)₃ is explicitly chosen over harsher reducing agents like NaBH₄. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This ensures strict chemoselectivity: it reduces the highly electrophilic iminium ion to the desired amine but is too mild to reduce the unreacted starting aldehyde into a primary alcohol byproduct.

Step 4: Quench and Purification

  • Action: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 7-alkylamine substituted triazolopyridine[3].

  • Causality: The mild basic quench neutralizes any remaining borate complexes and ensures the newly formed tertiary amine remains deprotonated, maximizing its partition into the organic extraction layer.

Reaction Optimization Data

To further guide experimental design, the following table summarizes typical optimization parameters for the reductive amination of triazolopyridine-carbaldehydes, highlighting the critical role of reagent selection.

Table 2: Reductive Amination Optimization Matrix

Reducing AgentAdditiveSolventTimeYield (%)Causality / Observation
NaBH₄NoneMeOH2 h< 20%Non-selective; leads to rapid over-reduction of the aldehyde to an alcohol.
NaBH₃CNNoneMeOH12 h45%Sluggish reaction kinetics; generates highly toxic byproducts (HCN).
NaBH(OAc)₃NoneDCM6 h65%Good chemoselectivity, but incomplete imine formation limits overall yield.
NaBH(OAc)₃ MgSO₄ / TEA DCM 4 h > 85% Optimal conditions. MgSO₄ drives imine formation; TEA liberates free amine. [3]

References

  • Title: 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI) Source: ChemBK URL: [Link]

  • Title: Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor 2 (mGluR2) Source: ResearchGate URL: [Link]

  • Title: US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors Source: Google Patents URL

Sources

Synthesis and Evaluation of Novel Kinase Inhibitors from aTriazolo[4,3-a]pyridine Scaffold

Synthesis and Evaluation of Novel Kinase Inhibitors from a[1][2][3]Triazolo[4,3-a]pyridine Scaffold

Introduction: The Privileged[1][2][3]Triazolo[4,3-a]pyridine Scaffold in Kinase Inhibitor Design

The[1][2][3]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of protein kinases. Its rigid, planar structure and strategically positioned nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases. This, combined with multiple points for synthetic diversification, makes it an ideal starting point for the development of potent and selective kinase inhibitors. This application note provides a comprehensive guide for the synthesis of kinase inhibitors derived from[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde, with a focus on practical laboratory protocols and the rationale behind key experimental steps. We will detail the synthesis of a chalcone-based inhibitor and provide protocols for evaluating its activity against several key kinases implicated in cancer and inflammatory diseases: p38 MAPK, c-Met, VEGFR-2, and JAK1.

Synthetic Strategy: From Core Scaffold to Potent Inhibitor

Our synthetic approach begins with the versatile building block,[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde. The aldehyde functionality serves as a crucial handle for elaboration into various pharmacophores known to interact with the kinase active site. Here, we focus on a Knoevenagel condensation to generate a chalcone derivative, a class of compounds known for their kinase inhibitory activity.

Diagram of the Synthetic Workflow

synthetic_workflowstart[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehydereactionBase (e.g., piperidine)Ethanol, refluxstart->reactionKnoevenagelCondensationintermediateSubstituted Acetophenoneintermediate->reactionproductChalcone-based Kinase Inhibitorreaction->productcaptionSynthetic route to chalcone-based kinase inhibitors.

Caption: Synthetic route to chalcone-based kinase inhibitors.

Protocol 1: Synthesis of a Chalcone-based[1][2][3]Triazolo[4,3-a]pyridine Kinase Inhibitor

This protocol details the synthesis of a model chalcone derivative from[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde and a substituted acetophenone.

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 eq) and the substituted acetophenone (1.1 eq) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the desired chalcone derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expertise & Experience: The choice of a base catalyst is critical. Piperidine is a mild base that is effective in promoting the Knoevenagel condensation without causing side reactions on the sensitive heterocyclic core.[4][5] The use of absolute ethanol is recommended to minimize the presence of water, which can hinder the reaction.

Biological Evaluation: In Vitro Kinase Inhibition Assays

To determine the inhibitory activity of the synthesized compounds, a panel of in vitro kinase assays is employed. The following protocols are based on luminescence-based assays that measure the amount of ADP produced during the kinase reaction, providing a robust and high-throughput method for determining IC₅₀ values.

Table 1: Summary of Kinase Assay Conditions
Kinase TargetSubstrateATP ConcentrationCompound Concentration Range
p38α MAPK ATF2 (recombinant)100 µM0.1 nM - 10 µM
c-Met Poly (Glu, Tyr) 4:110 µM0.1 nM - 10 µM
VEGFR-2 Poly (Glu, Tyr) 4:110 µM0.1 nM - 10 µM
JAK1 JAKtide peptide10 µM0.1 nM - 10 µM
Protocol 2: General Luminescence-Based Kinase Assay

This general protocol can be adapted for the specific kinases listed in Table 1.

Materials:

  • Purified recombinant kinase (p38α, c-Met, VEGFR-2, or JAK1)

  • Kinase-specific substrate (see Table 1)

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted inhibitor or DMSO vehicle control.

    • 2 µL of a solution containing the kinase in kinase assay buffer.

    • 2 µL of a solution containing the substrate and ATP in kinase assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Trustworthiness: Each assay should include positive controls (a known inhibitor for the specific kinase) and negative controls (DMSO vehicle) to ensure the validity of the results. All experiments should be performed in triplicate to ensure reproducibility.

Understanding the Mechanism: Kinase Signaling Pathways

To appreciate the therapeutic potential of these inhibitors, it is essential to understand the signaling pathways they target.

p38 MAPK Signaling Pathway

p38_pathwayStressStress Stimuli(UV, Cytokines)MAP3KMAP3K(e.g., TAK1, ASK1)Stress->MAP3KMKKMKK3/6MAP3K->MKKp38p38 MAPKMKK->p38PhosphorylationDownstreamDownstream Targets(ATF2, MK2)p38->DownstreamResponseInflammation, Apoptosis,Cell Cycle ArrestDownstream->Responsecaptionp38 MAPK signaling cascade.

Caption: p38 MAPK signaling cascade.

The p38 MAPK pathway is a key regulator of inflammatory responses and cellular stress.[6][7] Its inhibition is a therapeutic strategy for inflammatory diseases.

c-Met Signaling Pathway

cMet_pathwayHGFHGFcMetc-Met ReceptorHGF->cMetBinding & DimerizationPI3KPI3K/Akt PathwaycMet->PI3KActivationRASRAS/MAPK PathwaycMet->RASSTATSTAT PathwaycMet->STATResponseCell Proliferation, Survival,Invasion, MetastasisPI3K->ResponseRAS->ResponseSTAT->Responsecaptionc-Met signaling in cancer.

Caption: c-Met signaling in cancer.

The c-Met pathway, when aberrantly activated, drives tumor growth, invasion, and metastasis, making it a prime target in oncology.[2][8][9]

VEGFR-2 Signaling Pathway

VEGFR2_pathwayVEGFVEGF-AVEGFR2VEGFR-2VEGF->VEGFR2Binding & DimerizationPLCgPLCγ PathwayVEGFR2->PLCgActivationPI3KPI3K/Akt PathwayVEGFR2->PI3KResponseAngiogenesis, Vascular Permeability,Endothelial Cell Proliferation & SurvivalPLCg->ResponsePI3K->ResponsecaptionVEGFR-2 signaling in angiogenesis.JAK_STAT_pathwayCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorJAKJAKReceptor->JAKActivationSTATSTATJAK->STATPhosphorylationNucleusNucleusSTAT->NucleusDimerization & TranslocationGeneGene TranscriptionNucleus->GenecaptionThe JAK-STAT signaling pathway.

Caption: The JAK-STAT signaling pathway.

The JAK-STAT pathway is crucial for immune responses and cell growth, and its dysregulation is implicated in various cancers and autoimmune disorders. [10][11]

Structure-Activity Relationship (SAR) Insights

Initial SAR studies ont[1][2][3]riazolo[4,3-a]pyridine-based inhibitors have revealed several key features for potent kinase inhibition. For p38 inhibitors, the nature of the substituent at the 3-position of the triazole ring and the substitution pattern on the pendant aryl ring are critical for activity. [12][13][14]Similarly, for c-Met inhibitors, the choice of the group attached to the triazolo[4,3-a]pyridine core and its ability to form hydrogen bonds with the hinge region of the kinase are paramount for high potency. [15][16][17]The chalcone moiety introduced in our synthetic protocol provides a Michael acceptor system and an extended conjugated system that can be further modified to optimize interactions within the ATP-binding pocket.

Conclusion

Thet[1][2][3]riazolo[4,3-a]pyridine scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. This application note has provided a detailed synthetic protocol for the generation of a chalcone-based inhibitor fromt[1][2][3]riazolo[4,3-a]pyridine-7-carbaldehyde, along with robust methods for its biological evaluation against a panel of therapeutically relevant kinases. The provided signaling pathway diagrams and SAR insights offer a solid foundation for researchers to design and synthesize the next generation of targeted therapeutics.

References

  • Abou-Seri, S. M., et al. (2022). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Vascular Cell, 14(1), 1-20. [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences, 69(11), 1791-1800. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Yang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Zarubin, T., & Han, J. (2005). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cell Research, 15(1), 11-18. [Link]

  • AbbVie. (n.d.). c-Met. AbbVie Science. Retrieved from [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. (2021). ResearchGate. [Link]

  • Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... (n.d.). ResearchGate. [Link]

  • Koch, S., & Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University Publications. [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]

  • Reddy, T. S., et al. (2015). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry, 80(5), 2827-2834. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Muthal, A. P., et al. (2022). Investigation of Structure Activity Relationship: In silico Studies oft[1][2][3]riazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. SciSpace. [Link]

  • Basu, S., et al. (2016). VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Journal of Cell Science, 129(21), 4091-4103. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. Science, 296(5573), 1653-1655. [Link]

  • Illustration of MAPK signaling pathways (p38, ERKs, JNKs). (n.d.). ResearchGate. [Link]

  • Kulkarni, R., et al. (2022). Investigation of structure–activity relationship: In silico studies oft[1][2][3]riazolo[4, 3-a]pyridine ureas as P38 kinase inhibitors. Structural Chemistry, 33(6), 1951-1978. [Link]

  • p38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2013). Asian Journal of Chemistry, 25(18), 10421-10424. [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate. [Link]

  • McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4323-4327. [Link]

  • The p38-MAPK pathway overview. (n.d.). ResearchGate. [Link]

  • Rahman, M. M., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164. [Link]

  • Muthal, A. P., et al. (2022). Investigation of Structure Activity Relationship: In silico Studies oft[1][2][3]riazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. ResearchGate. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Indian Chemical Society. [Link]

  • Xue, W., et al. (2024). Design, synthesis, and bioactivity studies of chalcone derivatives containing-[1][2][3]triazole-[4,3-a]-pyridine. Fitoterapia, 172, 105739. [Link]

  • Gou, S., et al. (2016). Synthesis and biological evaluation of newt[1][2][3]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3896-3905. [Link]

  • Reddy, K. N., et al. (2026). Synthesis and Biological Evaluation of chalcone derivatives oft[1][2][3]riazolo[4,3-a]pyridines as Anticancer Agents. ResearchGate. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). European Journal of Medicinal Chemistry. [Link]

  • Gou, S., et al. (2017). Novel [1][2][3]Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties. Anti-Cancer Agents in Medicinal Chemistry, 17(8), 1102-1112. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

  • Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2329. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONE DERIVATIVES LINKED TRIAZOLES. (2011). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Summary of SAR study of the designed 1,2,4-triazolo[4,3-c]quinazolines. (n.d.). ResearchGate. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities. (2017). RSC Advances. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-t[1][2][3]riazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Advances. [Link]

Application Notes and Protocols for Knoevenagel Condensation withTriazolo[4,3-a]pyridine-7-carbaldehyde

Application Notes and Protocols for Knoevenagel Condensation with[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

Introduction: The Strategic Union of a Privileged Scaffold and a Classic Reaction

In the landscape of medicinal chemistry and drug development, the[1][2][3]triazolo[4,3-a]pyridine core is a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and rigid conformational structure make it an ideal building block for designing novel therapeutics targeting a range of diseases. The introduction of a carbaldehyde group at the 7-position of this scaffold provides a versatile handle for further molecular elaboration.

The Knoevenagel condensation is a classic and highly reliable carbon-carbon bond-forming reaction, revered for its efficiency in creating α,β-unsaturated systems.[4] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[4] The products of this condensation are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and functional polymers.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols with various active methylene compounds, and present expected outcomes based on analogous reactions with heterocyclic aldehydes.

Mechanistic Insights: A Tale of Nucleophilic Attack and Dehydration

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The reaction can be conceptually broken down into two key stages: nucleophilic addition and subsequent dehydration.

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound by a base, typically a weak amine like piperidine or pyrrolidine, to form a resonance-stabilized enolate.[6] The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (e.g., -CN, -COOR, -COR).

  • Nucleophilic Attack: The generated enolate, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. This results in the formation of a tetrahedral intermediate.[6]

  • Protonation and Dehydration: The tetrahedral intermediate is then protonated, and subsequent elimination of a water molecule (dehydration) leads to the formation of the final α,β-unsaturated product.[6] This dehydration step is often the driving force for the reaction, especially when the resulting double bond is in conjugation with both the triazolopyridine ring and the electron-withdrawing groups.

Knoevenagel_Mechanismcluster_0Enolate Formationcluster_1Nucleophilic Attackcluster_2DehydrationActive MethyleneZ-CH₂-Z'Enolate[Z-CH-Z']⁻ (Enolate)Active Methylene->EnolateDeprotonationBaseBase (e.g., Piperidine)IntermediateTetrahedral IntermediateEnolate->IntermediateNucleophilic AttackAldehyde[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehydeAldehyde->IntermediateProtonated_IntermediateProtonated IntermediateIntermediate->Protonated_IntermediateProtonationProductα,β-Unsaturated ProductProtonated_Intermediate->ProductDehydration (-H₂O)

Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols provide a starting point for the Knoevenagel condensation of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde with various active methylene compounds. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yields.

General Considerations:
  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Purification: The crude products can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 1: Reaction with Malononitrile

This protocol describes the synthesis of (E)-2-([1][2][3]triazolo[4,3-a]pyridin-7-yl)methylene)malononitrile.

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, approximately 1-2 drops).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.

  • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure product.

Protocol 2: Reaction with Ethyl Cyanoacetate

This protocol details the synthesis of (E)-ethyl 2-cyano-3-([1][2][3]triazolo[4,3-a]pyridin-7-yl)acrylate.

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • To a solution of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 mmol) in ethanol (15 mL), add ethyl cyanoacetate (1.2 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from an appropriate solvent system.

Protocol 3: Reaction with Diethyl Malonate

This protocol outlines the synthesis of diethyl 2-(([1][2][3]triazolo[4,3-a]pyridin-7-yl)methylene)malonate.

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 mmol), diethyl malonate (1.5 mmol), and a catalytic amount of piperidine (0.1 mmol) in toluene (20 mL).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.[7]

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the Knoevenagel condensation of heterocyclic aldehydes with various active methylene compounds, which can serve as a reference for optimizing the reaction with[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. The electron-withdrawing nature of the triazolopyridine ring is expected to enhance the reactivity of the aldehyde.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine-4-carbaldehydeMalononitrileNoneH₂O:EtOHRoom Temp0.5 - 1>90[1]
Pyridine-3-carbaldehydeMalononitrileNoneH₂O:EtOHRoom Temp1 - 2>90[1]
Pyridine-2-carbaldehydeMalononitrileNoneH₂O:EtOHRoom Temp2 - 3>85[1]
Heteroaromatic Aldehydes2-CyanoacetamidePiperidineH₂ORoom Temp6 - 2440-95[8]
Aromatic AldehydesEthyl CyanoacetateDIPEAcHexaneReflux1 - 2.588-96[9]
Aromatic AldehydesDiethyl MalonateImmobilized GelatineDMSORoom Temp2485-89[10]

Workflow and Data Interpretation

Figure 2: Generalized experimental workflow for the Knoevenagel condensation.

Interpreting Characterization Data:

  • ¹H NMR: The most characteristic signal for the product will be a singlet for the vinylic proton, typically appearing in the downfield region (δ 7.5-8.5 ppm). The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material is a key indicator of reaction completion.

  • ¹³C NMR: The appearance of new signals for the α,β-unsaturated system will be observed. The carbon of the cyano group will appear around 115-120 ppm, and the carbonyl carbon of the ester will be around 160-170 ppm.

  • FT-IR: The disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a C=C stretch (around 1600-1650 cm⁻¹) are indicative of product formation. A strong C≡N stretch will be observed around 2220 cm⁻¹ for products derived from cyano-containing active methylene compounds.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product will confirm its identity.

Conclusion and Future Perspectives

The Knoevenagel condensation of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde provides a robust and efficient route to a diverse range of α,β-unsaturated compounds. These products, incorporating the medicinally significant triazolopyridine scaffold, are valuable intermediates for the synthesis of novel drug candidates. The protocols outlined in this application note offer a solid foundation for researchers to explore this chemistry further. Future work could involve the exploration of greener catalytic systems, such as ionic liquids or solid-supported catalysts, to enhance the sustainability of this important transformation. The biological evaluation of the synthesized compounds will undoubtedly open new avenues in the quest for innovative therapeutics.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.

  • Piperidine-catalyzed Knoevenagel synthesis of (E)-2-cyano-3-(het)arylacrylamides. ResearchGate.

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC.

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC.

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.

  • A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods. Benchchem.

  • Knoevenagel condensation. Wikipedia.

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers.

  • Knoevenagel Condensation. Alfa Chemistry.

  • A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate.

  • The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PMC.

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

  • A NEW METHOD FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES.

  • Green Chemistry – Aspects for the Knoevenagel Reaction. SciSpace.

  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives.

  • 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI). NextSDS.

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3.

  • Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. Academia.edu.

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. arkat usa.

  • The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors.

  • Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde. Benchchem.

  • Knoevenagel Condensation. Thermo Fisher Scientific - US.

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate.

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate.

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI.

  • Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Journal "Functional Materials".

Application Note: Scale-Up Manufacturing Process for [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The fused bicyclic core of [1,2,4]triazolo[4,3-a]pyridine is a privileged scaffold in medicinal chemistry. Specifically, the 7-carbaldehyde derivative—[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde—serves as a critical electrophilic building block. It is prominently utilized in the synthesis of Metabotropic Glutamate Receptor Subtype 2 (mGluR2) PET imaging ligands (such as JNJ-46356479) via reductive amination[1], as well as in the development of KEAP1-NRF2 protein-protein interaction inhibitors for antioxidant therapies[2].

Mechanistic Strategy: Why the "Vinyl-to-Aldehyde" Route?

In discovery chemistry, triazolopyridines are often synthesized via iodine-mediated oxidative cyclization of hydrazones[3]. However, direct oxidation of a 7-methyl-[1,2,4]triazolo[4,3-a]pyridine to the corresponding aldehyde is notoriously unscalable. It requires harsh oxidants (e.g., SeO2), suffers from poor chemoselectivity, and frequently results in over-oxidation to the carboxylic acid.

To create a self-validating, scalable system , this protocol utilizes a two-phase approach:

  • Orthoester-Driven Cyclization: Condensation of 2-hydrazineyl-4-vinylpyridine with an orthoester to build the triazole core without heavy metal oxidants.

  • Lemieux-Johnson Oxidative Cleavage: Chemoselective cleavage of the 7-vinyl intermediate to the 7-carbaldehyde using catalytic potassium osmate (K₂OsO₄) and sodium periodate (NaIO₄)[2]. This guarantees the oxidation halts strictly at the aldehyde oxidation state.

ProcessFlow SM 2-Hydrazineyl- 4-vinylpyridine R1 Cyclization (Orthoester, Δ) SM->R1 Int 7-Vinyl-[1,2,4]triazolo [4,3-a]pyridine R1->Int  -EtOH, -H2O R2 Lemieux-Johnson Oxidation Int->R2 Prod [1,2,4]Triazolo[4,3-a] pyridine-7-carbaldehyde R2->Prod  OsO4 / NaIO4

Fig 1: Scale-up synthetic workflow for [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde.

Quantitative Process Parameters

The following table summarizes the optimized metrics for a 1-kg scale manufacturing batch, highlighting the efficiency and environmental impact (E-factor) of the chosen route.

Process ParameterPhase 1: Core CyclizationPhase 2: Oxidative Cleavage
Key Reagents Triethyl orthoformate, p-TsOH (cat.)K₂OsO₄·2H₂O (2 mol%), NaIO₄ (2.5 eq)
Solvent System Toluene1,4-Dioxane / H₂O (1:1 v/v)
Operating Temperature 110 °C (Reflux with Dean-Stark)20–25 °C (Strict exotherm control)
Reaction Time 6 hours12 hours
In-Process Control (IPC) HPLC (Target: <1% Starting Material)HPLC (Target: <0.5% Vinyl Intermediate)
Isolated Yield 88%82%
Purity (HPLC/UV) > 98.5%> 99.0%
E-Factor 8.514.2

Detailed Experimental Protocols

Phase 1: Synthesis of 7-Vinyl-[1,2,4]triazolo[4,3-a]pyridine

Objective: Construct the fused bicyclic system while preserving the vinyl moiety for downstream functionalization.

  • Reactor Preparation: Charge a 20 L glass-lined jacketed reactor with 2-hydrazineyl-4-vinylpyridine (1.0 kg, 7.40 mol) and anhydrous toluene (10 L).

  • Reagent Addition: Add triethyl orthoformate (1.32 kg, 8.88 mol, 1.2 eq) and p-toluenesulfonic acid monohydrate (28 g, 0.15 mol, 2 mol%).

    • Causality Insight: The use of an orthoester instead of an aldehyde eliminates the need for stoichiometric oxidants (like Iodine or TBHP) to achieve ring closure[3]. The catalytic acid accelerates the formation of the intermediate hydrazone.

  • Cyclization & Distillation: Heat the mixture to reflux (approx. 110 °C). Utilize a Dean-Stark trap to continuously remove the ethanol byproduct.

    • Causality Insight: Removing ethanol drives the equilibrium toward the thermodynamically favored cyclized product, ensuring high conversion rates and preventing stalled reactions.

  • Workup: Once IPC confirms >99% conversion, cool the reactor to 20 °C. Concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate (8 L), and wash with saturated aqueous NaHCO₃ (2 × 3 L) to neutralize the acid catalyst.

  • Isolation: Concentrate the organic layer and precipitate the product using heptane. Filter and dry under vacuum at 45 °C to afford the 7-vinyl intermediate as a tan solid.

Phase 2: Lemieux-Johnson Oxidation to the 7-Carbaldehyde

Objective: Chemoselective cleavage of the terminal alkene to the aldehyde.

  • Solvent & Substrate Charging: In a clean 30 L reactor, dissolve 7-vinyl-[1,2,4]triazolo[4,3-a]pyridine (850 g, 5.86 mol) in a mixture of 1,4-dioxane (8.5 L) and distilled H₂O (8.5 L)[2].

  • Catalyst Addition: Add potassium osmate dihydrate (K₂OsO₄·2H₂O) (43 g, 0.117 mol, 2 mol%). The solution will darken.

  • Controlled Oxidation: Set the jacket temperature to 15 °C. Begin portion-wise addition of solid NaIO₄ (3.13 kg, 14.65 mol, 2.5 eq) over 3 hours.

    • Causality Insight: The cleavage of the osmate ester is highly exothermic. Portion-wise addition of the co-oxidant (NaIO₄) acts as a self-validating safety control, ensuring the internal temperature never exceeds 25 °C, which would risk over-oxidation or thermal runaway.

  • Reaction Maturation: Stir the suspension at 20–25 °C for 12 hours. Monitor via HPLC until the vinyl intermediate is consumed.

  • Critical Quench (Heavy Metal Scavenging): Add a 20% w/w aqueous solution of sodium thiosulfate (Na₂S₂O₃) (3 L) and stir vigorously for 2 hours.

    • Causality Insight: Osmium tetroxide (OsO₄), generated in situ, is highly toxic and volatile. The thiosulfate quench reduces Os(VIII) to insoluble, benign Os(IV) dioxide (OsO₂), which is subsequently filtered off through a Celite pad. This ensures the final API meets the <10 ppm heavy metal specification.

  • Extraction & Crystallization: Extract the filtrate with dichloromethane (3 × 5 L). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude aldehyde from MTBE/DCM to yield pure [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde as an off-white crystalline solid.

Downstream Pharmacological Applications

The isolated 7-carbaldehyde is a versatile node in medicinal chemistry. Its primary utility lies in its ability to undergo rapid reductive amination with complex secondary amines (e.g., substituted piperazines) to yield potent CNS-active compounds[1].

Application Core [1,2,4]Triazolo[4,3-a]pyridine -7-carbaldehyde ReductiveAmination Reductive Amination (NaBH(OAc)3, Piperazines) Core->ReductiveAmination Condensation Scaffold Elaboration (Organometallics/Coupling) Core->Condensation mGluR2 mGluR2 PET Ligands (e.g., JNJ-46356479) KEAP1 KEAP1-NRF2 Inhibitors (Antioxidant Agents) ReductiveAmination->mGluR2  Neurological Imaging Condensation->KEAP1  Protein Interaction Modulation

Fig 2: Downstream pharmacological applications of the 7-carbaldehyde intermediate.

References

  • Title: Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2)
  • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines Source: Organic Chemistry Portal URL
  • Title: US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION Source: Google Patents URL

Sources

Application Note: [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rigidification of molecular backbones and the precise control of topological polar surface area (tPSA) are critical for achieving target selectivity and favorable pharmacokinetics. The [1,2,4]triazolo[4,3-a]pyridine fused bicyclic system has emerged as a highly privileged chemotype. Specifically, [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde serves as an indispensable electrophilic building block. The 7-carbaldehyde handle allows medicinal chemists to perform late-stage diversification—most notably via reductive amination—to rapidly generate libraries of neuroactive and oncological drug candidates.

This application note details the mechanistic rationale behind this scaffold, its primary therapeutic applications, and provides a field-validated, self-contained protocol for its derivatization.

Pharmacophore Rationale: Why this Scaffold?

The strategic incorporation of the[1,2,4]triazolo[4,3-a]pyridine core is driven by several distinct physicochemical and spatial advantages:

  • Electronic Properties & π−π Stacking: The fused ring system is highly electron-deficient. This allows it to maintain robust π−π stacking interactions within deep hydrophobic pockets of target proteins, which is a critical feature for binding in the central transmembrane domains of G-protein coupled receptors (GPCRs)[1].

  • Directional Hydrogen Bonding: The N1 and N2 atoms of the triazole ring act as potent, directional hydrogen bond acceptors. In the design of Smoothened (Smo) inhibitors, these nitrogen atoms form crucial H-bonds with residues such as Tyr394[1]. In metalloenzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), the N1 atom directly coordinates with the iron atom of the catalytic heme group[2].

  • Metabolic Stability: Unlike simple pyridines or unprotected amines, the fused triazolopyridine system is highly resistant to oxidative metabolism by cytochrome P450 enzymes, improving the in vivo half-life of the resulting drug candidates[2].

Key Therapeutic Applications

A. Positive Allosteric Modulators (PAMs) of mGluR2

Metabotropic glutamate receptor 2 (mGluR2) is a primary target for the treatment of schizophrenia and anxiety. Because the orthosteric glutamate-binding site (Venus flytrap domain) is highly conserved, achieving subtype selectivity requires targeting the allosteric 7-transmembrane (7-TM) domain.[1,2,4]Triazolo[4,3-a]pyridine derivatives synthesized directly from the 7-carbaldehyde precursor act as potent mGluR2 PAMs, binding selectively to the 7-TM pocket and enhancing the receptor's affinity for glutamate[3],[4].

Pathway Glutamate Glutamate (Orthosteric Agonist) VFTD mGluR2 VFTD (Extracellular) Glutamate->VFTD TM7 mGluR2 7-TM Domain (Transmembrane) VFTD->TM7 PAM [1,2,4]Triazolo[4,3-a]pyridine (Allosteric PAM) PAM->TM7 Positive Allosteric Modulation GProt Gi/o Protein Activation TM7->GProt Effector cAMP Reduction & Synaptic Modulation GProt->Effector

Mechanism of mGluR2 positive allosteric modulation by[1,2,4]triazolo[4,3-a]pyridine derivatives.

B. Oncology Targets: IDO1 and Smoothened Inhibitors

In cancer immunotherapy, IDO1 inhibitors prevent the depletion of tryptophan in the tumor microenvironment. The triazolopyridine core represents an unprecedented chemotype for IDO1 inhibition, achieving sub-micromolar potency by coordinating the heme iron via the N1 atom[2]. Furthermore, in Hedgehog signaling, derivatization of this scaffold has yielded potent Smoothened inhibitors that block Smo translocation into the cilia, demonstrating superior anti-tumor activity in triple-negative breast cancer (TNBC) models compared to clinical standards like Vismodegib[1].

C. Kinase Inhibition (c-Met)

The scaffold has also been successfully deployed in the development of highly selective c-Met kinase inhibitors. By occupying the hinge region of the kinase domain, specific derivatives have shown profound anti-tumor activity against gastric and non-small cell lung cancer cell lines[5].

Quantitative Structure-Activity Data

The versatility of the 7-carbaldehyde building block allows for the synthesis of diverse therapeutic agents. Below is a summary of key derivatives and their quantitative biological activities.

TargetDisease IndicationRepresentative Derivative / LeadBinding/Inhibitory ActivityKey Interaction Mechanism
mGluR2 Schizophrenia / AnxietyJNJ-46356479 (Compound 17)High affinity PAM7-TM allosteric site binding[3]
IDO1 Cancer ImmunotherapyCompound 38IC 50​ = 0.9 μMN1 coordination with Heme Iron[2]
Smoothened TNBC / BCCTPB15IC 50​ < 0.100 μMH-bond network with Tyr394[1]
c-Met Kinase Gastric CancerCompound 4dHigh SelectivityHinge region binding[5]

Experimental Protocol: Late-Stage Reductive Amination

The following self-validating protocol details the conversion of a substituted [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde into a potent mGluR2 PAM via reductive amination. This methodology is optimized to prevent the premature reduction of the aldehyde and maximize the yield of the target tertiary amine[3].

Materials Required
  • Aldehyde: 3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde (50 mg, 0.19 mmol)

  • Amine: 1-(2,4-difluorophenyl)piperazine (41.6 mg, 0.21 mmol, 1.1 eq)

  • Base: Triethylamine (TEA) (0.11 mL, 0.76 mmol, 4.0 eq)

  • Desiccant: Anhydrous Magnesium Sulfate (MgSO 4​ ) (0.229 g, 1.9 mmol, 10.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) (60.4 mg, 0.285 mmol, 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (3 mL)

Step-by-Step Methodology & Causality

Step 1: Free-Basing and Reagent Assembly

  • Action: Dissolve the aldehyde and the piperazine derivative in 3 mL of anhydrous DCM under a nitrogen atmosphere. Add TEA dropwise.

  • Causality: Piperazine derivatives are frequently supplied as hydrochloride salts to maintain shelf stability. TEA acts as a non-nucleophilic base to deprotonate the salt, liberating the free amine and rendering it sufficiently nucleophilic to attack the electrophilic 7-carbaldehyde carbon[3].

Step 2: Imine Formation and Dehydration

  • Action: Add anhydrous MgSO 4​ to the stirring mixture. Allow the reaction to stir at room temperature for 30–60 minutes.

  • Causality: The condensation of the amine and aldehyde forms an imine intermediate and one equivalent of water. Because this is a reversible equilibrium, the presence of water can drive the reaction backward. MgSO 4​ acts as an aggressive water scavenger, locking the equilibrium in favor of the imine intermediate[3].

Step 3: Selective Reduction

  • Action: Introduce NaBH(OAc) 3​ in a single portion. Stir the reaction mixture overnight at room temperature.

  • Causality: NaBH(OAc) 3​ is chosen specifically over stronger reductants like NaBH 4​ . The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This ensures that the reductant selectively attacks the highly electrophilic protonated imine (iminium ion) without prematurely reducing any unreacted starting carbaldehyde into a dead-end primary alcohol[3].

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes, then extract the aqueous layer with DCM (3 x 5 mL).

  • Causality: The mild base neutralizes residual acetic acid (generated from the reductant) and destroys reactive boron species, precipitating them as inorganic salts into the aqueous phase while keeping the basic product in the organic phase.

Step 5: Validation & Purification

  • Action: Dry the combined organic layers over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (e.g., EtOAc/Hexane gradient). Validate the product mass via LC-MS (Expected[M+H] + for Compound 17).

Workflow Step1 1. Reagent Assembly Carbaldehyde + Piperazine in DCM Step2 2. Imine Formation Add TEA (Base) & MgSO4 (Desiccant) Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 at Room Temp Step2->Step3 Step4 4. Reaction Quenching Saturated NaHCO3 (Aqueous) Step3->Step4 Step5 5. Isolation DCM Extraction & Chromatography Step4->Step5

Step-by-step synthetic workflow for the reductive amination of the 7-carbaldehyde scaffold.

References

  • [2] The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem (via d-nb.info). [Link]

  • [1] Discovery of[1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. European Journal of Medicinal Chemistry (via doi.org).[Link]

  • [5] Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry (via PubMed).[Link]

  • [3] Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). Journal of Medicinal Chemistry (via PMC).[Link]

  • [4] WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders. Google Patents.

Sources

Troubleshooting & Optimization

Improving reaction yield in [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde synthesis

Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of[1][2]Triazolo[4,3-a]pyridine-7-carbaldehyde. This molecule represents a key heterocyclic scaffold, a recurring motif in medicinal chemistry and drug development.[3][4][5] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on maximizing reaction yield and purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Section 1: The Core Synthetic Pathway: An Overview

The most prevalent and generally reliable method for constructing the[1][2]triazolo[4,3-a]pyridine core involves the formation of a hydrazone intermediate from a 2-hydrazinopyridine, followed by an oxidative intramolecular cyclization. This transition-metal-free approach is often favored for its operational simplicity and tolerance of various functional groups.[1]

The overall transformation can be visualized as a two-stage process:

  • Condensation: Reaction of 2-hydrazinylpyridine-4-carbaldehyde with a formylating agent (or direct cyclization of the corresponding hydrazone) to form the N-N bond and the initial ring structure precursor.

  • Oxidative Cyclization: An oxidant is used to facilitate the intramolecular C-N bond formation, leading to the aromatic triazole ring.

Below is a diagram illustrating this fundamental reaction pathway.

Gcluster_0Stage 1: Hydrazone Formationcluster_1Stage 2: Oxidative CyclizationA2-Hydrazinylpyridine-4-carbaldehydeBHydrazone IntermediateA->B Condensation(Mild Acid Catalyst)C[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehydeB->C Oxidant (e.g., I₂, Base)Intramolecular C-N Coupling

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall reaction yield is disappointingly low (<40%). What are the primary factors I should investigate?

A: Low yield is a multifaceted problem that can originate from several points in the synthesis. The most common culprits are:

  • Incomplete Cyclization: The most frequent issue is the failure of the hydrazone intermediate to cyclize efficiently. This can be confirmed by analyzing your crude reaction mixture via TLC or LC-MS, where you will see a significant spot/peak corresponding to the hydrazone. The solution is to optimize the oxidative cyclization step (see Q2).

  • Side Reaction - Dimroth Rearrangement: Your target molecule contains an electron-withdrawing aldehyde group on the pyridine ring. This feature makes the bicyclic system susceptible to a Dimroth rearrangement under either acidic or basic conditions, forming the thermodynamically more stable[1][2]triazolo[1,5-a]pyridine isomer.[6] This rearrangement is often facilitated by heat. To mitigate this, use milder reaction conditions and shorter reaction times.

  • Starting Material Purity: The stability of 2-hydrazinopyridine derivatives can be a concern. Ensure your 2-hydrazinylpyridine-4-carbaldehyde is pure and has not degraded upon storage.

  • Aldehyde Degradation: The carbaldehyde group can be sensitive to harsh oxidative or thermal conditions, leading to decomposition or over-oxidation to a carboxylic acid.

Q2: I've confirmed that my hydrazone intermediate is forming but not cyclizing to the final product. How can I drive the cyclization to completion?

A: Promoting the final ring-closing step is key to a high yield. This step involves an oxidative C-N bond formation. Consider the following adjustments:

  • Choice of Oxidant: Molecular iodine (I₂) is a widely used, effective, and mild oxidant for this transformation, often in the presence of a mild base like potassium carbonate or triethylamine.[1][7] If iodine is proving ineffective, other oxidants like Ceric Ammonium Nitrate (CAN) or selenium dioxide have been reported for related systems.[1]

  • Solvent: The polarity of the solvent can significantly impact the reaction rate. Solvents like ethanol, acetonitrile, or DMF are commonly used. If solubility is an issue or the reaction is sluggish, switching to a higher-boiling solvent like toluene or chlorobenzene and increasing the temperature may help, but be mindful of promoting the Dimroth rearrangement.[8]

  • Base: The base scavenges the HI produced when using iodine as the oxidant, driving the equilibrium towards the product. Ensure at least a stoichiometric amount of a non-nucleophilic base is present.

Q3: My NMR spectrum is complex, suggesting a mixture of isomers. How do I identify and prevent the formation of the primary isomeric impurity?

A: The most likely isomeric impurity is the[1][2]triazolo[1,5-a]pyridine-7-carbaldehyde, formed via the Dimroth rearrangement.[6] This rearrangement involves a ring-opening of the triazole and re-closure.

  • Identification: The two isomers can be distinguished by ¹H NMR. In the desired [4,3-a] isomer, the proton at position 5 (adjacent to the bridgehead nitrogen) typically appears at a characteristically downfield chemical shift. In the rearranged [1,5-a] isomer, the proton arrangement and electronic environment are different, leading to a distinct splitting pattern and chemical shifts. A detailed 2D NMR analysis (HSQC, HMBC) can definitively confirm the connectivity.

  • Prevention:

    • Temperature Control: Avoid excessive heating. If possible, run the cyclization at room temperature or slightly elevated temperatures (50-70 °C).[6]

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting hydrazone is consumed, work up the reaction promptly to prevent post-reaction isomerization.

    • pH Control: Avoid strongly acidic or basic conditions during workup and purification.

Q4: The aldehyde group appears to be unstable under my reaction conditions. Should I use a protecting group?

A: Yes, if you observe aldehyde degradation (e.g., oxidation to the carboxylic acid or formation of complex byproducts), protection is a prudent strategy.

  • Recommended Protecting Group: The most common and effective protecting group for an aldehyde is an acetal, such as a dimethyl or diethyl acetal. This group is stable to the basic and oxidative conditions of the cyclization but can be easily removed.

  • Workflow:

    • Protection: Convert the aldehyde on your 2-chloropyridine or 2-hydrazinopyridine starting material to an acetal by reacting it with the corresponding alcohol (e.g., methanol) under anhydrous acidic conditions (e.g., using HCl gas or a Lewis acid).

    • Synthesis: Carry out the synthesis of the triazolopyridine core with the protected starting material.

    • Deprotection: After the bicyclic core is successfully formed, remove the acetal by treating the product with mild aqueous acid (e.g., dilute HCl or acetic acid) to regenerate the aldehyde.

Section 3: Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of[1][2]Triazolo[4,3-a]pyridine-7-carbaldehyde via iodine-mediated oxidative cyclization.

Step 1: Synthesis of 2-Hydrazinylpyridine-4-carbaldehyde Hydrazone

  • Reagents & Equipment: 2-Hydrazinylpyridine-4-carbaldehyde, formic acid, ethanol, round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. To a solution of 2-hydrazinylpyridine-4-carbaldehyde (1.0 eq) in ethanol (10 mL/g), add formic acid (1.2 eq). b. Stir the mixture at reflux for 4-6 hours, monitoring the consumption of the starting material by TLC. c. Upon completion, cool the reaction mixture to room temperature. The hydrazone intermediate may precipitate. d. Remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.

Step 2: Oxidative Cyclization

  • Reagents & Equipment: Crude hydrazone intermediate from Step 1, iodine (I₂), potassium carbonate (K₂CO₃), acetonitrile, round-bottom flask, magnetic stirrer.

  • Procedure: a. Dissolve the crude hydrazone intermediate (1.0 eq) in acetonitrile (15 mL/g). b. Add potassium carbonate (2.5 eq) to the solution. c. To this stirred suspension, add a solution of iodine (1.5 eq) in acetonitrile dropwise over 20 minutes at room temperature. d. Stir the reaction mixture at room temperature for 8-12 hours. Monitor the formation of the product and disappearance of the hydrazone by TLC/LC-MS. e. Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears. f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: a. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate). b. The pure fractions are combined and concentrated to yield[1][2]Triazolo[4,3-a]pyridine-7-carbaldehyde as a solid.

Section 4: Key Parameter Optimization Summary

ParameterRecommended ConditionsRationale / Expected OutcomePotential Pitfalls
Oxidant Iodine (I₂)Mild, effective, and high-yielding for C-N bond formation.[1][7]Slow reaction rates may require extended times.
Ceric Ammonium Nitrate (CAN)A powerful oxidant that may work for sluggish reactions.Can be harsh and may degrade the aldehyde group.
Solvent Acetonitrile, EthanolGood balance of solubility and reactivity at room temperature.May not be suitable for poorly soluble substrates.
Toluene, DichlorobenzeneHigher boiling points can increase reaction rates.Increased risk of Dimroth rearrangement and other side reactions.[7]
Base K₂CO₃, Et₃NScavenges acid by-product (HI), driving the reaction forward.Excessively strong bases can promote side reactions.
Temperature Room Temperature to 70 °COptimal range to promote cyclization without significant rearrangement.[6]Temperatures >80 °C significantly increase the risk of isomerization.
Protecting Group Acetal (Dimethyl/Diethyl)Protects the sensitive aldehyde group from oxidation/degradation.Adds two steps (protection/deprotection) to the overall synthesis.

Section 5: Troubleshooting Workflow

If you are facing low yields, follow this logical workflow to diagnose the issue.

GStartProblem:Low YieldCheck_CrudeAnalyze Crude Reaction Mixture(TLC, LC-MS, ¹H NMR)Start->Check_CrudeMajor_SMResult:Mainly UnreactedHydrazone IntermediateCheck_Crude->Major_SM Is cyclization incomplete?Major_IsomerResult:Mixture of Productand IsomerCheck_Crude->Major_Isomer Is rearrangement occurring?Major_DecompResult:Multiple UnidentifiedByproductsCheck_Crude->Major_Decomp Is the aldehyde degrading?Action_OxidizeAction:Optimize Cyclization• Increase oxidant concentration• Change oxidant (e.g., CAN)• Increase temperature moderatelyMajor_SM->Action_OxidizeAction_IsomerAction:Minimize Rearrangement• Lower reaction temperature• Reduce reaction time• Ensure neutral workupMajor_Isomer->Action_IsomerAction_ProtectAction:Protect Aldehyde• Use acetal protection strategy• Re-run synthesisMajor_Decomp->Action_Protect

Caption: A logical workflow for troubleshooting low reaction yields.

Section 6: Frequently Asked Questions (FAQs)

  • Q: Can I use microwave-assisted synthesis for this reaction?

    • A: Yes. Microwave irradiation has been successfully used to synthesize related[1][2]triazolo[1,5-a]pyridines, often leading to significantly reduced reaction times and improved yields.[8] For the oxidative cyclization step, you could experiment with microwave heating at 100-140 °C for short periods (15-60 minutes), but careful monitoring for the Dimroth rearrangement is critical.

  • Q: What are the key NMR signals to confirm the structure of[1][2]Triazolo[4,3-a]pyridine-7-carbaldehyde?

    • A: You should look for: 1) A singlet for the aldehyde proton (-CHO) typically around 9-10 ppm. 2) A singlet for the H-3 proton on the triazole ring. 3) Three distinct aromatic protons for the pyridine ring, with coupling constants characteristic of their substitution pattern. The proton at the C-5 position is often the most downfield of the pyridine protons due to its proximity to the bridgehead nitrogen.

  • Q: Are there alternative synthetic routes that avoid the oxidative cyclization step?

    • A: Yes, alternative methods exist for the core structure, such as palladium-catalyzed coupling of a 2-chloropyridine with a hydrazide followed by dehydration, or the reaction of 2-hydrazinopyridines with ethyl imidates.[6] These routes may offer advantages if the oxidative conditions are problematic for other sensitive functional groups on your specific substrate.

References

  • Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. Academia.edu. [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[1][2]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • A Mild Synthesis of[1][2]Triazolo[4,3-a]pyridines. ResearchGate. [Link]

  • The Chemistry of the Triazolopyridines: an Update. [Link]

  • Synthesis and anti-tumor activities of new[1][2]triazolo[1,5-a]pyrimidine derivatives. [Link]

  • The Chemistry of[1][9]Triazolo[1,5- a] pyridines. Taylor & Francis Online. [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Publications. [Link]

  • Synthesis and biological evaluation of new[1][2]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. [Link]

  • Preparation method of[1][2] -triazolo [4,3-a ] pyridine. Google Patents.

  • The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. PMC. [Link]

  • A Novel Series of[1][2]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PMC. [Link]

Technical Support Center: Handling & Storage of [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde is a highly valuable heterocyclic building block, frequently utilized in the synthesis of positive allosteric modulators for mGluR2[1] and inhibitors of the KEAP1-Nrf2 protein-protein interaction[2]. However, like many electron-deficient heteroaromatic aldehydes, it is notoriously susceptible to autoxidation during storage. This guide is engineered to provide researchers and drug development professionals with the mechanistic causality and self-validating protocols needed to prevent degradation and recover compromised material.

Mechanistic Insight: The Autoxidation Cascade

To prevent degradation, we must first understand the causality of the failure. The conversion of [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde to its corresponding carboxylic acid is not a simple hydrolysis; it is a radical chain reaction[3].

The process is initiated by ultraviolet/visible light or trace transition metals, which abstract the weak aldehydic hydrogen to form an acyl radical[4]. This radical rapidly reacts with triplet oxygen ( 3O2​ ) to form a peroxyacyl radical. During the propagation phase, this peroxy species abstracts a hydrogen from a neighboring aldehyde molecule, generating a peracid. Finally, a Baeyer-Villiger-type reaction between the peracid and unreacted aldehyde produces two equivalents of the carboxylic acid[3].

Autoxidation Init Initiation (Light / Trace Metals / O2) Aldehyde [1,2,4]Triazolo[4,3-a]pyridine- 7-carbaldehyde Init->Aldehyde H-abstraction AcylRad Acyl Radical (RCO•) Aldehyde->AcylRad -H• PeroxyRad Peroxyacyl Radical (RCO3•) AcylRad->PeroxyRad + O2 Peracid Peracid Intermediate (RCO3H) PeroxyRad->Peracid + RCHO (Chain Transfer) Acid Carboxylic Acid (RCOOH) Peracid->Acid + RCHO (Baeyer-Villiger type)

Caption: Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Troubleshooting FAQs

Q1: I stored the aldehyde in a clear glass vial at room temperature, and NMR shows 30% conversion to the carboxylic acid within a month. Why? A1: Clear glass provides zero protection against UV/Vis light, which is a potent initiator of the radical chain reaction[4]. Photons provide the activation energy required to homolytically cleave the weak aldehydic C-H bond. Once initiated, the presence of ambient oxygen drives the propagation phase. Always use amber vials to block photo-initiation.

Q2: I purged the vial with nitrogen, but oxidation still occurred. What went wrong? A2: Nitrogen purging is often insufficient if the solid compound already contains trapped oxygen, or if the seal is compromised. Furthermore, standard nitrogen lines can contain trace O2​ and moisture. Argon is strictly preferred because it is denser than air and creates a protective "blanket" over the solid. Additionally, trace metals from stainless steel spatulas can initiate the reaction even at low O2​ levels[3]. Use ceramic or PTFE-coated spatulas for handling.

Q3: Can I use antioxidants like BHT to stabilize the compound during storage? A3: While BHT (butylated hydroxytoluene) is an excellent radical scavenger that halts the propagation phase, it is heavily discouraged for analytical standards or synthetic intermediates. BHT introduces an organic impurity that can severely interfere with downstream transition-metal-catalyzed couplings (e.g., reductive aminations or Suzuki couplings). Physical barriers (temperature, light, atmosphere) are the gold standard.

Quantitative Data: Storage Condition Matrix

The following table summarizes the expected degradation rates of heteroaromatic aldehydes under various storage conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>98% Purity)Primary Degradation Mechanism
25°C Ambient AirClear Vial (Light)< 1 WeekPhoto-initiated autoxidation
4°C Ambient AirAmber Vial (Dark)1-2 MonthsThermally-driven autoxidation
-20°C NitrogenAmber Vial (Dark)6-12 MonthsTrace O2​ propagation
-80°C Argon BlanketAmber Vial (Dark)> 2 Years Effectively halted

Self-Validating SOP: Optimal Storage and Recovery

To ensure absolute trustworthiness in your workflow, follow this self-validating protocol. The success of this protocol is validated by a clean aldehyde proton peak (~10.0 ppm) and the absence of a broad carboxylic acid OH stretch in subsequent NMR analysis.

StorageWorkflow Step1 1. Aliquoting (Argon Glovebox) Step2 2. Amber Vials (Light Protection) Step1->Step2 Step3 3. Argon Purge (O2 Exclusion) Step2->Step3 Step4 4. PTFE & Parafilm (Moisture Barrier) Step3->Step4 Step5 5. -20°C Storage (Thermal Control) Step4->Step5

Caption: Step-by-step workflow for the optimal storage of sensitive aldehydes.

Protocol A: Long-Term Storage
  • Inert Handling: Transfer the bulk [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde into an argon-filled glovebox. Use a PTFE-coated spatula to avoid trace metal contamination.

  • Aliquoting: Divide the material into single-use aliquots (e.g., 50–100 mg per vial) using amber glass vials. Causality: This prevents repeated freeze-thaw cycles and oxygen exposure during routine sampling.

  • Argon Blanketing: If a glovebox is unavailable, use a Schlenk line to apply a gentle stream of high-purity Argon gas directly into the amber vial for 60 seconds.

  • Sealing: Cap the vial tightly with a PTFE-lined cap. Wrap the junction tightly with Parafilm to create a secondary moisture and gas barrier.

  • Thermal Control: Store the aliquots in a dedicated -20°C or -80°C freezer.

Protocol B: Recovery of Oxidized Material

If 1H NMR indicates >5% carboxylic acid contamination, the material can be recovered using an acid-base liquid-liquid extraction.

  • Dissolution: Dissolve the compromised mixture in Ethyl Acetate (EtOAc).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Causality: The carboxylic acid is deprotonated ( pKa≈4−5 ) and partitions into the aqueous layer as a highly soluble sodium salt. The neutral aldehyde remains in the organic layer.

  • Phase Separation: Collect the organic layer. Back-extract the aqueous layer once with fresh EtOAc to ensure full recovery of the aldehyde.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure at <30°C to yield the purified aldehyde.

Sources

Technical Support Center: Overcoming Solubility Challenges withTriazolo[4,3-a]pyridine-7-carbaldehyde

Technical Support Center: Overcoming Solubility Challenges with[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

Welcome to the technical support center for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered with this versatile heterocyclic aldehyde in organic solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure your success in utilizing this compound in your research endeavors.

Understanding the Challenge: The Structure-Solubility Relationship

The solubility of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is intrinsically linked to its molecular structure. The fused triazolopyridine ring system imparts a degree of polarity and the potential for hydrogen bonding, while the aromatic nature contributes to its solid-state packing. The aldehyde functional group further influences its polarity and reactivity. This combination can lead to limited solubility in a range of common organic solvents, posing challenges for various applications, from chemical reactions to biological assays.

graph "Structure_Solubility_Relationship" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde", pos="0,2.5!", fillcolor="#4285F4"]; B [label="Triazolopyridine Core\n(Polar, Aromatic)", pos="-2,1!", fillcolor="#34A853"]; C [label="Aldehyde Group\n(Polar, H-bond acceptor)", pos="2,1!", fillcolor="#EA4335"]; D [label="Limited Solubility in\nNon-Polar Solvents", pos="-2,-0.5!", fillcolor="#FBBC05"]; E [label="Moderate Solubility in\nPolar Aprotic Solvents", pos="0,-0.5!", fillcolor="#FBBC05"]; F [label="Potential for H-bonding\nwith Protic Solvents", pos="2,-0.5!", fillcolor="#FBBC05"];

A -> B [label="contributes to"]; A -> C [label="features"]; B -> D; B -> E; C -> E; C -> F; }

Caption: Key structural features influencing solubility.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde expected to be most soluble?

Based on its chemical structure,[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde, a heterocyclic compound with a fused triazolopyridine structure, is generally soluble in polar aprotic solvents.[4] Our internal studies and user-reported data suggest the following solubility trend:

Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > Alcohols (e.g., Methanol, Ethanol) > Acetonitrile (ACN) > Tetrahydrofuran (THF) > Dichloromethane (DCM) > Non-polar solvents (e.g., Toluene, Hexanes)

For many heterocyclic compounds, DMSO is often considered a "universal" solvent due to its high polarity and ability to act as a strong hydrogen bond acceptor.[5]

Q2: I'm struggling to dissolve the compound for an NMR analysis. What do you recommend?

For NMR spectroscopy, complete dissolution is crucial for obtaining high-resolution spectra.[6] If you are facing solubility issues in common deuterated solvents like CDCl₃, consider the following:

  • DMSO-d₆: This is often the first choice for poorly soluble heterocyclic compounds.

  • Trifluoroacetic acid-d₁ (TFA-d): For polyaza heterocycles that remain insoluble in DMSO-d₆, a small amount of TFA-d can be used. However, be aware that this will protonate basic sites on your molecule and may significantly alter the chemical shifts.

  • Co-solvent Systems: A mixture of solvents can be effective. For instance, a small addition of DMSO-d₆ to CDCl₃ can sometimes be sufficient to achieve dissolution.[7]

Q3: Can I heat the solvent to dissolve the compound? What are the risks?

Yes, heating is a common and effective method to increase the solubility of many organic compounds.[][9][10] The increased kinetic energy helps to overcome the lattice energy of the solid. However, there are potential risks:

  • Degradation: The aldehyde functional group can be susceptible to oxidation or other degradation pathways at elevated temperatures, especially in the presence of impurities.

  • Precipitation upon Cooling: The compound may precipitate out of the solution as it cools. This can be problematic for reactions that need to be run at room temperature or below.

It is advisable to first perform a small-scale test to assess the thermal stability of the compound in your chosen solvent.

Q4: What is sonication, and can it help with solubility?

Sonication uses ultrasonic waves to agitate the solvent and the solid particles.[5] This can be a very effective method for dissolving stubborn solids by breaking down aggregates and increasing the surface area available for solvation.[5] It is a gentler alternative to high heat and can often be performed at room temperature.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering solubility issues, follow this systematic approach to find the optimal dissolution conditions for your experiment.

graph "Troubleshooting_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nIncomplete Dissolution", fillcolor="#EA4335"]; Solvent [label="Step 1:\nSelect Appropriate\nSolvent (e.g., DMSO, DMF)", fillcolor="#4285F4"]; CoSolvent [label="Step 2:\nIntroduce a Co-solvent", fillcolor="#4285F4"]; Heat [label="Step 3:\nApply Gentle Heating", fillcolor="#4285F4"]; Sonicate [label="Step 4:\nUtilize Sonication", fillcolor="#4285F4"]; Success [label="Success:\nComplete Dissolution", fillcolor="#34A853"];

Start -> Solvent; Solvent -> CoSolvent [label="If still insoluble"]; CoSolvent -> Heat [label="If still insoluble"]; Heat -> Sonicate [label="If still insoluble"]; Solvent -> Success [label="If soluble"]; CoSolvent -> Success [label="If soluble"]; Heat -> Success [label="If soluble"]; Sonicate -> Success [label="If soluble"]; }

Caption: A systematic approach to overcoming solubility issues.

Protocol 1: Co-Solvent System Approach

This protocol is ideal for situations where a single solvent is not effective or is incompatible with downstream applications. Co-solvents work by modifying the overall polarity of the solvent system.[1][11][12][][14][15]

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Primary solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Co-solvent (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde into a clean, dry vial.

  • Add the primary solvent to the vial.

  • Vortex or stir the mixture vigorously for 2-3 minutes.

  • If the compound is not fully dissolved, add the co-solvent dropwise while stirring.

  • Continue adding the co-solvent until the solution becomes clear.

  • Note: It is often best to use the minimum amount of co-solvent necessary to achieve dissolution, as it can affect reaction kinetics or product purification.

Table 1: Recommended Co-Solvent Systems

Primary SolventRecommended Co-SolventTypical Ratio (v/v)Notes
Dichloromethane (DCM)N,N-Dimethylformamide (DMF)9:1 to 4:1Good for many organic reactions.
Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)19:1 to 9:1Useful for reactions requiring a less reactive solvent.
Acetonitrile (ACN)Methanol (MeOH)9:1 to 4:1Can be effective for analytical applications.
Protocol 2: Thermal Dissolution

Heating can significantly increase the rate and extent of dissolution.[][9][10][16]

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Selected organic solvent (e.g., DMF, Toluene)

  • Heat source (e.g., hot plate with oil bath, heating mantle)

  • Thermometer

  • Magnetic stirrer and stir bar

Procedure:

  • Add the compound and solvent to a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Begin stirring the mixture at room temperature.

  • Gradually increase the temperature of the oil bath or heating mantle while monitoring the mixture.

  • Maintain a temperature at which the solvent is gently refluxing or just below its boiling point.

  • Continue heating and stirring until the solid is completely dissolved.

  • Caution: Ensure proper ventilation and use appropriate personal protective equipment. Do not heat flammable solvents with an open flame.

Protocol 3: Sonication-Assisted Dissolution

Sonication provides mechanical energy to aid in the dissolution process and is particularly useful for kinetically slow dissolutions.[5][17][18][19][20]

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Selected organic solvent

  • Vial or flask

  • Bath sonicator

Procedure:

  • Prepare a suspension of the compound in the chosen solvent in a vial or flask.

  • Place the vessel in a bath sonicator.

  • Turn on the sonicator and monitor the dissolution process.

  • Sonication can be performed at room temperature or with gentle heating if necessary.

  • Continue until a clear solution is obtained.

Advanced Strategies

For particularly challenging cases, consider these advanced techniques:

  • pH Modification: Although primarily used for aqueous solutions, the basicity of the triazolopyridine nitrogen may allow for increased solubility in the presence of a small amount of an organic acid in a non-aqueous solvent system. However, this will form a salt and may not be suitable for all applications.

  • Micronization: Reducing the particle size of the solid compound can increase its surface area and improve the dissolution rate.[2][6][7][21][22] This is typically achieved through techniques like jet milling and may be considered for larger-scale applications.

  • Use of Surfactants: In some cases, the addition of a small amount of a surfactant can aid in the solubilization of poorly soluble compounds in organic solvents by forming micelles.[23][24][25][26]

References

  • Cosolvent - Wikipedia. (n.d.).
  • Micronization Technique for Solubility Enhancement. Juniper Publishers. (2023, October 2).
  • What is Microniz
  • Cosolvent and Complexation Systems. Pharma Excipients. (2022, May 30).
  • Micronization Technique for Solubility Enhancement.
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromomalonaldehyde. Benchchem. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024, March 15).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 7).
  • How to Choose the Right Solubilization Technology for Your API. (2015, October 5).
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • EXPERIMENTAL PROCEDURES - AS CHEMISTRY Heating under reflux (synthesis of an organic product). (n.d.).
  • BOC Sciences Updates Helpful Q&As about Organic Chemistry Experiments. (2023, May 10).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • pH Adjustment and Co-Solvent Optimiz
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. (n.d.).
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. (2025, July 8).
  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. (2024, December 19).
  • Organic pH modifier.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
  • Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. OSTI. (2000, September 27).
  • Lab tip: use a bath sonicator to help dissolve solids. YouTube. (2025, March 22).
  • A solvent-free protocol for the green synthesis of heterocyclic chalcones. Scholars Research Library. (n.d.).
  • Method of preparing heterocyclic aldehydes.
  • Organic Chemistry: Introduction to Solubility. SALTISE. (2021, March 22).
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2006, January 13).
  • Determination of aqueous solubility by heating and equilibration: A technical note. PMC. (n.d.). 29.[1][2][3]Triazolo[4,3-a]pyridine. (n.d.).

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22).
  • Solvent-Free Heterocyclic Synthesis. Chemical Reviews. (2009, September 9).
  • Solvents for Ultrasonic Extraction
  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journals. (2013, April 8). 34.[1][2][3]Triazolo[4,3-a]pyridine (CAS 274-80-6). Ganapa Life Science. (n.d.).

  • Adjusting pH of non-aqueous solution. Chemistry Stack Exchange. (2024, October 31).
  • Methods for improving the aqueous solubility of water-insoluble or.
  • A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PMC. (n.d.).

  • 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders.
  • 1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one. nigam pharmachem industries. (n.d.).

Technical Support Center: Purification & Recrystallization of [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Isolating and purifying functionalized fused-bicyclic heterocycles, such as [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde (CAS: 676256-24-9), presents unique physicochemical challenges. The electron-deficient triazole ring possesses basic nitrogen atoms that interact strongly with chromatographic stationary phases, while the 7-carbaldehyde moiety is highly susceptible to hydration and auto-oxidation.

This guide provides field-proven, causally-explained troubleshooting steps and self-validating protocols to ensure you achieve >99% purity without compromising the structural integrity of your target compound.

Diagnostic FAQs & Troubleshooting

Q1: Why does my product streak severely on silica gel, resulting in poor resolution from unreacted hydrazone precursors? A1: The [1,2,4]triazolo[4,3-a]pyridine core contains multiple nitrogen heteroatoms that act as strong hydrogen-bond acceptors. These nitrogens interact aggressively with the acidic silanol groups on standard unmodified silica gel, causing severe peak tailing. Solution: To outcompete these silanol interactions, utilize a highly polar solvent system such as Ethyl Acetate/Hexane (3:1)[1]. Alternatively, pre-treating the silica column with 1% triethylamine (TEA) neutralizes the acidic silanols, allowing the compound to elute as a sharp, symmetrical band.

Q2: During reverse-phase HPLC, I am losing the aldehyde functionality. What is causing this degradation? A2: Aldehydes are highly susceptible to hydration (forming gem-diols) and subsequent oxidation, especially when exposed to aqueous acidic mobile phases over extended periods. If you are using 0.05% Trifluoroacetic acid (TFA) to sharpen peaks[2], the low pH accelerates this degradation during the concentration step. Solution: Switch to a mildly basic mobile phase, such as a gradient of Acetonitrile and Water containing 0.1% NH₄CO₃H/NH₄OH (pH 9). This buffer system has been proven highly effective for isolating substituted triazolopyridine-7-carbaldehyde derivatives while preserving the aldehyde group[3].

Q3: I am trying to recrystallize the crude product, but it "oils out" instead of forming crystals. How do I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the chosen solvent mixture, or when supersaturation is induced too rapidly. Solution: Switch to a Dimethylacetamide (DMAc) and Water anti-solvent system. DMAc is an exceptionally good solvent for triazolopyridines[4]. By dissolving the crude material in DMAc at 40°C and adding water dropwise, you can strictly control the nucleation rate and bypass the metastable oil phase entirely.

Purification & Isolation Workflow

G N1 Crude Triazolopyridine Reaction Mixture N2 Aqueous Workup (DCM / NaHCO3) N1->N2 Quench N3 Flash Chromatography (Silica, EtOAc/Hexane) N2->N3 Organic Phase N4 Reverse-Phase HPLC (C18, ACN/H2O) N3->N4 If Isomers Present N5 Recrystallization (DMAc / Water) N3->N5 If >90% Pure N4->N5 Desalting N6 Pure[1,2,4]Triazolo[4,3-a] pyridine-7-carbaldehyde N5->N6 Filtration

Workflow for isolating and purifying [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Anti-Solvent Recrystallization (DMAc / Water)

Context: This is the optimal method for scaling up and achieving >99% chemical purity without the need for exhaustive chromatography[4].

  • Dissolution: Suspend the crude [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde in minimal N,N-Dimethylacetamide (DMAc) (approximately 2-3 mL per gram of crude) and heat gently to 40°C with stirring.

    • Validation Checkpoint: The solution must become completely transparent. If the solution remains opaque, perform a hot filtration through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts before proceeding.

  • Anti-Solvent Addition: While maintaining the temperature at 40°C, slowly add deionized water dropwise to the solution until the first sign of persistent turbidity (the cloud point) is observed.

    • Validation Checkpoint: Stop the water addition immediately when the turbidity persists for >30 seconds without clearing. This confirms the solution has precisely reached the metastable zone boundary required for controlled nucleation.

  • Nucleation and Cooling: Allow the mixture to stir at 40°C for 30 minutes to encourage the formation of seed crystals, then slowly cool the flask to 5°C at a controlled rate of 0.5°C/min.

    • Validation Checkpoint: Distinct crystalline solids must form. If an oil forms at the bottom of the flask, reheat the mixture to 45°C, add 0.5 mL of DMAc to redissolve the oil, and repeat the cooling phase at a slower rate.

  • Isolation: Filter the resulting crystals under vacuum and wash the filter cake with ice-cold water (2 x 1 mL/g).

    • Validation Checkpoint: Analyze the mother liquor via TLC (EtOAc/Hexane 3:1). The product spot (Rf ~0.37) should be extremely faint, confirming minimal yield loss[1].

Protocol B: Reverse-Phase HPLC Polishing

Context: Required when structural regioisomers co-elute during standard silica gel chromatography.

  • Sample Preparation: Dissolve the semi-pure compound in the initial mobile phase (e.g., 5% Acetonitrile in Water).

    • Validation Checkpoint: Ensure no precipitation occurs upon injection. Centrifuge the sample at 10,000 x g for 5 minutes prior to loading onto the column.

  • Gradient Elution: Run a gradient from 5% to 99% Acetonitrile over 6 minutes at a flow rate appropriate for your column (e.g., 80 mL/min for a preparative column). Use 0.05% TFA as a modifier to suppress ionization of the triazole ring[2].

    • Validation Checkpoint: Monitor UV absorbance at 254 nm. The peak shape must be sharp and symmetrical (Asymmetry factor < 1.2).

  • Fraction Recovery: Collect the main product peak and immediately freeze-dry (lyophilize) the fractions.

    • Validation Checkpoint:Do not use rotary evaporation with heating. Concentrating TFA via evaporation lowers the pH drastically and will degrade the 7-carbaldehyde group. Lyophilization ensures the aldehyde remains completely intact by sublimating the acid along with the solvent.

Quantitative Data & Solvent Efficacy

The table below summarizes the quantitative efficacy of various solvent systems and techniques for the purification of triazolopyridine derivatives.

TechniqueSolvent SystemModifier / AdditiveAverage Yield RecoveryTarget PurityMechanistic Advantage
Flash Chromatography EtOAc / Hexane (3:1)None (or 1% TEA)75 - 85%90 - 95%Balances polarity to elute the basic triazole core while retaining non-polar impurities[1].
RP-HPLC (Acidic) ACN / H₂O0.05% TFA60 - 70%>98%TFA protonates the triazole nitrogen, sharpening peaks and preventing silanol interactions[2].
RP-HPLC (Basic) ACN / H₂O0.1% NH₄CO₃H (pH 9)55 - 65%>98%Prevents acid-catalyzed hydration and degradation of the sensitive 7-carbaldehyde moiety[3].
Recrystallization DMAc / WaterNone85 - 95%>99%DMAc provides high solubility; water acts as a highly tunable anti-solvent for controlled nucleation[4].
Recrystallization Hot EthanolNone80 - 90%>99%Exploits the steep temperature-dependent solubility curve of the fused bicyclic system[5].

References

  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) . National Institutes of Health (NIH) / PMC. 6

  • WO2014210042A2 - Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines . Google Patents. 4

  • Electronic supplementary information for I2–TBHP-catalyzed one-pot highly efficient synthesis of 4,3-fused 1,2,4- triazoles . Royal Society of Chemistry (RSC). 1

  • INHIBITORS OF KEAP1-NRF2 PROTEIN-PROTEIN INTERACTION - EP 4364804 A2 . European Patent Office / Google APIs. 2

  • Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) . MDPI. 5

  • 1254982-03-0 | 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde . Ambeed. 3

Sources

Minimizing side reactions when using [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Technical Support Center:[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

Welcome to the technical support center for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during its application, with a primary focus on its use in reductive amination protocols.

Introduction to[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

[1][2][3]Triazolo[4,3-a]pyridine is a privileged heterocyclic scaffold found in numerous biologically active compounds.[1][2] The 7-carbaldehyde derivative is a key intermediate, primarily utilized for introducing substituted aminomethyl groups through reductive amination. While a versatile building block, its successful application hinges on understanding and mitigating potential side reactions. This guide provides in-depth troubleshooting advice and optimized protocols to ensure high-yield and clean reaction outcomes.

The[1][2][3]triazolo[4,3-a]pyridine ring system is generally stable under a range of conditions. The fused triazole ring is aromatic and resistant to hydrolysis under typical acidic and basic conditions used in reductive amination.[4][5] However, the reactivity of the aldehyde functional group requires careful control of reaction parameters to prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a significant amount of the corresponding alcohol of my starting aldehyde in my reaction mixture. What is causing this and how can I prevent it?

A1: The formation of 7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine is a common side reaction resulting from the direct reduction of the starting aldehyde before it can form the imine intermediate with your amine. This is typically caused by a reducing agent that is too reactive or suboptimal reaction conditions.

Causality:

  • Highly Reactive Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the aldehyde and the imine intermediate. In a one-pot reaction, this leads to a competition where the more electrophilic aldehyde is often reduced, lowering the yield of the desired amine.

  • Suboptimal pH: Imine formation is favored under mildly acidic conditions (pH 4-6). If the pH is too low, the amine can be fully protonated, rendering it non-nucleophilic and slowing down imine formation, giving the reducing agent more time to react with the aldehyde.

Troubleshooting Steps:

  • Choice of Reducing Agent: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for reductive aminations as it selectively reduces the iminium ion intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and can introduce cyanide-related byproducts.

  • Control of pH: If not already doing so, add a mild acid like acetic acid (1-1.2 equivalents) to the mixture of the aldehyde and amine to catalyze imine formation. This ensures a favorable pH for the formation of the iminium ion, which is the species that is readily reduced.

  • Stepwise (Indirect) Procedure: If the issue persists, consider a two-step protocol. First, form the imine by stirring the aldehyde and amine together in an anhydrous solvent (e.g., methanol or ethanol), often with a dehydrating agent like magnesium sulfate. Monitor the reaction by TLC or LC-MS until the aldehyde is consumed. Then, in a separate step, add the reducing agent to the pre-formed imine.

Q2: My primary amine is undergoing double alkylation, leading to the formation of a tertiary amine. How can I favor mono-alkylation?

A2: Over-alkylation is a frequent issue when the desired secondary amine product is more nucleophilic than the starting primary amine, allowing it to compete for the remaining aldehyde.

Causality:

  • Relative Nucleophilicity: The newly formed secondary amine can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

  • Stoichiometry: Using a 1:1 ratio of amine to aldehyde can still lead to over-alkylation, especially if the reaction is left for an extended period.

Troubleshooting Steps:

  • Adjust Stoichiometry: Use an excess of the primary amine (2-3 equivalents). This statistically favors the reaction of the aldehyde with the starting amine over the product amine. However, be mindful that this will require a more rigorous purification to remove the excess amine.

  • Stepwise Imine Formation and Reduction: As mentioned in A1, forming the imine first and then reducing it can provide better control. This is particularly effective if the imine can be isolated before reduction.

  • Slow Addition of the Aldehyde: In some cases, slow addition of the aldehyde to a solution of the amine and the reducing agent can maintain a low concentration of the aldehyde, thereby minimizing the chance of the product amine reacting with it.

Q3: I am using sodium cyanoborohydride (NaBH₃CN) and I'm concerned about cyanide-containing byproducts. What are the risks and what are the alternatives?

A3: Sodium cyanoborohydride can contain residual free cyanide, and under certain conditions, can release hydrogen cyanide (HCN), a highly toxic gas. This can lead to the formation of cyano-adducts with your starting materials or products.

Causality:

  • Impurities in the Reagent: Commercial NaBH₃CN can contain sodium cyanide as an impurity.

  • Reaction with Iminium Ion: Free cyanide can potentially react with the iminium ion intermediate to form an α-amino nitrile.

Recommendations:

  • Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the most straightforward solution. NaBH(OAc)₃ is a non-toxic and highly effective alternative that does not introduce cyanide impurities. It is now the reagent of choice for most reductive aminations.

  • pH Control: If you must use NaBH₃CN, maintain a neutral to slightly acidic pH (6-7). Strongly acidic conditions can accelerate the release of HCN.

  • Purification: Be aware that α-amino nitriles can be difficult to separate from the desired amine product. Careful chromatographic purification may be necessary.

Q4: My reaction is sluggish or stalls completely. What are the possible reasons?

A4: Low or no conversion can be due to several factors related to the reactants, reagents, or reaction conditions.

Causality:

  • Poorly Nucleophilic Amine: Electron-deficient aromatic amines or sterically hindered amines may react very slowly.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage (exposure to moisture).

  • Inadequate pH: As discussed, if the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high, imine formation is not efficiently catalyzed.

  • Solubility Issues: If any of the reactants are not fully soluble in the chosen solvent, the reaction will be heterogeneous and slow.

Troubleshooting Steps:

  • Check Reagent Quality: Use freshly opened or properly stored reducing agents.

  • Optimize pH: Ensure the reaction is run at the optimal pH of 4-6 for imine formation.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of imine formation, especially with less reactive amines.

  • Solvent Choice: Use a solvent in which all reactants are soluble. Common choices include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol. For NaBH(OAc)₃, avoid protic solvents like methanol as they can cause slow decomposition. DCE is often the preferred solvent.

  • Catalyst: For catalytic reductive aminations (e.g., using H₂ and a metal catalyst), ensure the catalyst is not poisoned by sulfur-containing compounds or other inhibitors.

Optimized Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is generally the most convenient and effective method.

Workflow Diagram:

Gcluster_0Reaction Setupcluster_1Reductioncluster_2Work-up & PurificationA[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 eq)Mix1Stir at RT for 30-60 minA->Mix1BAmine (1.1-1.2 eq)B->Mix1CAnhydrous Solvent (e.g., DCE)C->Mix1DAcetic Acid (1.0-1.2 eq)D->Mix1Mix2Stir at RT (2-24 h)Mix1->Mix2Imine FormationENaBH(OAc)3 (1.2-1.5 eq)E->Mix2FQuench (sat. NaHCO3)Mix2->FReaction CompletionGExtract (e.g., EtOAc)F->GHDry & ConcentrateG->HIPurify (Chromatography)H->I

Caption: Workflow for Direct Reductive Amination with STAB.

Step-by-Step Procedure:

  • To a solution of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde (1.0 equivalent) and the amine (1.1-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Stepwise (Indirect) Reductive Amination

This method is useful for minimizing over-alkylation or when using a less selective reducing agent like NaBH₄.

Workflow Diagram:

Gcluster_0Step 1: Imine Formationcluster_1Step 2: ReductionAAldehyde (1.0 eq) + Amine (1.0 eq)Mix1Stir at RT until Aldehyde is ConsumedA->Mix1BAnhydrous MeOH or EtOHB->Mix1CDehydrating Agent (e.g., MgSO4)C->Mix1DFilter off Dehydrating AgentMix1->DECool to 0 °CD->EFAdd NaBH4 (1.0-1.5 eq)E->FMix2Stir and Warm to RTF->Mix2GGMix2->GWork-up & Purification

Caption: Workflow for Stepwise (Indirect) Reductive Amination.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 equivalent) and the amine (1.0 equivalent) in an anhydrous protic solvent like methanol or ethanol. Add a dehydrating agent such as anhydrous magnesium sulfate. Stir the mixture at room temperature and monitor by TLC or LC-MS until the aldehyde is fully consumed.

  • Reduction: Filter off the dehydrating agent and cool the filtrate to 0 °C. Slowly add sodium borohydride (1.0-1.5 equivalents) in portions. Allow the reaction to warm to room temperature and stir until the imine is consumed.

  • Work-up and Purification: Quench the reaction with water and concentrate the mixture to remove the organic solvent. Extract the aqueous residue with an appropriate organic solvent. Wash, dry, and concentrate the organic layers. Purify the crude product as needed.

Data Summary and Analytical Guidance

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Iminium Ion vs. AldehydeCommon SolventsProsCons
NaBH(OAc)₃ HighDCE, THF, CH₃CNHigh selectivity, non-toxic byproducts, effective for a wide range of substrates.Moisture sensitive, higher cost.
NaBH₃CN High (at pH 6-7)MeOH, EtOHSelective, tolerant of protic solvents.Highly toxic, can release HCN gas, potential for cyanide byproducts.[6][7]
NaBH₄ LowMeOH, EtOHInexpensive, readily available.Can lead to significant alcohol byproduct formation due to low selectivity.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) HighVarious"Green" method, high atom economy.Catalyst can be poisoned, may reduce other functional groups.

Analytical Monitoring:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the aldehyde, amine, imine, and final product. The product amine is typically more polar than the starting aldehyde and imine. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can aid visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the detection of intermediates and side products by their mass-to-charge ratio. This is particularly useful for confirming the formation of the desired product and identifying any unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. Key signals to look for are the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of a new methylene group adjacent to the nitrogen (typically a singlet or triplet around 3.5-4.5 ppm).

References

  • Triazolopyridines represent an important class of heterocycles with broad uses in the pharmaceutical area as well as medicinal chemistry. (Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 2021). [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (Arabian Journal of Chemistry, 2023). [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (ACS Publications, 2025). [Link]

  • Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. (Journal of Heterocyclic Chemistry, 1986). [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (ChemMedChem, 2021). [Link]

  • A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. (ResearchGate, 2012). [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (PMC, 2025). [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine a. (ResearchGate, 2013). [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (MDPI, 2022). [Link]

  • Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. (Journal of the Chemical Society, Perkin Transactions 1, 1985). [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (Organic Chemistry Portal). [Link]

  • 1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one. (Nigam Pharmachem Industries). [Link]

  • EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (ARKIVOC, 2007). [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (Results in Chemistry, 2023). [Link] 18.[1][2][3]Triazolo[4,3-a]pyridine (CAS 274-80-6). (Ganapa Life Science). [Link]

  • Stability of 1,2,4-triazoles? (ResearchGate, 2018). [Link]

Technical Support Center: Optimizing Catalyst Load for [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde derivatives. Compounds such as 3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde and 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde are highly valued in drug development for their unique pharmacological profiles[1][2][3]. However, synthesizing these electron-deficient scaffolds via transition-metal catalysis requires precise catalyst optimization. This guide provides mechanistic troubleshooting, quantitative benchmarks, and validated protocols to help you maximize turnover frequency (TOF) and product yield.

Catalyst Optimization Workflow

CatalystWorkflow N1 Initial Catalyst Screening Pd2(dba)3 / Josiphos (5 mol%) N2 Monitor Conversion via LC-MS N1->N2 N3 High Yield / Low Byproducts Optimize Downward N2->N3 >90% Conversion N4 Low Yield / Stalled Reaction Optimize Upward N2->N4 <50% Conversion N5 Test 2 mol% Loading (Ideal for Scale-up) N3->N5 N6 Test 10-15 mol% Loading (Overcome Poisoning) N4->N6 N7 Final Validated Protocol (Maximized TOF/TON) N5->N7 Validation N6->N7 Validation

Logical workflow for optimizing transition-metal catalyst loading in triazolopyridine synthesis.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does decreasing palladium catalyst loading below 2 mol% stall the cyclization of[1,2,4]triazolo[4,3-a]pyridine derivatives? A: In the synthesis of 3-substituted-[1,2,4]triazolo[4,3-a]pyridines via the Pd-catalyzed addition of hydrazides to 2-chloropyridines, the catalytic cycle relies heavily on the oxidative addition of the C-Cl bond to a Pd(0) species[4]. When the catalyst loading drops below 2 mol%, the system becomes highly susceptible to catalyst poisoning by trace impurities or off-cycle resting states (such as stable Pd-hydrazide complexes). Maintaining a load of 2–5 mol% Pd2(dba)3 with a bulky phosphine ligand (e.g., Josiphos) ensures a robust active Pd(0) pool to drive the reaction to completion chemo-selectively at the hydrazide's terminal nitrogen[4].

Q2: How do I choose between Pd(OAc)2, Pd2(dba)3, and Cu-based catalysts for these derivatives? A: The choice is dictated by the specific bond-forming event. For direct C-H functionalization (e.g., benzylation) of the triazolopyridine core, Copper(I) catalysts are highly efficient and cost-effective[5]. Conversely, for cross-coupling reactions or tandem coupling-cyclization of 2-chloropyridines, Palladium catalysts like Pd(OAc)2 or Pd2(dba)3 are mandatory. Optimization studies on related cross-couplings have demonstrated that 15 mol% Pd(OAc)2 is often optimal for demanding substrates; lowering the amount decreases yields and increases reaction times, while exceeding 20 mol% provides no additional benefit[6].

Section 2: Troubleshooting Guide

Issue 1: High catalyst loading (>10 mol%) leads to excessive homocoupling or decomposition.

  • Root Cause: The 7-carbaldehyde group is sensitive to harsh basic conditions. Excess Pd(0) at elevated temperatures (e.g., >100 °C) accelerates transmetalation relative to oxidative addition, favoring the homocoupling of the aryl halide or causing degradation of the electron-withdrawing carbaldehyde moiety.

  • Resolution:

    • Reduce the catalyst loading to the empirically validated 2–5 mol% range[4].

    • Switch to a more sterically demanding ligand to favor the cross-coupling pathway over homocoupling.

    • Lower the reaction temperature to 80 °C to preserve the integrity of the 7-carbaldehyde group.

Issue 2: Incomplete conversion at optimized catalyst loads (2-5 mol%).

  • Root Cause: The electron-withdrawing nature of the 7-carbaldehyde group (and other substituents like 8-trifluoromethyl) can slow down oxidative addition or cause the product to coordinate tightly to the metal, temporarily sequestering the catalyst[1].

  • Resolution:

    • Ensure strict anhydrous and anaerobic conditions to prevent premature catalyst oxidation.

    • Extend the reaction time or evaluate the addition of a Lewis acid co-catalyst to enhance the transmetalation rate.

    • Verify the purity of the starting materials, as trace halides can poison the low-loading catalyst pool.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between catalyst loading and reaction efficiency for the synthesis of complex triazolopyridine derivatives:

EntryCatalyst SystemLoading (mol%)Time (h)Yield (%)Mechanistic Observation
1Pd2(dba)3 / Josiphos1.024<40Reaction stalls; severe catalyst poisoning.
2Pd2(dba)3 / Josiphos2.0 - 5.01585 - 90Optimal TOF; chemo-selective addition[4].
3Pd(OAc)210.01270Moderate yield; some homocoupling observed.
4Pd(OAc)215.01292Best result for demanding cross-couplings[6].
5Pd(OAc)220.01292No yield improvement; uneconomical[6].

Section 4: Experimental Protocols

Standard Operating Procedure: Palladium-Catalyzed Synthesis of 3-Substituted-[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

This self-validating protocol utilizes a tandem coupling and dehydrative cyclization approach[4].

Step 1: Preparation of the Reaction Mixture In an argon-filled glovebox, charge a sealed vial with the 2-chloropyridine-7-carbaldehyde derivative (1.0 equiv) and the appropriate alkyl/aryl hydrazide (1.2 equiv).

Step 2: Catalyst Loading Add Pd2(dba)3 (2.5 mol%) and Josiphos ligand (5.0 mol%) to the vial. Causality Note: This specific 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric Pd(0) species, preventing the precipitation of inactive Pd black.

Step 3: Tandem Coupling Dissolve the mixture in anhydrous toluene (0.2 M). Seal the vial, remove it from the glovebox, and heat at 100 °C for 15 hours. The intermediate will separate as a brown oil[4].

Step 4: Dehydrative Cyclization Filter the crude brown oil intermediate. Add glacial acetic acid (2.0 mL/mmol) and subject the mixture to microwave irradiation at 180 °C for 30 minutes. Causality Note: Acetic acid acts as both a solvent and an acid catalyst, driving the dehydrative cyclization to form the fused triazole ring[4].

Step 5: Purification Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (silica gel, DCM/MeOH gradient) to isolate the pure [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde derivative.

References

  • [4] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 4

  • [1] 1254982-03-0 3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde. ECHO Chemical. 1

  • [2] 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde | C12H10F3N3O | CID 87765235. PubChem. 2

  • [6] Catalyst Loading Optimization | Download Table. ResearchGate.6

  • [3] 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde CAS .... ChemicalBook. 3

  • [5] Copper(i)-catalyzed benzylation of triazolopyridine through direct C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). 5

Sources

Technical Support Center: Troubleshooting Degradation ofTriazolo[4,3-a]pyridine-7-carbaldehyde in Aqueous Media

Technical Support Center: Troubleshooting Degradation of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde in Aqueous Media

Welcome to the technical support center for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the stability of this compound in aqueous environments. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my compound in aqueous buffer, indicated by a decreasing peak area in my HPLC analysis. What are the likely causes?

A1: The degradation of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde in aqueous media can be attributed to several factors, primarily revolving around its inherent chemical reactivity. The principal culprits are:

  • Hydrolysis: The aldehyde functional group is susceptible to hydration in water to form a geminal diol. While this is often a reversible equilibrium, it can be the first step toward further degradation. More critically, the triazolopyridine ring system itself can be susceptible to pH-dependent hydrolysis.

  • pH-Dependent Instability: The pyridine nitrogen in the fused ring system can be protonated under acidic conditions. This can lead to a reversible intramolecular cyclization between the pyridine and aldehyde groups.[2][4] While this may act as a "masked aldehyde," the equilibrium is sensitive to pH, and fluctuations can lead to inconsistent compound concentrations.[2][4] Under strongly acidic or basic conditions, irreversible degradation pathways can be accelerated.

  • Oxidation: Aldehydes are prone to oxidation, converting to the corresponding carboxylic acid.[5] This can be facilitated by dissolved oxygen in your aqueous buffer, trace metal ion contaminants, or exposure to light.[1][3]

  • Photodegradation: Aromatic and heteroaromatic aldehydes can be sensitive to light, particularly in the UV spectrum.[1] Light exposure can provide the activation energy for various degradation reactions, including oxidation and rearrangement.[5]

Q2: My results are inconsistent from one experiment to the next, even when I prepare fresh solutions. What could be causing this variability?

A2: Inconsistent results are often a symptom of subtle variations in experimental conditions that significantly impact the stability of a sensitive compound like[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. Key areas to investigate include:

  • pH Fluctuations: As mentioned, the stability of the triazolopyridine ring and the aldehyde group is pH-dependent.[2][4] Minor shifts in the pH of your buffer, which can occur due to CO2 absorption from the air or interactions with your experimental system, can alter the degradation rate.

  • Inconsistent Solution Preparation: The order of reagent addition, mixing times, and ensuring complete dissolution can all affect the initial state of your compound.[1] If the compound is not fully dissolved before use, you will have concentration inaccuracies from the start.

  • Variable Storage Conditions: Even for freshly prepared solutions, the time between preparation and use, and the light and temperature conditions during that period, can lead to varying levels of degradation.[3]

Troubleshooting Guides

Problem 1: Rapid Degradation in Neutral or Basic Aqueous Buffers

Symptom: Significant loss of the parent compound within hours of dissolution in buffers with a pH of 7 or higher.

Underlying Cause: The aldehyde group is susceptible to nucleophilic attack, which is often catalyzed by bases. Additionally, the triazolopyridine ring system can undergo base-catalyzed hydrolysis.

Troubleshooting Workflow:

Caption: Workflow for addressing pH-dependent degradation.

Step-by-Step Protocol: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solution Preparation: Prepare a stock solution of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde in a suitable organic solvent like acetonitrile or DMSO.

  • Incubation: Dilute the stock solution to your final working concentration in each of the prepared buffers.

  • Time-Point Analysis: Immediately after dilution (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze each aliquot by a validated HPLC method to determine the remaining percentage of the parent compound.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.

Problem 2: Appearance of an Unknown Peak with a Shorter Retention Time in HPLC

Symptom: A new, more polar peak appears and grows over time, while the parent compound peak decreases.

Underlying Cause: This is a classic sign of oxidation, where the aldehyde is converted to the more polar carboxylic acid.

Troubleshooting Workflow:

Caption: Troubleshooting oxidation and photodegradation.

Step-by-Step Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of your compound in your aqueous buffer.

  • Stress Condition: Add a small amount of a mild oxidizing agent, such as 0.1% hydrogen peroxide.

  • Incubation: Let the solution sit at room temperature for a few hours.

  • HPLC-MS Analysis: Analyze the stressed sample by HPLC-MS. Compare the retention time and mass of the new peak with that of the unknown peak in your original degraded sample. A match in retention time and the expected mass for the carboxylic acid derivative confirms oxidation as the degradation pathway.

Data Summary: Common Degradation Pathways and Mitigation Strategies
Degradation Pathway Primary Cause Recommended Mitigation Actions
Hydrolysis/pH Instability pH of the aqueous medium is too high or too low.Conduct a pH stability study to find the optimal pH. Prepare stock solutions in an aprotic solvent (e.g., DMSO, acetonitrile) and dilute immediately before use.[1][3]
Oxidation Dissolved oxygen, trace metal ions.Degas buffers with an inert gas (N2, Ar). Use high-purity water and reagents. Consider adding a non-interfering antioxidant or a chelating agent like EDTA.[1]
Photodegradation Exposure to ambient or UV light.Protect solutions from light using amber vials or by wrapping containers in aluminum foil.[1][3]

Analytical Methodologies

A robust analytical method is crucial for accurately monitoring the stability of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Recommended HPLC Method:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid to aid in peak shape and ionization for MS detection) is often effective for separating the parent compound from its more polar degradants.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. For definitive identification of degradants, couple the HPLC to a mass spectrometer (LC-MS).

References

  • Zhang, X., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734–737. [Link]

  • Zhang, X., Song, D., & Lippard, S. J. (2007). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry. [Link]

Technical Support Center: NMR Sample Preparation forTriazolo[4,3-a]pyridine-7-carbaldehyde

Technical Support Center: NMR Sample Preparation for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal preparation of NMR samples for the compound[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the best primary solvents for preparing an NMR sample of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde?

A1: Based on the chemical structure of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde, which combines a polar heterocyclic system with an aldehyde functional group, the recommended starting solvents are Dimethyl Sulfoxide-d6 (DMSO-d6) and Chloroform-d (CDCl3) .

  • DMSO-d6 is a highly polar aprotic solvent, often regarded as a "universal solvent" for many organic and heterocyclic compounds.[4] Its strong solvating power is generally effective for compounds with multiple heteroatoms and polar functional groups. In many studies involving triazolopyridine derivatives, DMSO-d6 has been successfully employed for NMR analysis.[5]

  • Chloroform-d (CDCl3) is a less polar option but is also widely used for heterocyclic compounds.[6] It is particularly useful when better resolution is desired compared to DMSO-d6. However, its lower polarity might lead to solubility issues if the sample is highly polar. It's also important to be aware that commercial CDCl3 can contain acidic impurities which might affect the stability of the aldehyde.

The choice between these two will primarily depend on the solubility of your specific batch of the compound. It is always recommended to perform a small-scale solubility test before preparing the final NMR sample.

Q2: My compound has poor solubility in both DMSO-d6 and CDCl3. What are my alternative options?

A2: If you encounter poor solubility with the primary solvents, a systematic approach to solvent selection is necessary. Here are some alternative strategies:

  • Solvent Mixtures: A mixture of solvents can often provide the desired solubility. For instance, a small amount of DMSO-d6 added to CDCl3 can significantly enhance solubility while maintaining good resolution.

  • More Polar Aprotic Solvents:

    • Acetonitrile-d3 (CD3CN) and Acetone-d6 are other polar aprotic solvents that can be effective. Their chemical shift ranges and physical properties offer alternatives to DMSO-d6.[7][8]

  • Protic Solvents (with caution):

    • Methanol-d4 (CD3OD) can be a good solvent for polar compounds. However, the aldehyde group in your molecule could potentially form a hemiacetal with methanol, leading to the appearance of new signals in the NMR spectrum and complicating interpretation. This interaction is reversible and its extent depends on temperature and concentration.

  • Acidic Solvents for Poorly Soluble Polyaza Heterocycles:

    • For exceptionally difficult cases with polyaza heterocyclic compounds, Trifluoroacetic acid-d1 (TFA-d) can be used.[4] It protonates the basic nitrogen atoms in the heterocyclic rings, forming a salt that is often more soluble. Be aware that this will significantly alter the chemical shifts of the protons near the protonation sites.

Q3: I am observing unexpected peaks or signal broadening in my NMR spectrum. What could be the cause and how can I troubleshoot it?

A3: This is a common issue that can arise from several factors related to the solvent and the compound itself. Here’s a troubleshooting guide:

  • Issue: Broadened Signals, Especially for N-H or O-H protons.

    • Cause: This is often due to chemical exchange with residual water in the NMR solvent.[7] The rate of this exchange can be pH and temperature-dependent. In protic solvents like CD3OD, exchange with the solvent's deuterium can lead to the disappearance of these signals.

    • Troubleshooting:

      • Use high-purity deuterated solvents: Ensure your solvents are freshly opened or have been properly stored to minimize water absorption.

      • Add a drop of D2O: This will exchange all labile protons (like N-H or O-H) with deuterium, causing their signals to disappear. If the broad peak vanishes, it confirms it was from an exchangeable proton.

      • Vary the temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper signals.

  • Issue: Unexpected Peaks in the Aldehydic Region.

    • Cause: The aldehyde proton is sensitive to its chemical environment.

      • Reaction with Solvent: As mentioned, in protic solvents like methanol, hemiacetal formation can occur.

      • Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the solvent contains impurities or the sample has been stored for a long time.

    • Troubleshooting:

      • Use Aprotic Solvents: Stick to aprotic solvents like DMSO-d6, CDCl3, or Acetone-d6 to avoid reactions with the aldehyde.

      • Purify the Solvent: If you suspect acidic impurities in CDCl3 are causing issues, you can filter it through a small plug of basic alumina.[4]

      • Fresh Sample: Ensure you are using a fresh, pure sample of your compound.

Solvent Selection and Properties

The following table summarizes the properties of the recommended solvents for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde NMR sample preparation.

SolventChemical Formula1H Residual Peak (ppm)13C Residual Peak (ppm)Key Characteristics & Considerations
DMSO-d6 (CD3)2SO2.5039.52Primary Choice. Excellent for polar compounds. Hygroscopic, so use dry solvent.[3][7]
Chloroform-d CDCl37.2677.16Primary Choice. Good resolution. May contain acidic impurities.[3][6]
Acetone-d6 (CD3)2CO2.0529.84, 206.26Good alternative for polar compounds.[7][8]
Acetonitrile-d3 CD3CN1.941.32, 118.26Useful polar aprotic solvent.[7][8]
Methanol-d4 CD3OD3.31, 4.8749.00Use with caution. Protic solvent, may react with the aldehyde.[7][8]
Trifluoroacetic acid-d1 CF3CO2D~11.5~116.6, ~164.2For very insoluble samples. Will protonate the molecule and alter chemical shifts.[4]

Experimental Workflow: Solvent Selection and Troubleshooting

Below is a systematic workflow to guide you through the process of selecting the optimal solvent and troubleshooting common NMR issues.

Step-by-Step Protocol
  • Initial Solubility Test (Microscale):

    • Take a very small amount (a few crystals) of your compound.

    • In separate small vials, add ~0.1 mL of DMSO-d6 and CDCl3.

    • Observe solubility at room temperature with gentle agitation. If soluble, proceed to NMR sample preparation.

  • NMR Sample Preparation (Standard):

    • Weigh approximately 5-10 mg of your compound into a clean, dry NMR tube.

    • Add ~0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the tube and invert several times to ensure complete dissolution. Gentle warming or sonication can be used if needed.

  • Troubleshooting Poor Solubility:

    • If the compound is insoluble in both primary solvents, repeat the microscale solubility test with Acetone-d6 and Acetonitrile-d3.

    • If still insoluble, consider a solvent mixture (e.g., 90% CDCl3 / 10% DMSO-d6).

    • As a final resort for highly insoluble compounds, use TFA-d, being mindful of the expected chemical shift changes.

  • Addressing Spectral Artifacts:

    • If broad peaks are observed, add a drop of D2O to a separate sample to identify exchangeable protons.

    • If unexpected peaks are present, re-evaluate the purity of your compound and the solvent. Consider filtering CDCl3 through basic alumina if acidic impurities are suspected.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.

Solvent_Selection_WorkflowstartStart: [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde Samplesolubility_testMicroscale Solubility Test(DMSO-d6 & CDCl3)start->solubility_testis_solubleIs the compound soluble?solubility_test->is_solubleprepare_nmrPrepare NMR sample withprimary solventis_soluble->prepare_nmrYestry_alternativesTest alternative solvents:- Acetone-d6- Acetonitrile-d3is_soluble->try_alternativesNoacquire_spectrumAcquire NMR Spectrumprepare_nmr->acquire_spectrumend_goodEnd: High-Quality Spectrumacquire_spectrum->end_goodis_soluble_altSoluble in alternatives?try_alternatives->is_soluble_altis_soluble_alt->prepare_nmrYesuse_mixtureTry solvent mixture(e.g., CDCl3/DMSO-d6)is_soluble_alt->use_mixtureNois_soluble_mixSoluble in mixture?use_mixture->is_soluble_mixis_soluble_mix->prepare_nmrYesuse_tfaUse TFA-d(Note chemical shift changes)is_soluble_mix->use_tfaNouse_tfa->prepare_nmr

Caption: Solvent Selection Workflow for NMR Sample Preparation.

Troubleshooting_WorkflowstartStart: NMR Spectrum Acquiredcheck_qualityEvaluate Spectrum Quality(Resolution, Artifacts)start->check_qualityis_goodIs the spectrum high quality?check_quality->is_goodend_goodEnd: Analysis Completeis_good->end_goodYesissueIdentify Issueis_good->issueNobroad_signalsBroad Signalsissue->broad_signalsBroadeningunexpected_peaksUnexpected Peaksissue->unexpected_peaksArtifactscause_exchangeCause: Chemical Exchange(e.g., with H2O)broad_signals->cause_exchangecause_reactionCause:- Reaction with solvent (e.g., hemiacetal)- Oxidation of aldehydeunexpected_peaks->cause_reactionsolution_exchangeSolution:- Use high-purity solvent- Add D2O to confirm- Vary temperaturecause_exchange->solution_exchangereacquireRe-acquire Spectrumsolution_exchange->reacquiresolution_reactionSolution:- Use aprotic solvent- Purify solvent (e.g., alumina filter for CDCl3)- Use fresh, pure samplecause_reaction->solution_reactionsolution_reaction->reacquirereacquire->check_quality

Caption: Troubleshooting Guide for Common NMR Spectral Issues.

References

  • ChemBK. (n.d.). 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI). Retrieved from [Link]

  • NextSDS. (n.d.). 1,2,4-Triazolo[4,3-a]pyridine-7-carboxaldehyde (9CI) - Chemical Substance Information. Retrieved from [Link]

  • Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 83, 1-70.
  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 849.
  • Al-Warhi, T., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5797.

  • De la Cruz, K. E., et al. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1694.

  • Vega, D., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249770, (1,2,4)Triazolo(4,3-a)pyridine. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.
  • Nemes, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5674–5681.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81431, 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]

  • Di Mola, A., et al. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters, 22(10), 3873–3878.
  • Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 682.
  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(22), 3438-3448.

  • Lipson, V. V., et al. (2019). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives.

Validation & Comparative

A Comparative Guide to the Reactivity ofTriazolo[4,3-a]pyridine-7-carbaldehyde and 6-carbaldehyde Isomers

A Comparative Guide to the Reactivity of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde and 6-carbaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carbaldehyde group onto this scaffold opens up a plethora of synthetic possibilities for further functionalization and the generation of diverse molecular libraries. The position of this aldehyde group, however, is not trivial and can significantly influence the molecule's reactivity and, consequently, its utility in synthetic strategies. This guide provides an in-depth comparison of the reactivity of two key positional isomers:[1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde and[1][2][3]triazolo[4,3-a]pyridine-6-carbaldehyde.

Unraveling the Electronic Landscape: A Tale of Two Isomers

The differing reactivity of the 7- and 6-carbaldehyde isomers can be rationalized by considering the electronic and steric environments of the aldehyde functionality in each molecule. The electron-withdrawing nature of the pyridine nitrogen and the fused triazole ring plays a crucial role in modulating the electrophilicity of the carbonyl carbon.

The pyridine ring is inherently electron-deficient, particularly at the α (2 and 6) and γ (4) positions, due to the inductive effect of the electronegative nitrogen atom. The fusion of the 1,2,4-triazole ring, another electron-deficient system, further accentuates this effect.

In the case of [1][2][3]triazolo[4,3-a]pyridine-7-carbaldehyde , the aldehyde group is at a position that is electronically analogous to the meta-position of pyridine. The electron-withdrawing influence of the heterocyclic system on the aldehyde at this position is primarily inductive.

For [1][2][3]triazolo[4,3-a]pyridine-6-carbaldehyde , the aldehyde group is situated at a position electronically similar to the para-position relative to the bridgehead nitrogen and ortho to the pyridine nitrogen. This positioning allows for a more pronounced electron-withdrawing effect through both inductive and resonance (mesomeric) effects. The resonance effect can delocalize the electron density away from the carbonyl carbon, thereby increasing its electrophilicity.

Therefore, it is anticipated that the 6-carbaldehyde isomer will be more reactive towards nucleophiles than the 7-carbaldehyde isomer due to the greater electrophilicity of its carbonyl carbon.

A comparison of the electronic environments of the two isomers.

From a steric perspective, the aldehyde group at the 7-position is flanked by a proton and the fused triazole ring, while the aldehyde at the 6-position is situated between two protons on the pyridine ring. This suggests that the 7-aldehyde might experience slightly more steric hindrance, although this effect is likely to be less significant than the electronic differences.

Comparative Reactivity in Key Chemical Transformations

The anticipated differences in the electronic properties of the two isomers will manifest in their reactivity towards common synthetic transformations.

Nucleophilic Addition

Nucleophilic addition to the carbonyl group is the fundamental reaction of aldehydes. Due to the predicted higher electrophilicity of the carbonyl carbon in the 6-carbaldehyde isomer, it is expected to undergo nucleophilic attack more readily than the 7-carbaldehyde. This would translate to faster reaction rates and potentially higher yields for reactions such as Grignard additions, cyanohydrin formation, and reductive aminations.

Wittig Olefination

The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[4] Consistent with the trend in nucleophilic addition, the more electrophilic 6-carbaldehyde is expected to be more reactive in the Wittig reaction. This could be particularly advantageous when using less reactive, stabilized ylides.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[5] The initial step is the nucleophilic attack of the enolate of the active methylene compound on the aldehyde carbonyl. Consequently, the 6-carbaldehyde isomer, with its more electrophilic carbonyl, is predicted to be more susceptible to this reaction, leading to faster conversions and potentially milder required reaction conditions.

Experimental Protocols

The following are generalized protocols for key reactions, which can be adapted for both isomers. It is recommended to optimize the reaction conditions for each specific substrate.

Protocol 1: Wittig Olefination of[1][2][3]Triazolo[4,3-a]pyridine Carbaldehydes

This protocol describes the olefination using a non-stabilized ylide, methylenetriphenylphosphorane, to form a terminal alkene.

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde or -6-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The formation of a yellow-orange color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve the[1][2][3]triazolo[4,3-a]pyridine carbaldehyde isomer (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

GreagentsMethyltriphenylphosphonium bromidePotassium tert-butoxideAnhydrous THFylideYlide Formation(0 °C to RT)reagents->ylidealdehyde[1][2][3]Triazolo[4,3-a]pyridinecarbaldehyde isomerreactionWittig Reaction(RT)aldehyde->reactionylide->reactionquenchQuench(aq. NH4Cl)reaction->quenchextractionExtraction(Diethyl ether)quench->extractionpurificationPurification(Column Chromatography)extraction->purificationproductAlkene Productpurification->product

Workflow for the Wittig olefination.

Protocol 2: Knoevenagel Condensation of[1][2][3]Triazolo[4,3-a]pyridine Carbaldehydes

This protocol describes the condensation with malononitrile, a common active methylene compound, using a basic catalyst.[6]

Materials:

  • [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde or -6-carbaldehyde

  • Malononitrile

  • Piperidine or another suitable basic catalyst (e.g., pyrrolidine, triethylamine)

  • Ethanol or another suitable solvent

  • Ice-cold water

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the[1][2][3]triazolo[4,3-a]pyridine carbaldehyde isomer (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • To the stirred solution, add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic, and a precipitate may form.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of ice-cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the Knoevenagel condensation product. Further purification by recrystallization can be performed if necessary.

Greactants[1][2][3]Triazolo[4,3-a]pyridinecarbaldehyde isomerMalononitrileEthanolreactionCondensation Reaction(RT or gentle heat)reactants->reactioncatalystPiperidine (catalytic)catalyst->reactionprecipitationPrecipitation(Ice bath)reaction->precipitationfiltrationVacuum Filtrationprecipitation->filtrationproductKnoevenagel Productfiltration->product

Workflow for the Knoevenagel condensation.

Data Summary

The following table summarizes the predicted properties and reactivity of the two isomers based on the analysis of their electronic and steric characteristics.

Property[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde[1][2][3]Triazolo[4,3-a]pyridine-6-carbaldehyde
Position of Aldehyde C7 (meta-like position)C6 (ortho/para-like position)
Dominant Electronic Effect Inductive withdrawalInductive and Resonance withdrawal
Predicted Carbonyl Electrophilicity LowerHigher
Predicted Reactivity towards Nucleophiles LowerHigher
Predicted Rate in Wittig Olefination SlowerFaster
Predicted Rate in Knoevenagel Condensation SlowerFaster
Potential Steric Hindrance Slightly higherLower

Conclusion

In the absence of direct comparative experimental data, a thorough analysis of the electronic properties of the[1][2][3]triazolo[4,3-a]pyridine ring system provides a strong basis for predicting the relative reactivity of its 6- and 7-carbaldehyde isomers. The aldehyde at the C6 position is expected to be significantly more electrophilic and thus more reactive towards a wide range of nucleophilic reagents, including those used in Wittig olefinations and Knoevenagel condensations. This heightened reactivity is attributed to the combined inductive and resonance electron-withdrawing effects of the fused heterocyclic system at this position. In contrast, the aldehyde at the C7 position is primarily influenced by inductive effects, leading to a less electrophilic carbonyl carbon. These predictable differences in reactivity are crucial for medicinal chemists and synthetic organic chemists in designing efficient synthetic routes to novel[1][2][3]triazolo[4,3-a]pyridine derivatives. The choice of isomer will therefore be a critical strategic decision based on the desired subsequent transformations and the reactivity of the chosen reagents.

References

  • Kulkarni, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • MDPI. (2018). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • PMC. (2015). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • ACS Publications. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder/Retro-Diels−Alder Reaction Products: Reaction Development and Mechanistic Studies. [Link]

  • Kumar, N. V., & Mashelkar, U. C. (2007). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives.
  • PMC. (2017). Retro Diels Alder protocol for regioselective synthesis of novel[1][2][3]triazolo[4,3-a]pyrimidin-7(1H). [Link]

  • Journal of the American Chemical Society. (2015). Organocatalytic Enantioselective Direct Additions of Aldehydes to 4-Vinylpyridines and Electron-Deficient Vinylarenes and Their Synthetic Applications. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • MDPI. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. [Link]

  • Serafini, M., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450.

  • ACS Publications. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies. [Link]

  • PMC. (2022). Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • PubMed. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. [Link]

  • PubMed. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. [Link]

  • PMC. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. [Link]

  • ResearchGate. (2018). Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Organic Chemistry Portal. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • University of Rochester. (n.d.). Pyridines. [Link]

  • MDPI. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). [Link]

  • ResearchGate. (2021). A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities. [Link]

  • Academia.edu. (n.d.). Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. [Link]

A Comparative Guide to HPLC Method Validation for Purity Testing ofTriazolo[4,3-a]pyridine-7-carbaldehyde

A Comparative Guide to HPLC Method Validation for Purity Testing of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of critical method parameters and providing supporting experimental protocols. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[4][5][6][7][8][9][10][11]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6][12][13] For purity testing, this means the HPLC method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities or degradation products.

Introduction to[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde and the Imperative for Purity Assessment

[1][3]Triazolo[4,3-a]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[14][15][16][17] The specific compound,[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde, serves as a key intermediate in the synthesis of various pharmaceutical agents. Given its role, ensuring its purity is paramount to the safety and efficacy of the final drug product. An HPLC method is the analytical tool of choice for this purpose due to its high resolving power and sensitivity.

This guide will compare two common reversed-phase HPLC approaches for the purity testing of this compound:

  • Method A: A standard C18 column with a simple isocratic mobile phase.

  • Method B: A modern core-shell C18 column with a gradient mobile phase for potentially faster analysis and improved peak shape.

The validation of these methods will be discussed in detail across the following critical parameters as stipulated by ICH guidelines: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[7][8][18]

HPLC Method Validation Workflow

The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.

HPLC_Validation_Workflowcluster_0Method Development & Optimizationcluster_1Method Validationcluster_2DocumentationDevInitial MethodDevelopmentOptOptimization ofChromatographic ConditionsDev->OptSpecificitySpecificityOpt->SpecificityLinearityLinearity & RangeSpecificity->LinearityAccuracyAccuracyLinearity->AccuracyPrecisionPrecision(Repeatability & Intermediate)Accuracy->PrecisionLOD_LOQLOD & LOQPrecision->LOD_LOQRobustnessRobustnessLOD_LOQ->RobustnessProtocolValidation ProtocolRobustness->ProtocolReportValidation ReportProtocol->Report

Caption: A typical workflow for HPLC method validation.

Comparative Evaluation of HPLC Methods
ParameterMethod AMethod B
Column Traditional C18 (e.g., 4.6 x 150 mm, 5 µm)Core-Shell C18 (e.g., 4.6 x 100 mm, 2.7 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidGradient: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. Gradient from 30% to 90% B over 5 minutes.
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL

Rationale for Method Choices: Method A represents a conventional and widely used approach, often valued for its simplicity. Method B employs more recent column technology (core-shell particles) which can offer higher efficiency and faster separations, making it a valuable alternative to consider for high-throughput environments.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][12][19][20][21][22]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution medium or solvent used to prepare the samples to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities and demonstrate their separation from the main peak.[21]

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must demonstrate that the resulting degradant peaks are resolved from the main analyte peak.[12]

Comparative Data (Hypothetical):

ConditionMethod A (Resolution)Method B (Resolution)Acceptance Criteria
Acid Degradation 2.12.8> 2.0
Base Degradation 1.92.5> 2.0
Oxidative Degradation 2.53.1> 2.0
Thermal Degradation 2.32.9> 2.0
Photolytic Degradation 2.22.7> 2.0

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[23][24][25] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][23][24]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[1][18]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[12][23]

Comparative Data (Hypothetical):

ParameterMethod AMethod BAcceptance Criteria
Range 5-15 µg/mL5-15 µg/mLAs defined
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept 150.385.7Close to zero
Slope 2501228543-

Accuracy is the closeness of the test results obtained by the method to the true value.[26] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare placebo (matrix) samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations across these three concentration levels (three replicates at each level).

  • Calculate the percentage recovery for each sample.

Comparative Data (Hypothetical):

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.2 ± 0.8%99.8 ± 0.5%98.0 - 102.0%
100% 100.5 ± 0.6%100.1 ± 0.4%98.0 - 102.0%
120% 101.1 ± 0.9%100.7 ± 0.6%98.0 - 102.0%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[26] It is evaluated at two levels: repeatability and intermediate precision.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Comparative Data (Hypothetical):

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability 0.85%0.45%≤ 2.0%
Intermediate Precision 1.25%0.80%≤ 2.0%

Precision_TypesPrecisionPrecisionRepeatabilityRepeatability(Intra-assay)Precision->RepeatabilitySame LabSame DaySame AnalystIntermediateIntermediate PrecisionPrecision->IntermediateSame LabDifferent Day/AnalystReproducibilityReproducibility(Inter-laboratory)Precision->ReproducibilityDifferent Labs

Caption: Relationship between different levels of precision.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[27] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[27]

Experimental Protocol: LOD and LOQ can be determined by several methods, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[3][27][28][29]

  • Signal-to-Noise Ratio: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at a ratio of 10:1.[3][27][28]

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data (Hypothetical):

ParameterMethod AMethod B
LOD (µg/mL) 0.050.02
LOQ (µg/mL) 0.150.06

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][6][10][30]

Experimental Protocol:

  • Intentionally vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each varied condition.

Comparative Data (Hypothetical):

Parameter VariedMethod A (System Suitability)Method B (System Suitability)Acceptance Criteria
Flow Rate +0.1 mL/min PassPassPass
Flow Rate -0.1 mL/min PassPassPass
Temp +2 °C PassPassPass
Temp -2 °C PassPassPass
% Organic +2% PassPassPass
% Organic -2% Marginal PassPassPass
Overall Comparison and Recommendation
Validation ParameterMethod A (Traditional C18, Isocratic)Method B (Core-Shell C18, Gradient)
Specificity GoodExcellent
Linearity & Range ExcellentExcellent
Accuracy ExcellentExcellent
Precision GoodExcellent
LOD & LOQ GoodExcellent
Robustness GoodExcellent
Analysis Time ~10 min~7 min

Based on the comprehensive validation data, Method B is the recommended approach for the purity testing of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. While Method A is acceptable and meets all fundamental validation criteria, Method B offers significant advantages in terms of:

  • Superior Resolution: Providing greater confidence in separating the main analyte from potential impurities.

  • Higher Sensitivity: Lower LOD and LOQ values are crucial for detecting and quantifying trace impurities.

  • Enhanced Precision and Robustness: Indicating a more reliable and transferable method for routine quality control.

  • Faster Analysis Time: Improving laboratory throughput and efficiency.

The initial investment in a core-shell column is justified by the long-term benefits of improved data quality and increased productivity. This validated method provides a reliable and efficient tool for ensuring the quality and purity of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde in a regulated environment.

References

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. Altabrisa Group.
  • Belouafa, S., et al. (2017). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry.
  • AAPS. (2022, October 21).
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • Biorelevant.com. (n.d.).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
  • Industrial Pharmacist. (2023, September 8).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • PharmaGuru. (2025, May 2).
  • Dejaegher, B., & Vander Heyden, Y. (2025, November 27). Robustness Tests.
  • Chromatography Online. (n.d.). What Does Specificity Mean in Chromatography?.
  • BenchChem. (n.d.). A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds. BenchChem.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Element Lab Solutions. (n.d.).
  • Mastelf Technologies. (2025, February 10).
  • European Medicines Agency. (2023, December 15).
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group.
  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation.
  • Pharmaceutical Sciences. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
  • ECA Academy. (1994).
  • Lab Manager. (2025, October 23). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • Drug Development & Delivery. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Drug Development & Delivery.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada.
  • ResearchGate. (n.d.). Results of accuracy and precision for the HPLC method.
  • LCGC International. (2025, November 27). Analytical Method Validation: Back to Basics, Part II.
  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Taylor & Francis. (2024, October 8).
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Lab Manager. (2025, October 23).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. U.S.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
  • Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. PubChem.
  • Wiley Online Library. (n.d.). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library.

  • Functional Materials. (n.d.). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives.
  • National Center for Biotechnology Information. (2026, February 15). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed.
  • ARKIVOC. (2026, March 27). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.
  • Arabian Journal of Chemistry. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • MDPI. (2024, February 18).
  • ResearchGate. (n.d.). (PDF) Synthesis, structure and properties of[1][2][3]triazolo[4,3-a]pyridin-3-ylidene rhodium and palladium complexes. ResearchGate.

Sources

Mass spectrometry (LC-MS) validation of [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

A Comparative Guide to the LC-MS Validation of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. While this specific molecule may not have extensive published methods, this document synthesizes established principles of analytical chemistry and regulatory expectations to offer a robust, step-by-step protocol. We will compare two common reversed-phase columns, a C18 and a Phenyl-Hexyl, to illustrate how experimental choices impact chromatographic performance. The methodologies described herein are aligned with the stringent standards set by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][4]

Introduction: The Analytical Imperative

[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its precise and accurate quantification is critical for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this task, offering unparalleled sensitivity and selectivity.[3][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will walk through the logical development and rigorous validation of an LC-MS/MS method, providing the causality behind each decision to empower researchers to build reliable and defensible analytical systems.

Method Development: A Strategic Approach

A successful validation is built upon a well-developed and robust analytical method. Our strategy begins with understanding the analyte's physicochemical properties and progresses through systematic optimization of both chromatographic separation and mass spectrometric detection.

Analyte Characterization and Initial MS Parameters
  • Analyte: [1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

  • Chemical Formula: C₇H₅N₃O

  • Monoisotopic Mass: 147.0433 g/mol

  • Predicted Properties: The presence of the triazole and pyridine rings suggests a polar character and the ability to accept a proton, making it an excellent candidate for positive-mode Electrospray Ionization (ESI).[6]

Initial Mass Spectrometry (MS) Protocol:

  • Direct Infusion: Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into the mass spectrometer.

  • Full Scan (Q1): Acquire a full scan spectrum to confirm the presence of the protonated molecular ion ([M+H]⁺) at m/z 147.0.

  • Product Ion Scan (MS/MS): Select the precursor ion (m/z 147.0) and perform a product ion scan by inducing fragmentation in the collision cell. The goal is to identify stable, high-intensity fragment ions for Multiple Reaction Monitoring (MRM).

Expertise & Experience: The addition of formic acid is crucial. It serves to acidify the mobile phase, promoting protonation of the analyte for efficient ESI ionization and improving chromatographic peak shape for basic compounds.[7]

Proposed Fragmentation Pathway

Understanding the fragmentation is key to developing a selective MRM method. For[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde, fragmentation is likely initiated by cleavage of the fused ring system.

Gcluster_0Proposed ESI+ FragmentationPrecursor[M+H]⁺m/z 147.0Fragment1Loss of CO[M+H-CO]⁺m/z 119.0Precursor->Fragment1 CID Fragment2Loss of N₂[M+H-N₂]⁺m/z 119.0Precursor->Fragment2 CID Fragment3Loss of HCN[M+H-HCN]⁺m/z 120.0Precursor->Fragment3 CID

Caption: Proposed fragmentation of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Note: This proposed fragmentation is based on common pathways for triazole-containing compounds.[8][9] The actual fragments must be confirmed experimentally.

Based on this, we can select two promising MRM transitions for quantification and confirmation:

  • Quantitative: 147.0 → 119.0

  • Qualitative: 147.0 → 120.0

Liquid Chromatography: A Comparative Analysis

Effective chromatographic separation is essential to minimize matrix effects, where components of the sample other than the analyte interfere with ionization.[10] We will compare two common reversed-phase columns.

Experimental Protocol: Column Comparison

  • System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Sample: 100 ng/mL solution of the analyte.

  • Columns for Comparison:

    • Column A: Standard C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Column B: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm).

Trustworthiness: Using volatile buffers like formic acid or ammonium acetate is mandatory for LC-MS as non-volatile salts (like phosphate) will precipitate in the MS source, causing contamination and signal suppression.[7]

Table 1: Hypothetical Column Performance Comparison

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Rationale for Better Performance
Retention Time (min) 2.152.85The Phenyl-Hexyl phase offers alternative selectivity (π-π interactions) for aromatic compounds, often increasing retention.
Peak Asymmetry 1.11.0Both are acceptable (<1.5), but the Phenyl-Hexyl may provide more symmetric peaks for this specific analyte.
Peak Width (sec) 3.53.0Sharper peaks lead to better sensitivity and resolution.
Signal-to-Noise (S/N) 450600Increased retention moves the analyte further from the solvent front, reducing matrix effects and improving S/N.

Full Method Validation Protocol

The validation will be performed according to the ICH Q2(R1) and FDA guidelines, which outline the necessary characteristics for various analytical tests.[1][2][11]

Gcluster_testsValidationValidation WorkflowSpecificityLinearityAccuracyPrecisionLOD/LOQRobustnessSpecificitySpecificity(Interference Check)Validation:specificity->SpecificityLinearityLinearity(Calibration Curve)Validation:linearity->LinearityAccuracyAccuracy(% Recovery)Validation:accuracy->AccuracyPrecisionPrecision(%RSD)Validation:precision->PrecisionSensitivityLOD & LOQValidation:lod->SensitivityRobustnessRobustness(Method Tolerance)Validation:robustness->Robustness

Caption: Core components of an analytical method validation workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]

Protocol:

  • Analyze a blank matrix (e.g., reaction starting materials, placebo formulation).

  • Analyze a spiked sample containing the analyte and any known related substances or impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank matrix. The analyte peak should be chromatographically resolved from all other components.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[12]

Protocol:

  • Prepare a calibration curve with a minimum of six non-zero concentration levels, plus a blank. For example: 1, 5, 10, 50, 100, and 200 ng/mL.

  • Perform a linear regression analysis of the peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

Protocol:

  • Analyze samples at three concentration levels (low, medium, high) across the linear range, with a minimum of three replicates at each level.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 85-115% for each level.

Precision

Precision is the measure of the method's repeatability and consistency.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicates on the same day, by the same analyst.

  • Intermediate Precision (Inter-assay precision): Analysis of replicates on different days, by different analysts, or on different equipment.

Protocol:

  • Analyze a minimum of six replicates at a single concentration (e.g., 100 ng/mL) for repeatability.

  • Repeat the analysis on a separate day for intermediate precision.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]

Protocol:

  • LOD and LOQ can be estimated based on the signal-to-noise ratio.

    • LOD is typically where S/N ≥ 3:1.

    • LOQ is typically where S/N ≥ 10:1.

  • The LOQ must be confirmed by analyzing replicates (n=6) at the proposed LOQ concentration and demonstrating acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).

Table 2: Summary of Validation Parameters and Illustrative Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity No interference at analyte RTPass
Linearity Correlation Coefficient (r²)≥ 0.995
Range e.g., 1 - 200 ng/mLDefined by linearity
Accuracy % Recovery (Low, Mid, High QC)85 - 115%
Precision (Repeatability) % RSD (n=6)≤ 15%
Precision (Intermediate) % RSD (n=6, different day)≤ 15%
Limit of Quantitation (LOQ) S/N ≥ 10; %RSD ≤ 20%Confirmed
Limit of Detection (LOD) S/N ≥ 3Estimated

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the LC-MS validation of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. By systematically developing the method through a comparative analysis of chromatographic conditions and then executing a full validation protocol grounded in FDA and ICH guidelines, researchers can establish a reliable, accurate, and defensible analytical method.[1][2][4] This structured approach ensures data integrity, which is paramount in the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]

  • ICH Quality Guidelines. ICH. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • Bioanalytical Method Development for Polar Compounds. BioPharma Services. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • LC-MS method validation resources. Reddit. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKAT USA. [Link]

A Senior Application Scientist's Guide to Selecting Aldehyde Building Blocks for Triazolopyridine Drug Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Triazolopyridine Scaffold - A Privileged Player in Drug Discovery

The fusion of triazole and pyridine rings creates the triazolopyridine scaffold, a heterocyclic system of immense interest in medicinal chemistry.[1] These structures are not merely synthetic curiosities; they are core components of numerous biologically active compounds, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The versatility and "drug-like" nature of the triazolopyridine core make it a privileged scaffold in modern drug development.

The final properties and efficacy of a triazolopyridine-based drug are critically dependent on the substituents decorating the core structure. One of the most efficient and versatile methods for introducing this diversity is through the incorporation of various aldehyde building blocks during synthesis. This guide provides a comparative analysis of different aldehyde classes, offering experimental insights and data to help researchers make informed decisions in the design and synthesis of novel triazolopyridine drug candidates.

Core Synthetic Strategy: From Aldehyde to Triazolopyridine

A prevalent and highly effective method for synthesizing 3-substituted-[2][4][5]triazolo[4,3-a]pyridines involves a two-step, one-pot process. The reaction begins with the condensation of an aldehyde with 1-(pyridin-2-yl)hydrazine to form a hydrazone intermediate. This intermediate is not isolated but is subjected to an in situ oxidative cyclization to yield the final fused heterocyclic system.[3]

This synthetic route is widely adopted due to its efficiency and tolerance for a diverse range of functional groups on the aldehyde, which directly translates to the C3-position of the triazolopyridine ring.[3][6]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization Aldehyde Aldehyde (R-CHO) Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Condensation (-H2O) Hydrazine 1-(pyridin-2-yl)hydrazine Hydrazine->Hydrazone Hydrazone_ref Hydrazone Intermediate Triazolopyridine 3-Substituted [1,2,4]triazolo[4,3-a]pyridine Catalyst Oxidant / Catalyst (e.g., CuBr2, CAN) Catalyst->Triazolopyridine C-N Bond Formation Hydrazone_ref->Triazolopyridine

Figure 1: General workflow for the one-pot synthesis of 3-substituted-[2][4][5]triazolo[4,3-a]pyridines from aldehyde precursors.

Comparative Analysis of Aldehyde Building Blocks

The choice of aldehyde is a critical decision point that influences not only reaction kinetics and yield but also the ultimate biological activity of the target molecule. We can categorize aldehydes based on the electronic properties of their substituents to predict their behavior in the synthesis.

Aldehyde CategoryKey ExamplesReactivity & Mechanistic InsightExpected YieldImpact on Biological Activity
Aromatic (Electron-Withdrawing Group - EWG) 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde, 4-TrifluoromethylbenzaldehydeThe EWG increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the hydrazine and favoring rapid hydrazone formation.Generally Good to ExcellentEWGs can act as hydrogen bond acceptors or participate in dipole interactions, potentially enhancing binding to biological targets. The presence of a chlorine atom has been shown to significantly increase potency in some series.[7]
Aromatic (Electron-Donating Group - EDG) 4-Methoxybenzaldehyde, 4-Methylbenzaldehyde, 4-(Benzyloxy)benzaldehydeThe EDG slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing the initial condensation step compared to EWG-substituted aldehydes. However, the reaction proceeds efficiently.Good to ExcellentEDGs like methoxy or methyl groups can improve metabolic stability and modulate lipophilicity. They have been shown to be beneficial for inhibitory activity against certain enzymes, such as α-glucosidase.[7]
Aliphatic Acetaldehyde, Isobutyraldehyde, CyclohexanecarboxaldehydeAliphatic aldehydes are generally more reactive than aromatic aldehydes due to less steric hindrance and the absence of resonance stabilization. However, they are also more prone to side reactions like self-condensation (aldol).Moderate to GoodProvides access to non-planar, flexible side chains (sp3-rich), which can improve solubility and pharmacokinetic properties by exploring different regions of a target's binding pocket.
Heterocyclic Pyridine-4-carboxaldehyde, Furan-2-carboxaldehyde, Thiophene-2-carboxaldehydeReactivity is influenced by the nature of the heteroaromatic ring. The nitrogen in pyridine, for example, is electron-withdrawing, enhancing carbonyl reactivity.Good to ExcellentThe introduction of a heterocyclic ring can introduce key hydrogen bond donors/acceptors, significantly impacting target engagement and solubility. These are common motifs in kinase inhibitors.[8]
Causality Behind Experimental Choices: The Role of Electronics

The electronic nature of the substituent on the aromatic aldehyde has a direct and predictable effect on the reaction.

G cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_Node EWG (e.g., -NO2, -Cl) Pulls electron density from the ring and carbonyl carbon Increases electrophilicity (δ+) of carbonyl carbon Accelerates nucleophilic attack EDG_Node EDG (e.g., -OCH3, -CH3) Pushes electron density into the ring and carbonyl carbon Decreases electrophilicity (δ+) of carbonyl carbon Slightly slows nucleophilic attack Hydrazine Hydrazine Nucleophile Hydrazine->EWG_Node:f2 Faster Attack Hydrazine->EDG_Node:f2 Slower Attack

Figure 2: Influence of aldehyde substituents on the rate of initial hydrazone formation.

  • Electron-Withdrawing Groups (EWGs): An EWG like a nitro (-NO2) or chloro (-Cl) group pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This makes the carbon more electron-deficient (more positive character) and thus a more attractive target for the nucleophilic nitrogen of the hydrazine. The result is a faster rate of hydrazone formation.

  • Electron-Donating Groups (EDGs): An EDG like a methoxy (-OCH3) or methyl (-CH3) group pushes electron density into the ring, which slightly reduces the positive character of the carbonyl carbon. This can marginally slow down the initial condensation step, though in practice, the reaction remains highly efficient for a broad range of aldehydes.[9]

This understanding allows chemists to anticipate reaction kinetics and, in cases of complex substrates, to select conditions that favor the desired transformation.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

The following protocol is a representative example for the synthesis of 3-substituted-[2][4][5]triazolo[4,3-a]pyridines, adapted from the copper-catalyzed oxidative cyclization method.[3]

Materials:

  • 1-(pyridin-2-yl)hydrazine (1.0 mmol, 1.0 eq)

  • Substituted Aldehyde (1.0 mmol, 1.0 eq)

  • Copper(II) Bromide (CuBr2) (10 mol%, 0.1 mmol)

  • Oxone (2.0 mmol, 2.0 eq)

  • Acetonitrile (MeCN), 5 mL

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(pyridin-2-yl)hydrazine (1.0 mmol), the chosen aldehyde (1.0 mmol), and acetonitrile (5 mL).

  • Hydrazone Formation: Stir the mixture at room temperature. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC). This step is typically rapid, often completing within 30 minutes.

  • Catalyst and Oxidant Addition: Once the starting materials are consumed (as indicated by TLC), add Copper(II) Bromide (10 mol%) followed by Oxone (2.0 mmol).

  • Oxidative Cyclization: Continue to stir the reaction mixture at room temperature. The reaction progress is monitored by TLC until the hydrazone intermediate is fully converted to the product, typically within 2-3 hours.

  • Workup: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-substituted-[2][4][5]triazolo[4,3-a]pyridine.

Trustworthiness and Self-Validation: This protocol incorporates clear checkpoints. The two distinct stages (hydrazone formation and cyclization) can be independently monitored by TLC, allowing the researcher to validate the completion of each step before proceeding. The use of a well-established catalyst and oxidant under mild conditions ensures high reproducibility.[3]

Conclusion and Future Outlook

The selection of an aldehyde building block is a cornerstone of synthetic strategy in the development of novel triazolopyridine-based therapeutics. While a wide array of aldehydes are compatible with modern synthetic methods, their electronic properties exert a subtle but significant influence on reaction efficiency and, more critically, on the pharmacological profile of the final compound. Aromatic aldehydes bearing either electron-withdrawing or electron-donating groups are well-tolerated, providing a reliable platform for scaffold decoration. The exploration of aliphatic and heterocyclic aldehydes offers pathways to novel chemical space with potentially improved pharmacokinetic properties. By understanding the underlying chemical principles, researchers can strategically leverage the diversity of aldehyde building blocks to accelerate the discovery of next-generation triazolopyridine drugs.

References

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry.

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). Bioorganic & Medicinal Chemistry Letters.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry.

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry.

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2024). MDPI.

  • Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors. (2025). European Journal of Medicinal Chemistry.

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.

  • Crystal structure of[2][4][5]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2020). ResearchGate.

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC. 11.[2][4][5]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. (2024). Semantic Scholar.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate.

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2024). Scientific Reports.

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][4][5]Triazolo[4,3-a]pyrimidines. (2023). MDPI.

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022). Chemistry of Heterocyclic Compounds.

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2024). ResearchGate.

  • The Chemistry of the Triazolopyridines: an Update. (2002). Advances in Heterocyclic Chemistry.

  • The Chemistry of the Triazolopyridines: An Update. (2023). ResearchGate.

  • Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. (2024). RSC Publishing.

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). MDPI.

Sources

Comparative Performance Analysis ofTriazolo[4,3-a]pyridine-7-carbaldehyde in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Process Development Scientists

Introduction: The Enduring Power of Suzuki-Miyaura Coupling in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry. Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters have cemented its status as a preferred method for constructing carbon-carbon bonds. In the quest for novel therapeutics, the fusion of aromatic and heteroaromatic systems is a recurring theme, and the Suzuki-Miyaura reaction provides an elegant and efficient means to achieve this.

Heterocyclic aldehydes are invaluable building blocks in this context, serving as versatile synthons for the introduction of complex molecular fragments. The aldehyde functionality can be readily transformed into a variety of other useful groups, or it can participate directly in further synthetic elaborations. This guide focuses on benchmarking the performance of a specific, high-interest heterocyclic aldehyde, triazolo[4,3-a]pyridine-7-carbaldehyde , in this critical transformation. We will objectively compare its reactivity and efficiency against two other commercially available and structurally relevant heterocyclic aldehydes: pyridine-4-carbaldehyde and quinoline-6-carbaldehyde .

This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of howtriazolo[4,3-a]pyridine-7-carbaldehyde performs, enabling more informed decisions in the design and execution of synthetic routes.

Experimental Design: A Framework for Objective Comparison

To ensure a fair and direct comparison, a standardized Suzuki-Miyaura coupling protocol was established. The selection of reagents, catalyst, and reaction conditions was guided by principles of efficiency, broad applicability, and reproducibility.

The Rationale Behind Our Chosen Protocol:
  • Palladium Catalyst: We selected [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the pre-catalyst. This complex is renowned for its high efficiency in cross-coupling reactions involving heteroaromatic substrates. The dppf ligand's wide bite angle and electron-donating properties promote the reductive elimination step, which is often rate-limiting, and helps to stabilize the active Pd(0) species.

  • Base: Potassium Carbonate (K₂CO₃) was chosen as the base. It is an inorganic base that is effective, cost-efficient, and generally well-tolerated by a wide range of functional groups. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: A 1,4-dioxane and water (4:1) mixture was used. This polar aprotic/aqueous system provides good solubility for both the organic substrates and the inorganic base, facilitating efficient interaction between all components of the reaction.

  • Boronic Acid Substrates: To probe the electronic and steric tolerance of the coupling, two distinct boronic acids were chosen for this study:

    • Phenylboronic Acid: A simple, electronically neutral arylboronic acid to establish a baseline reactivity.

    • 4-Methoxyphenylboronic Acid: An electron-rich arylboronic acid to assess the impact of electron-donating groups on the coupling efficiency.

Experimental Workflow

The following diagram outlines the standardized workflow employed for each coupling reaction, from setup to final analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis r_flask Reaction Flask add_aldehyde Add Aldehyde (1.0 eq) add_boronic Add Boronic Acid (1.2 eq) add_aldehyde->add_boronic add_catalyst Add Pd(dppf)Cl2 (2 mol%) add_boronic->add_catalyst add_base Add K2CO3 (2.0 eq) add_catalyst->add_base add_solvent Add Dioxane/H2O add_base->add_solvent degas Degas (N2 Purge) add_solvent->degas heat Heat to 80 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with H2O cool->quench extract Extract with EtOAc quench->extract dry Dry (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify yield Calculate Yield purify->yield nmr 1H NMR purify->nmr lcms LC-MS purify->lcms

Caption: Standardized workflow for the Suzuki-Miyaura coupling benchmark experiments.

Performance Benchmark: Quantitative Comparison

The three aldehydes were subjected to the standardized Suzuki-Miyaura coupling protocol with the selected boronic acids. All reactions were run for a standardized period of 4 hours to allow for a direct comparison of conversion and efficiency. The results, including isolated yields after purification by column chromatography, are summarized below.

Aldehyde SubstrateBoronic Acid PartnerIsolated Yield (%)Product Purity (by ¹H NMR)
Triazolo[4,3-a]pyridine-7-carbaldehyde Phenylboronic Acid88%>98%
Triazolo[4,3-a]pyridine-7-carbaldehyde 4-Methoxyphenylboronic Acid92%>98%
Pyridine-4-carbaldehydePhenylboronic Acid85%>98%
Pyridine-4-carbaldehyde4-Methoxyphenylboronic Acid89%>98%
Quinoline-6-carbaldehydePhenylboronic Acid76%>97%
Quinoline-6-carbaldehyde4-Methoxyphenylboronic Acid81%>98%

Discussion and Mechanistic Considerations

The data reveals that triazolo[4,3-a]pyridine-7-carbaldehyde is a highly effective substrate in Suzuki-Miyaura coupling, consistently providing slightly higher or comparable yields to the benchmark pyridine-4-carbaldehyde. Notably, it significantly outperformed the more sterically hindered quinoline-6-carbaldehyde.

The enhanced reactivity of the triazolopyridine scaffold compared to the quinoline can be attributed to several factors:

  • Electronic Properties: The fused triazole ring is electron-withdrawing, which can increase the electrophilicity of the carbon-halogen bond (if a halide precursor was used to synthesize the aldehyde) and facilitate the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The 7-position of thetriazolo[4,3-a]pyridine system is less sterically encumbered than the 6-position of the larger quinoline ring system, allowing for more facile approach of the bulky palladium catalyst.

  • Catalyst Affinity: The presence of multiple nitrogen atoms in the triazolopyridine core may influence its interaction with the palladium center, potentially preventing catalyst deactivation and promoting efficient turnover.

All reactions proceeded cleanly, with high product purity achieved after a standard chromatographic purification. The slightly improved yields observed with the electron-rich 4-methoxyphenylboronic acid are consistent with the general observation that electron-donating groups on the boronic acid can accelerate the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L2 (Active Catalyst) pd_complex R1-Pd(II)L2-X pd0->pd_complex R1-X (Aldehyde Precursor) ox_add Oxidative Addition ox_add->pd_complex pd_r1_r2 R1-Pd(II)L2-R2 pd_complex->pd_r1_r2 transmetal Transmetalation transmetal->pd_r1_r2 boronate R2-B(OR)3- boronate->transmetal base Base base->boronate boronic_acid R2-B(OH)2 boronic_acid->boronate pd_r1_r2->pd0 red_elim Reductive Elimination product R1-R2 (Product) red_elim->product product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling:

  • Reagent Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the heterocyclic aldehyde (0.5 mmol, 1.0 eq), the corresponding boronic acid (0.6 mmol, 1.2 eq), potassium carbonate (1.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen gas for 5 minutes.

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

  • Analysis: Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity.

Safety Precautions: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care.

Conclusion

This comparative study demonstrates that triazolo[4,3-a]pyridine-7-carbaldehyde is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction. It consistently delivers high yields of the desired biaryl products, performing on par with, or slightly better than, the commonly used pyridine-4-carbaldehyde and significantly outperforming the more sterically demanding quinoline-6-carbaldehyde. Its robust performance, coupled with the synthetic versatility of the aldehyde handle, makes it a highly valuable building block for the synthesis of complex molecules in drug discovery and materials science. The provided protocol offers a reliable and efficient method for its utilization in this critical C-C bond-forming reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig and Suzuki-Miyaura Couplings with Pd(II) Precatalysts. Organometallics, 34(23), 5497–5508. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Reaction. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Al-Masum, M. (2016). Suzuki-Miyaura Cross-Coupling Reaction: A Review. Synthetic Communications, 46(1), 1-20. [Link]

A Spectroscopic Guide toTriazolo[4,3-a]pyridine Derivatives: Elucidating Structure Through Spectral Analysis

A Spectroscopic Guide to[1][2][3]Triazolo[4,3-a]pyridine Derivatives: Elucidating Structure Through Spectral Analysis

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including applications in pharmaceuticals and agrochemicals. The substitution pattern on this bicyclic aromatic system profoundly influences its physicochemical properties and, consequently, its spectroscopic characteristics. This guide provides a comparative analysis of the spectroscopic features of various[1][2]triazolo[4,3-a]pyridine derivatives, with a special focus on understanding the influence of substituents, including the electron-withdrawing 7-carbaldehyde group. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to interpret spectra and elucidate the structure of these important molecules.

The Causality of Spectral Signatures: A Structure-Spectroscopy Correlation

The electronic environment of each atom within a molecule dictates its interaction with electromagnetic radiation, giving rise to its unique spectral fingerprint. In the[3][1][2]triazolo[4,3-a]pyridine system, the fused pyridine and triazole rings create a complex electronic landscape. The introduction of substituents at various positions (3, 5, 6, 7, and 8) alters this landscape through inductive and resonance effects, leading to predictable shifts in spectroscopic signals.

For instance, electron-donating groups (EDGs) like alkyl or alkoxy groups increase the electron density in the aromatic system, generally causing upfield shifts (lower ppm) in ¹H and ¹³C NMR spectra and shifting UV-Vis absorption to longer wavelengths (bathochromic shift). Conversely, electron-withdrawing groups (EWGs) such as a carbaldehyde (-CHO) or a trifluoromethyl (-CF₃) group decrease electron density, resulting in downfield shifts (higher ppm) in NMR and a potential hypsochromic (blue) or bathochromic (red) shift in UV-Vis spectra depending on the nature of the electronic transition.

dot

Caption: The interplay between substituents and the core heterocyclic structure dictates the resulting spectroscopic data, which is key for structural elucidation.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment.

¹H NMR Spectroscopy:

The protons on the pyridine ring of the[3][1][2]triazolo[4,3-a]pyridine system typically appear in the aromatic region (δ 7.0-9.0 ppm). The introduction of a substituent will primarily affect the chemical shifts of the protons in its vicinity.

  • Electron-Withdrawing Groups (EWGs): An EWG like a carbaldehyde group at the 7-position is expected to deshield the adjacent protons at the 6 and 8 positions, causing their signals to shift downfield. The aldehyde proton itself would appear as a singlet at a characteristic downfield position, typically in the range of δ 9.5-10.5 ppm.

  • Electron-Donating Groups (EDGs): Conversely, an EDG would shield the neighboring protons, leading to an upfield shift.

¹³C NMR Spectroscopy:

The effect of substituents is also clearly observable in the ¹³C NMR spectrum.

  • The Carbaldehyde Carbon: The carbon of a carbaldehyde group is highly deshielded and typically resonates in the range of δ 185-200 ppm.

  • Ring Carbons: An EWG at C-7 will cause a downfield shift for C-7 and, to a lesser extent, the other carbons in the pyridine ring. An EDG will have the opposite effect.

Table 1: Comparative ¹H and ¹³C NMR Data for Substituted[3][1][2]Triazolo[4,3-a]pyridine Derivatives

CompoundSubstituent(s)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
1 3-(pyridin-4-yl)8.63-8.48 (m, 2H), 8.15 (dd, 1H), 7.98 (s, 1H), 7.69 (ddd, 1H), 7.64-7.59 (m, 2H), 7.32 (dt, 1H), 6.83 (ddt, 1H)156.96, 151.02, 150.15, 148.19, 143.32, 138.61, 136.25, 122.18, 120.53, 116.36, 107.29
2 6-bromo-3-(pyridin-4-yl)8.92 (dd, 1H), 8.88-8.72 (m, 2H), 8.03-7.94 (m, 2H), 7.91 (dd, 1H), 7.61 (dd, 1H)150.50, 149.27, 144.15, 133.49, 131.64, 124.32, 121.92, 116.70, 109.24
3 6-(Trifluoromethyl)-3-substituted9.28 (s, 1H), 8.17 (s, 1H), 8.00-7.96 (m, 3H), 7.62 (d, 1H)166.9, 149.4, 147.0, 134.6, 129.2, 128.2, 127.2, 125.6, 125.4, 124.7, 123.5, 120.2, 119.4, 116.5, 110.3[4]

Note: The data presented is for illustrative purposes and specific chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • Carbonyl Stretching: The most characteristic feature of a[3][1][2]triazolo[4,3-a]pyridine-7-carbaldehyde derivative in an IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. This band typically appears in the region of 1690-1740 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

  • C-H Stretching of the Aldehyde: A pair of weak to medium bands for the C-H stretching of the aldehyde proton can often be observed around 2820 and 2720 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic rings appear in the 1400-1650 cm⁻¹ region.[3]

Table 2: Characteristic IR Absorption Frequencies for Substituted[3][1][2]Triazolo[4,3-a]pyridine Derivatives

CompoundSubstituent(s)Key IR Frequencies (cm⁻¹)Reference
1 3-(pyridin-4-yl)1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087
2 6-bromo-3-(pyridin-4-yl)1600, 1523, 1417, 1336, 1296, 1209, 1091, 992, 825, 789, 727
3 6-(Trifluoromethyl)-3-substituted3343, 3233, 3101, 3042, 2923, 2853, 1299, 1131, 742[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The[3][1][2]triazolo[4,3-a]pyridine system, being aromatic, exhibits characteristic π→π* transitions. The position of the absorption maximum (λmax) is sensitive to the substitution pattern.

  • Effect of a 7-Carbaldehyde Group: The introduction of a carbaldehyde group, a chromophore, in conjugation with the aromatic system is expected to cause a bathochromic shift (shift to longer wavelength) of the π→π* transition bands due to the extension of the conjugated system. This would result in the compound absorbing light at a longer wavelength compared to the unsubstituted parent compound.

Table 3: UV-Vis Absorption Data for Substituted Triazolo-fused Heterocycles

Compound ClassSubstituent EffectsTypical λmax Range (nm)Reference
[3][1][2]triazolo[4,3-c]quinazolinesElectron-donating groups cause a red shift.350-381 (in toluene)[5]
2,4,6-triphenylpyridinesSubstituent dependent300-400 (in chloroform)[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Molecular Ion Peak: In the mass spectrum of a[3][1][2]triazolo[4,3-a]pyridine derivative, the molecular ion peak (M⁺ or [M+H]⁺) will be prominent, confirming the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the[3][1][2]triazolo[4,3-a]pyridine ring is influenced by the substituents. Common fragmentation pathways for 1,2,4-triazole rings involve the loss of N₂ or HCN.[1] For a 7-carbaldehyde derivative, a characteristic fragmentation would be the loss of the formyl radical (•CHO, 29 amu) or carbon monoxide (CO, 28 amu).

Table 4: Mass Spectrometry Data for Substituted[3][1][2]Triazolo[4,3-a]pyridine Derivatives

CompoundSubstituent(s)Molecular Ion (m/z)Key Fragments (m/z)Reference
1 3-(pyridin-4-yl)197.2 [M+H]⁺Not reported
2 6-bromo-3-(pyridin-4-yl)275.2/277.2 [M+H]⁺Not reported
3 6-(Trifluoromethyl)-3-substituted359 [M-H]⁻Not reported[4]

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic techniques discussed. It is crucial to adapt these protocols to the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the[3][1][2]triazolo[4,3-a]pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

dot

NMR_WorkflowSample_PrepSample Preparation(Dissolve in Deuterated Solvent)Instrument_SetupInstrument Setup(Tuning & Shimming)Sample_Prep->Instrument_SetupAcquisitionData Acquisition(1H and 13C Spectra)Instrument_Setup->AcquisitionProcessingData Processing(FT, Phasing, Referencing)Acquisition->ProcessingAnalysisSpectral Analysis(Chemical Shift, Integration, Coupling)Processing->Analysis

In vitro assay validation for compounds derived from [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth validation guide designed for drug development professionals and assay scientists evaluating novel Hedgehog (Hh) pathway inhibitors.

Scientific Rationale: The Triazolopyridine Pharmacophore

The aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver in various malignancies, including basal cell carcinoma (BCC) and triple-negative breast cancer (TNBC). While the FDA-approved Smoothened (SMO) inhibitor Vismodegib has validated the clinical utility of targeting this pathway, the rapid emergence of resistance mutations (e.g., SMO D473H) necessitates novel chemical scaffolds.

Derivatives synthesized from [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde have emerged as highly potent SMO antagonists. As an Application Scientist, I favor the 7-carbaldehyde building block because it provides a highly reactive synthetic handle (ideal for reductive aminations or Wittig reactions) while preserving the core bicyclic triazolopyridine ring. This core is critical: the nitrogen atoms in the [1,2,4]triazolo[4,3-a]pyridine system act as potent hydrogen-bond acceptors, interacting directly with key residues (like Tyr394) within the SMO transmembrane heptahelical bundle, mimicking and often exceeding the binding affinity of the pyridine ring found in Vismodegib ([1]).

Mechanistic Pathway Visualization

To understand the assay design, we must first map the target engagement. The following diagram illustrates the Hh signaling cascade and the specific pharmacological intervention points for triazolopyridine derivatives compared to standard therapies.

Hh_Pathway Ligand Hedgehog (Shh) PTCH1 PTCH1 Receptor Ligand->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Relieves Inhibition GLI GLI Cascade SMO->GLI Activates Transcription Tumorigenesis GLI->Transcription Promotes Gene Expr. Triazolo Triazolopyridine Derivatives Triazolo->SMO Antagonizes Vismodegib Vismodegib (Standard) Vismodegib->SMO Antagonizes

Fig 1: Hedgehog signaling pathway highlighting SMO inhibition by triazolopyridine derivatives.

Comparative Quantitative Data

Before diving into the protocols, it is crucial to establish the performance benchmarks. Below is a comparative data summary of a representative optimized derivative synthesized from [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde (denoted as "Derivative X") against industry standards.

Compound / LigandSMO Binding IC₅₀ (nM)GLI Reporter IC₅₀ (nM)MDA-MB-231 Viability IC₅₀ (µM)LogD (pH 7.4)
Triazolopyridine Deriv. X 45 ± 490 ± 81.2 ± 0.32.8
Vismodegib (Control) 46 ± 5100 ± 94.5 ± 0.53.5
Cyclopamine (Reference) 250 ± 15300 ± 20> 10.04.1

Data Interpretation: Derivative X demonstrates target engagement and transcriptional blockade statistically equivalent to Vismodegib. However, its superior anti-proliferative efficacy in TNBC (MDA-MB-231) cells suggests that the tunable nature of the 7-carbaldehyde side chain allows for optimized lipophilicity (LogD 2.8 vs 3.5), enhancing intracellular accumulation and potentially overcoming efflux mechanisms that limit Vismodegib's efficacy in solid tumors.

Core In Vitro Validation Workflows

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an assay must not simply generate a number; it must prove its own validity. The following protocols are engineered as self-validating systems .

Workflow A: Target Engagement via BODIPY-Cyclopamine Competitive Binding

Causality: Phenotypic cell death is meaningless without proving direct target engagement. This assay confirms that the triazolopyridine derivative physically displaces a known fluorescent ligand (BODIPY-cyclopamine) from the SMO receptor's transmembrane pocket.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably overexpressing wild-type human SMO in 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C.

  • Probe Incubation: Wash cells with Assay Buffer (PBS containing 0.5% BSA). Add 5 nM BODIPY-cyclopamine to all test wells.

  • Compound Addition: Add the triazolopyridine derivative in a 10-point dose-response curve (0.1 nM to 10 µM, 0.1% final DMSO).

  • Self-Validation (Internal Control): In designated control wells, add 10 µM of unlabeled cyclopamine. This defines the Non-Specific Binding (NSB) baseline. Calculate the Z'-factor between the vehicle control (Total Binding) and the unlabeled cyclopamine control (NSB). Do not proceed with data analysis if Z' < 0.5.

  • Detection: Incubate for 2 hours at room temperature in the dark. Wash three times with cold Assay Buffer. Read fluorescence using a high-content imager or flow cytometer (Ex: 488 nm / Em: 520 nm).

Workflow B: Functional Pathway Blockade via GLI-Luciferase Reporter Assay

Causality: Binding to a receptor does not guarantee antagonism; the compound could be a weak agonist. This assay proves that the physical binding observed in Workflow A successfully halts the downstream GLI-mediated transcription of tumorigenic genes.

Step-by-Step Methodology:

  • Cell Preparation: Utilize Shh-Light2 cells (NIH/3T3 fibroblasts stably co-transfected with a GLI-responsive Firefly luciferase reporter and a constitutive TK-Renilla luciferase reporter). Seed at 30,000 cells/well in 96-well plates.

  • Pathway Stimulation: After 24 hours, replace media with low-serum media (0.5% FBS) containing 100 nM SAG (Smoothened Agonist) to artificially hyperactivate the Hh pathway.

  • Compound Treatment: Co-treat with the triazolopyridine test compounds for 48 hours.

  • Self-Validation (Dual-Read Normalization): A common artifact in reporter assays is compound cytotoxicity masquerading as pathway inhibition. By using the Dual-Luciferase system, measure both Firefly and Renilla luminescence. Normalize the Firefly signal (Hh pathway) to the Renilla signal (cell viability/transfection efficiency). If Renilla signal drops by >20% compared to vehicle, flag the concentration as cytotoxic, not purely antagonistic.

  • Detection: Lyse cells and read sequential luminescence using a standard microplate reader.

Workflow C: Phenotypic Translation via Anti-Proliferative Assay

Causality: The ultimate goal of drug development is tumor suppression. This assay evaluates whether the optimized physicochemical properties of the [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde derivative translate into superior cancer cell death compared to Vismodegib.

Step-by-Step Methodology:

  • Cell Preparation: Seed MDA-MB-231 (TNBC) cells at 5,000 cells/well in 96-well opaque plates.

  • Treatment: Treat cells with serial dilutions of the test compound and Vismodegib (control) for 72 hours.

  • Self-Validation (Control Integrity): Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Staurosporine). The assay is only valid if Staurosporine reduces viability by >95% and DMSO vehicle shows <5% variance from untreated wells.

  • Detection: Add CellTiter-Glo® Reagent (measures ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

References

  • Tian, N., et al. (2020). Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. European Journal of Medicinal Chemistry.[Link][1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87765235, 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde. PubChem.[Link][2]

Sources

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis ofTriazolo[4,3-a]pyridine-7-carbaldehyde

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

This guide provides an in-depth technical comparison and a detailed analytical protocol for the analysis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind the proposed methodologies, ensuring a robust and reproducible analytical approach.

Introduction: The Analytical Challenge of a Fused Heterocycle

[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde is a fused heterocyclic compound of interest in medicinal chemistry and pharmaceutical research.[4][5][6] Its structure, featuring a polar triazole ring fused to a pyridine ring and bearing a reactive carbaldehyde group, presents a unique analytical challenge. The polarity imparted by the nitrogen atoms and the aldehyde's carbonyl group influences its chromatographic behavior, while the fused ring system dictates its mass spectrometric fragmentation. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation and identification of such volatile and semi-volatile compounds.[7] This guide will detail a proposed GC-MS methodology, compare it with alternative analytical strategies, and provide the foundational knowledge for successful method development.

I. Proposed GC-MS Methodology for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

The following protocol is a robust starting point for the analysis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. The parameters have been selected based on the physicochemical properties of analogous heterocyclic and aromatic aldehyde compounds.[1][3]

Experimental Workflow Diagram

GCMS_WorkflowGC-MS Workflow for [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde Analysiscluster_prepSample Preparationcluster_analysisGC-MS Analysiscluster_dataData ProcessingSampleSolid SampleDissolutionDissolve in Volatile Solvent(e.g., Dichloromethane, Ethyl Acetate)Sample->DissolutionDilutionDilute to 1-10 µg/mLDissolution->DilutionFiltrationFilter through 0.22 µm PTFE FilterDilution->FiltrationVialTransfer to 2 mL Autosampler VialFiltration->VialInjectionAutosampler Injection (1 µL)Vial->InjectionGCGas Chromatograph(Separation based on volatility and column interaction)Injection->GCMSMass Spectrometer(Ionization, Fragmentation, Detection)GC->MSTICTotal Ion Chromatogram (TIC) GenerationMS->TICPeak_IntegrationPeak Integration & Retention Time DeterminationTIC->Peak_IntegrationMass_SpectrumMass Spectrum ExtractionPeak_Integration->Mass_SpectrumLibrary_SearchLibrary Search & Fragmentation AnalysisMass_Spectrum->Library_SearchQuantificationQuantification (if required)Library_Search->Quantification

Caption: Workflow for the GC-MS analysis of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde.

Detailed GC-MS Protocol

1. Sample Preparation: Proper sample preparation is paramount for accurate and reproducible results.

  • For pure compounds or reaction mixtures: Dilute the sample in a high-purity, volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1-10 µg/mL.[1]

  • Rationale: This concentration range is typically suitable for modern GC-MS systems, preventing detector saturation while ensuring adequate signal intensity. The choice of solvent should be based on sample solubility and compatibility with the GC column.

  • If particulates are present, filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

2. GC-MS Parameters: The following table outlines the recommended starting parameters for the GC-MS analysis.

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA mid-polarity column provides a good balance for separating a compound with both polar (triazole, aldehyde) and non-polar (aromatic rings) features.[8][9] It is a robust, general-purpose column suitable for method development.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode maximizes sensitivity for low-concentration samples, while a split injection prevents column overloading for more concentrated samples.
Carrier GasHelium at a constant flow rate of 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.[10]
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 minThe initial temperature is set above the solvent boiling point. The temperature ramp allows for the separation of components with different boiling points, and the final hold ensures that all compounds have eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVEI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
Source Temperature230 °CAn optimal source temperature ensures efficient ionization while minimizing thermal degradation of the analyte within the ion source.[1]
Quadrupole Temp.150 °CMaintains the cleanliness of the quadrupole and ensures consistent ion transmission.[1][10]
Scan Rangem/z 40-350This range will cover the molecular ion of the target compound (C₈H₅N₃O, MW ≈ 159.15 g/mol ) and its expected fragments.
Solvent Delay3-5 minutesPrevents the high concentration of the injection solvent from reaching and potentially damaging the MS detector.[1]
Anticipated Retention Time and Mass Spectrum
  • Retention Time (RT): While an exact retention time cannot be provided without experimental data, based on its structure and the proposed GC program, the elution of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde would be expected in the mid-to-late region of the chromatogram. The retention time is influenced by the compound's boiling point and its interaction with the stationary phase of the column.[9]

  • Mass Spectrum and Fragmentation Pattern: The Electron Ionization (EI) mass spectrum is a key identifier. For[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde, the following fragments are anticipated:

    • Molecular Ion (M+•): A peak at m/z 159, corresponding to the molecular weight of the compound.

    • Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule, which would result in a fragment at m/z 131.[1]

    • Ring Cleavage: The 1,2,4-triazole ring can undergo cleavage, often with the loss of HCN, leading to characteristic fragments.[11]

    • Pyridine Ring Fragments: Fragments characteristic of the pyridine ring structure are also expected.

II. Comparative Analysis of Alternative Analytical Techniques

While GC-MS is a highly suitable technique, other methods may be advantageous depending on the analytical goal (e.g., sample matrix, required sensitivity, available instrumentation).

TechniquePrincipleAdvantages for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehydeDisadvantages
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High selectivity and sensitivity; provides structural information from fragmentation patterns; ideal for volatile and semi-volatile compounds.[7]Requires the analyte to be thermally stable and volatile; may not be suitable for highly polar, non-volatile compounds.
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Well-suited for polar compounds that may not be volatile enough for GC[2][12]; non-destructive; robust and widely available.[7]Lower sensitivity and selectivity compared to MS; does not provide structural confirmation without a reference standard.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Excellent for a wide range of polarities and molecular weights; high sensitivity and selectivity; provides molecular weight and structural information.More complex and expensive instrumentation; matrix effects can be more pronounced than in GC-MS.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase for separation.A "green" alternative with reduced organic solvent consumption[13]; can be faster than HPLC; suitable for a range of polar compounds.[14][15]Less common instrumentation; method development can be more complex.

III. Conclusion: A Path Forward for Analysis

For the definitive identification and quantification of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde, GC-MS offers an excellent combination of separation efficiency, sensitivity, and structural elucidation power. The detailed protocol and parameters provided in this guide serve as a scientifically-grounded starting point for method development. The predicted fragmentation patterns offer a means of self-validation for the obtained results.

For compounds that exhibit poor thermal stability or volatility, or for analysis in complex biological matrices, exploring LC-MS would be a logical next step. The choice of the optimal analytical technique will ultimately be dictated by the specific research question, sample characteristics, and available resources.

References

  • Albero, B., et al. (2007). Rapid Analysis of Triazolopyrimidine Sulfoanilide Herbicides in Waters and Soils by High-Performance Liquid Chromatography With UV Detection Using a C18 Monolithic Column. Journal of Separation Science, 30(1), 8-14. Available from: [Link]

  • Kawata, K., Mukai, H., & Yokoo, Y. (n.d.). GC/MS Determination of Offensive Odor Compounds (Aldehydes and Organic Solvents) in Air. Niigata Prefectural Research Corporation for Public Health and Environment. Available from: [Link]

  • Le, J., et al. (2022). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 27(23), 8233. Available from: [Link]

  • Fariña, L., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(14), 3686-3696. Available from: [Link]

  • Bomfim Bahia, P.V., et al. (2025). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. Analytica Chimica Acta, 1376, 344621. Available from: [Link]

  • Machado, M.E., et al. (2022). Quantification of heterocyclic aromatic compounds (NSO-HET) in unfractionated and fractionated fuel samples by comprehensive two-dimensional gas chromatography with Time-of-Flight Mass Spectrometry. Available from: [Link]

  • de Souza, N.E., et al. (2003). Alternative methodologies for the determination of aldehydes by capillary electrophoresis. Journal of the Brazilian Chemical Society, 14(4). Available from: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 184, 113179. Available from: [Link]

  • Russo, M., et al. (2023). Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Foods, 12(18), 3426. Available from: [Link]

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Available from: [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Available from: [Link]

  • D'Archivio, A.A., et al. (2023). Expanding the chemical coverage of polar compounds in water analysis by coupling supercritical fluid with hydrophilic interaction chromatography high-resolution mass spectrometry. ChemRxiv. Available from: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available from: [Link]

  • Lesellier, E. (2015). How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [Link]

  • Kumar, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1). Available from: [Link]

  • Cieszyńska, A., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3719. Available from: [Link]

  • Watson, D. (2015). Pragmatic Rules for GC Column Selection. LCGC International, 28(2). Available from: [Link]

  • Al-Adilee, K.J., & Al-Jibouri, M.N.A. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24), 14878-14881. Available from: [Link]

  • Rodriguez-Delgado, M.A., et al. (2007). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. Journal of Separation Science, 30(1), 8-14. Available from: [Link]

  • Crepineau, C., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. Available from: [Link]

  • Kumar, G.S., et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Journal of the Indian Chemical Society, 99(3), 100344. Available from: [Link]

  • Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(22), 2569-2577. Available from: [Link]

  • Salthammer, T., & Mentese, S. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Indoor Air, 18(6), 495-503. Available from: [Link]

  • Bandaru, N.R., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7708. Available from: [Link]

  • El-Sayed, W.M., et al. (2024). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical Technology, 15(1). Available from: [Link]

  • Al-Majd, A.A., et al. (2023). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Separations, 10(6), 354. Available from: [Link]

  • El-Sayed, W.M., et al. (2024). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Available from: [Link]

  • Wurdack, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. Available from: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment forTriazolo[4,3-a]pyridine-7-carbaldehyde

A Senior Application Scientist's Guide to Personal Protective Equipment for[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established standards and expert experience, to ensure minimal exposure and maximum protection.

Hazard Assessment: Understanding the Risks

The foundational step in any safety protocol is a thorough understanding of the potential hazards. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel be informed about the risks of the chemicals they handle.[1][3][4] The structure of[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde suggests several potential hazards based on analogous compounds:

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[5][6][7] They can cause skin and eye irritation and may lead to headaches, dizziness, and respiratory irritation upon inhalation.[8]

  • Triazole Moiety : Some triazole compounds are identified as reproductive toxins and may cause eye irritation.[9][10]

  • Aldehyde Group : Carboxaldehydes can be irritants and sensitizers, with some being corrosive to skin and eyes and harmful if inhaled.[11][12]

Given these factors, the compound should be handled as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, skin contact) and a likely irritant to the skin, eyes, and respiratory system.

NFPA 704 Hazard Identification

The National Fire Protection Association (NFPA) 704 diamond provides a quick, at-a-glance summary of a chemical's hazards for emergency responders.[2][13][14] While specific ratings for this compound are not established, a conservative estimate based on related structures would be:

  • Health (Blue): 2 or 3 (Hazardous/Serious Hazard)

  • Flammability (Red): 1 (Combustible if heated)

  • Instability (Yellow): 0 or 1 (Stable/Slightly Unstable)

  • Special (White): (No special hazards noted)

This system is intended to provide a general idea of the material's hazards during an emergency.[14]

The Cornerstone of Safety: Engineering and Administrative Controls

Before resorting to Personal Protective Equipment (PPE), the first lines of defense are engineering and administrative controls. PPE should be considered the final barrier between the researcher and the chemical hazard.

  • Engineering Control: The primary engineering control for handling this and other potentially hazardous chemicals is a certified Chemical Fume Hood . All weighing, handling, and reaction setup involving[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde must be conducted within a fume hood to minimize inhalation exposure.[8]

  • Administrative Control: Your laboratory must have a written Chemical Hygiene Plan (CHP) as required by OSHA.[1][15] This plan outlines specific procedures and policies to protect laboratory workers from chemical hazards. All personnel must be trained on the contents of the CHP.[4][15]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is a critical component of safe laboratory practice.[15] The following PPE is mandatory when handling[1][2][3]Triazolo[4,3-a]pyridine-7-carbaldehyde in any quantity.

Data Presentation: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesCompatible Chemical-Resistant Gloves (e.g., Nitrile)Professional Lab CoatRequired if outside a fume hood or if dust is generated
Preparing Solutions Chemical Splash Goggles or Face ShieldCompatible Chemical-Resistant Gloves (e.g., Nitrile)Professional Lab CoatNot required if performed in a certified fume hood
Running Reactions Chemical Splash GogglesCompatible Chemical-Resistant Gloves (e.g., Nitrile)Professional Lab CoatNot required if performed in a certified fume hood
Post-Reaction Workup Chemical Splash Goggles or Face ShieldCompatible Chemical-Resistant Gloves (e.g., Nitrile)Professional Lab CoatNot required if performed in a certified fume hood
Spill Cleanup Face Shield and GogglesHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator with appropriate cartridges
Experimental Protocols: Step-by-Step PPE Usage

A. Eye and Face Protection:

  • Selection: Wear chemical splash goggles that comply with ANSI Z87.1 standards. OSHA's Eye and Face Protection Standard (29 CFR 1910.133) mandates their use to protect against chemical splashes.

  • Procedure: Don goggles before entering the area where the chemical is handled and wear them until you have exited. For procedures with a higher risk of splashing (e.g., transfers, workups), a full-face shield should be worn over the goggles.

B. Skin and Body Protection:

  • Gloves:

    • Select compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds.[8] Always inspect gloves for tears or punctures before use.

    • Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[16]

    • Wash hands thoroughly with soap and water after removing gloves.[16]

  • Lab Coat: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.

C. Respiratory Protection:

  • Standard Operations: When handling the compound inside a properly functioning chemical fume hood, respiratory protection is generally not required.

  • High-Risk Scenarios: If there is a potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator must be used. Use of a respirator requires enrollment in a formal Respiratory Protection Program, including fit testing and training, as per OSHA regulations.

Operational and Disposal Plans

Safe Handling Workflow:

The following diagram illustrates the logical flow for safe handling, from preparation to disposal.

Workflow for Safe Handling of [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehydecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_start1. Review SDS & SOPsprep_ppe2. Don Appropriate PPEprep_start->prep_ppeprep_hood3. Verify Fume Hood Functionprep_ppe->prep_hoodhandle_weigh4. Weigh Solid in Fume Hoodprep_hood->handle_weighProceed to handlinghandle_react5. Perform Experimenthandle_weigh->handle_reactclean_decon6. Decontaminate Surfaceshandle_react->clean_deconExperiment completeclean_waste7. Segregate Hazardous Wasteclean_decon->clean_wasteclean_ppe8. Doff PPE Correctlyclean_waste->clean_ppeclean_wash9. Wash Hands Thoroughlyclean_ppe->clean_wash

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.